molecular formula C13H21N3O B1213733 Procainamide CAS No. 51-06-9

Procainamide

Katalognummer: B1213733
CAS-Nummer: 51-06-9
Molekulargewicht: 235.33 g/mol
InChI-Schlüssel: REQCZEXYDRLIBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Procainamide is a benzamide that is 4-aminobenzamide substituted on the amide N by a 2-(diethylamino)ethyl group. It is a pharmaceutical antiarrhythmic agent used for the medical treatment of cardiac arrhythmias. It has a role as a sodium channel blocker, an anti-arrhythmia drug and a platelet aggregation inhibitor.
A derivative of procaine with less CNS action.
This compound is an Antiarrhythmic.
This compound is an oral antiarrhythmic agent that has been in use for more than 60 years. Long term this compound therapy is known to induce hypersensitivity reactions, autoantibody formation and a lupus-like syndrome but is a rare cause of clinically apparent acute liver injury.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1950 and is indicated for ventricular arrhythmia and cardiac arrhythmia and has 5 investigational indications. This drug has a black box warning from the FDA.
A class Ia antiarrhythmic drug that is structurally-related to PROCAINE.
See also: this compound Hydrochloride (has salt form).

Eigenschaften

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQCZEXYDRLIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

614-39-1 (hydrochloride)
Record name Procainamide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7023512
Record name Procainamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Procainamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

INSOL IN PETROLEUM ETHER /HYDROCHLORIDE SALT/, 3.02e+00 g/L
Record name Procainamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROCAINAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3170
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Procainamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

51-06-9
Record name Procainamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procainamide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procainamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROCAINAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27461
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Procainamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Procainamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROCAINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L39WTC366D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROCAINAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3170
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Procainamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

165-169 °C, 165 - 169 °C
Record name Procainamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Procainamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Procainamide in Cardiac Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procainamide, a cornerstone in antiarrhythmic therapy, exerts its primary effects through the modulation of ion channels in cardiac myocytes. As a Class IA antiarrhythmic agent, its principal mechanism of action is the blockade of voltage-gated sodium channels (NaV1.5) in a state-dependent manner, leading to a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential and a slowing of conduction. Additionally, this compound exhibits inhibitory effects on several potassium channels, most notably the hERG (human Ether-à-go-go-Related Gene) channel, which contributes to the prolongation of the action potential duration (APD) and the effective refractory period (ERP). This guide provides a comprehensive technical overview of this compound's molecular interactions with cardiac ion channels, its influence on the cellular electrophysiology of the heart, and detailed methodologies for its experimental investigation.

Core Mechanism of Action: Ion Channel Modulation

This compound's antiarrhythmic properties stem from its direct interaction with and blockade of key ion channels responsible for the generation and propagation of the cardiac action potential.

Sodium Channel (NaV1.5) Blockade

The primary therapeutic target of this compound is the fast voltage-gated sodium channel, NaV1.5, which is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential in non-nodal tissues.[1][2][3][4] this compound exhibits a state-dependent and use-dependent blockade of these channels, meaning its binding affinity is influenced by the conformational state of the channel and the frequency of channel activation.[5][6]

  • State-Dependent Block: this compound has a higher affinity for the open and inactivated states of the NaV1.5 channel compared to the resting state.[5][6] This property allows for a more pronounced effect in tissues that are frequently depolarizing or have a more depolarized resting membrane potential, such as in ischemic or damaged myocardium.

  • Use-Dependent Block: With increasing heart rates or during tachyarrhythmias, the sodium channels spend more time in the open and inactivated states. This increased "use" of the channels enhances the binding of this compound, leading to a greater degree of channel blockade and a more pronounced slowing of conduction.[6] The kinetics of this use-dependent block are characterized by an on-rate that increases with depolarization and an off-rate that is sufficiently slow to allow for the accumulation of block at faster heart rates.[5]

The blockade of NaV1.5 channels by this compound leads to a decrease in the maximum rate of depolarization (Vmax), which is reflected as a widening of the QRS complex on an electrocardiogram (ECG).[7]

Potassium Channel Blockade

In addition to its effects on sodium channels, this compound also blocks several types of potassium channels, which are crucial for the repolarization phase (Phase 3) of the action potential. This action contributes to its Class IA classification.[2]

  • hERG (IKr) Channel Blockade: this compound is known to block the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene. This blockade delays repolarization, leading to a prolongation of the action potential duration (APD) and an increase in the QT interval on the ECG.[8]

Electrophysiological Effects on Cardiac Cells

The combined effects of sodium and potassium channel blockade by this compound result in characteristic changes to the cardiac action potential:

  • Decreased Vmax: The blockade of fast sodium channels directly reduces the maximum rate of rise of the action potential's upstroke.[1]

  • Prolonged Action Potential Duration (APD): The inhibition of potassium channels, particularly IKr, delays repolarization, leading to a longer APD at both 50% and 90% repolarization (APD50 and APD90).[1][9]

  • Increased Effective Refractory Period (ERP): The prolongation of the APD contributes to an extended ERP, during which the cardiac cell is less excitable.[10]

  • Slowed Conduction Velocity: The reduction in Vmax slows the propagation of the electrical impulse throughout the cardiac tissue.[4]

These electrophysiological alterations help to terminate and prevent re-entrant arrhythmias by interrupting the re-entrant circuit and reducing the excitability of the myocardium.

Quantitative Data on this compound's Actions

The following tables summarize the available quantitative data on the effects of this compound on cardiac ion channels and action potential parameters.

ParameterChannel/TissueValueReference(s)
IC50 (hERG Blockade) hERG (IKr)~139 µM[11]
Time Constant (Onset of Use-Dependent Block) Canine Cardiac Purkinje Fibers1.01 ± 0.31 seconds (for Vmax)[12]
Time Constant (Onset of Use-Dependent VT Cycle Length Prolongation) Human Ventricles4.0 ± 1.3 seconds[6]

Table 1: Quantitative Data on this compound's Ion Channel Blockade and Kinetics

ConcentrationTissue/Cell TypeParameterChange from ControlReference(s)
7 mMGuinea Pig Papillary MuscleVmaxDecreased to 42 V/s (Control not specified)[1]
7 mMGuinea Pig Papillary MuscleHDTIncreased to 578 ms (B15284909) (Control not specified)[1]
10 mg/LCanine Subendocardial Purkinje FibersVmaxSignificantly decreased[9]
10 mg/LCanine Ventricular MuscleAPD100Increased[9]
15.8 µg/ml (peak plasma)Human Ventricles (in vivo)QRS IntervalProlonged by an average of 23.9 ± 6.8%[13]

Table 2: Concentration-Dependent Effects of this compound on Action Potential Parameters (Note: HDT refers to Half-Decay Time, which is related to action potential duration)

Signaling Pathways and Experimental Workflows

This compound's primary mechanism does not involve direct modulation of intracellular signaling cascades. Its effects are a direct consequence of ion channel blockade. The following diagrams illustrate the core mechanism of action and a typical experimental workflow for its investigation.

Procainamide_Mechanism cluster_membrane Cardiac Myocyte Membrane cluster_effects Electrophysiological Effects Na_channel NaV1.5 Channel Vmax Decreased Vmax (Slower Phase 0) Na_channel->Vmax Leads to K_channel K+ Channels (e.g., hERG) APD Prolonged APD (Delayed Repolarization) K_channel->APD Leads to This compound This compound This compound->Na_channel Blocks (Use-dependent) This compound->K_channel Blocks Conduction Slowed Conduction Velocity Vmax->Conduction Results in ERP Increased Effective Refractory Period APD->ERP Contributes to

This compound's core mechanism of action on cardiac ion channels.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HEK293 expressing NaV1.5) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Cardiomyocyte_Isolation Cardiomyocyte Isolation (e.g., from animal models) Cardiomyocyte_Isolation->Patch_Clamp Optical_Mapping Optical Mapping Cardiomyocyte_Isolation->Optical_Mapping Current_Analysis Ion Current Analysis (IC50, Kinetics) Patch_Clamp->Current_Analysis AP_Analysis Action Potential Analysis (Vmax, APD, Conduction Velocity) Patch_Clamp->AP_Analysis Optical_Mapping->AP_Analysis

A generalized experimental workflow for studying this compound's effects.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for NaV1.5 Current Analysis

This protocol is designed to measure the effects of this compound on the cardiac sodium channel NaV1.5 expressed in a heterologous system (e.g., HEK293 cells).[14][15]

Cell Preparation:

  • Culture HEK293 cells stably expressing human NaV1.5 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

  • Plate cells onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium currents.

Recording Procedure:

  • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with the external solution at room temperature or 37°C.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Compensate for series resistance (typically >80%) to minimize voltage errors.

  • Apply voltage-clamp protocols to assess tonic and use-dependent block.

Voltage Protocols:

  • Tonic Block: Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Apply a brief depolarizing pulse (e.g., to -10 mV for 20 ms) to elicit a peak sodium current.

  • Use-Dependent Block: From a holding potential of -120 mV, apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

  • Recovery from Inactivation: Use a two-pulse protocol. A conditioning pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a test pulse is applied to assess the fraction of recovered channels.

Data Analysis:

  • Measure the peak inward sodium current in the absence (control) and presence of various concentrations of this compound.

  • For tonic block, calculate the percentage of inhibition at each concentration and fit the data to a Hill equation to determine the IC50.

  • For use-dependent block, normalize the peak current of each pulse in the train to the first pulse to visualize the development of block.

  • For recovery from inactivation, plot the fraction of recovered current against the recovery interval and fit the data to an exponential function to determine the time constant (τ) of recovery.

Optical Mapping of Cardiac Action Potentials

This protocol allows for the high-resolution spatiotemporal mapping of action potentials across the epicardial surface of an isolated heart.[16][17][18]

Heart Preparation:

  • Isolate the heart from a suitable animal model (e.g., rabbit or rat) and cannulate the aorta for Langendorff perfusion.

  • Perfuse the heart with warm (37°C), oxygenated Tyrode's solution.

Dye and Uncoupler Loading:

  • To minimize motion artifacts, perfuse the heart with an excitation-contraction uncoupler such as blebbistatin.[16]

  • Load the heart with a voltage-sensitive dye (e.g., di-4-ANEPPS) by perfusing it through the coronary circulation.[16]

Optical Recording Setup:

  • Position the heart in a recording chamber.

  • Illuminate the epicardial surface with an appropriate excitation light source (e.g., a high-power LED).

  • Use a high-speed, high-resolution camera (e.g., CMOS or CCD) with an appropriate emission filter to record the fluorescence changes.

  • Synchronize electrical stimulation with the image acquisition.

Experimental Protocol:

  • Record baseline electrical activity (pseudo-ECG) and optical signals.

  • Apply pacing protocols, such as steady-state pacing at different cycle lengths or programmed electrical stimulation (S1-S2 protocol), to assess the restitution properties of the action potential.

  • Perfuse the heart with different concentrations of this compound and repeat the pacing protocols.

Data Analysis:

  • Process the raw optical data to improve the signal-to-noise ratio using spatial and temporal filtering.

  • For each pixel (representing a small area of tissue), construct the optical action potential waveform.

  • From the optical action potentials, calculate parameters such as activation time, repolarization time, and APD at different repolarization levels (e.g., APD50, APD90).

  • Generate activation maps to visualize the spread of electrical activation and calculate conduction velocity.

  • Generate APD maps to assess the spatial distribution of action potential duration.

  • Construct APD restitution curves by plotting APD against the preceding diastolic interval to evaluate the rate-dependent effects of this compound.

Conclusion

This compound's antiarrhythmic efficacy is rooted in its dual-action blockade of both sodium and potassium channels in cardiac myocytes. Its state- and use-dependent inhibition of NaV1.5 channels is a key feature that makes it particularly effective in terminating tachyarrhythmias, while its blockade of potassium channels contributes to the prolongation of the refractory period. A thorough understanding of these molecular and cellular mechanisms, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development and optimization of antiarrhythmic drug therapies.

References

The Genesis of a Rhythm Restorer: A Technical History of Procainamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery and Elucidation of a Foundational Antiarrhythmic Agent

Introduction

Procainamide, a cornerstone in the pharmacological management of cardiac arrhythmias for over half a century, represents a classic example of targeted drug development stemming from astute clinical observation and chemical modification. As a Class IA antiarrhythmic agent, its enduring presence in both clinical practice and research is a testament to its efficacy in controlling a spectrum of supraventricular and ventricular tachyarrhythmias. This technical guide provides a comprehensive overview of the discovery, history, and scientific elucidation of this compound, with a focus on the key experiments that defined its pharmacological profile. Quantitative data are summarized for comparative analysis, and detailed methodologies for seminal experiments are provided to inform contemporary research.

Historical Development: From Local Anesthetic to Antiarrhythmic

The journey to this compound began with its chemical cousin, procaine (B135). The impetus for its development was twofold: a pressing clinical need and a strategic imperative during World War II, which disrupted the supply of quinidine, the primary antiarrhythmic at the time.[1]

A pivotal observation was made in 1936 by F.R. Mautz, who noted that direct application of the local anesthetic procaine to the myocardium elevated the ventricular threshold for electrical stimulation.[2] This finding laid the groundwork for its use as an antiarrhythmic agent. However, procaine's utility was severely limited by its rapid enzymatic hydrolysis in plasma, resulting in a very short duration of action, and its propensity to cause central nervous system side effects such as tremors and respiratory depression.[2]

This led researchers to seek a more stable analog. By replacing the ester linkage in procaine with an amide group, which is less susceptible to hydrolysis by plasma esterases, scientists synthesized this compound (4-amino-N-(2-diethylaminoethyl)benzamide).[2] This modification significantly extended the drug's half-life, making it a viable therapeutic agent. This compound was subsequently approved by the US Food and Drug Administration (FDA) on June 2, 1950, and marketed as Pronestyl.[2]

Later, the discovery of this compound's primary active metabolite, N-acetylthis compound (NAPA), added another layer of complexity and therapeutic interest. NAPA was found to have its own distinct antiarrhythmic properties, primarily exhibiting Class III effects, and a longer half-life than the parent compound.[3]

Procainamide_Development_Timeline cluster_0 Early Observations & Need cluster_1 Development & Approval cluster_2 Further Discoveries WWII WWII Disrupts Quinidine Supply Mautz_1936 1936: Mautz observes procaine's antiarrhythmic properties Procaine_Limitations Procaine's Limitations: - Short half-life - CNS toxicity Mautz_1936->Procaine_Limitations Identifies potential Synthesis Synthesis of this compound (Amide derivative of procaine) Procaine_Limitations->Synthesis Drives chemical modification FDA_Approval June 2, 1950: FDA Approval Synthesis->FDA_Approval Successful development NAPA_Discovery Discovery of N-acetylthis compound (NAPA) as an active metabolite FDA_Approval->NAPA_Discovery Post-market research NAPA_Properties NAPA identified with Class III antiarrhythmic properties NAPA_Discovery->NAPA_Properties Pharmacological characterization

Figure 1: Historical Development Timeline of this compound.

Mechanism of Action: Ion Channel Blockade

This compound is classified as a Vaughan Williams Class IA antiarrhythmic. Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes.[4][5] By binding to the open state of these channels, this compound slows the rapid influx of sodium ions during Phase 0 of the cardiac action potential. This leads to a decrease in the maximum rate of depolarization (Vmax), which in turn slows conduction velocity within the heart.[6]

In addition to its sodium channel blocking activity, this compound also inhibits the delayed rectifier potassium current (IKr).[2] This action prolongs the duration of the action potential (APD) and, consequently, the effective refractory period (ERP) of cardiac tissue. This dual action on both sodium and potassium channels is characteristic of Class IA agents and contributes to its efficacy in terminating re-entrant arrhythmias.

The active metabolite, NAPA, exhibits a different primary mechanism. It is considered a Class III antiarrhythmic agent because it predominantly blocks potassium channels, leading to a significant prolongation of the APD with minimal effect on the Vmax.[1]

Procainamide_Mechanism_of_Action cluster_0 Cardiac Myocyte Action Potential cluster_1 Drug Action cluster_2 Ion Channels Phase0 Phase 0 (Depolarization) Phase3 Phase 3 (Repolarization) AP_Duration Action Potential Duration (APD) ERP Effective Refractory Period (ERP) AP_Duration->ERP Determines This compound This compound (Class IA) This compound->AP_Duration Prolongs K_Channel Delayed Rectifier Potassium Channel (I_Kr) This compound->K_Channel Blocks NAPA N-acetylthis compound (NAPA) (Class III) NAPA->AP_Duration Prolongs NAPA->K_Channel Primarily Blocks Na_Channel Voltage-Gated Sodium Channel (I_Na) Na_Channel->Phase0 Mediates K_Channel->Phase3 Mediates

Figure 2: Signaling Pathway of this compound and NAPA Action.

Pharmacokinetic and Pharmacodynamic Profile

The clinical efficacy and safety of this compound are governed by its pharmacokinetic and pharmacodynamic properties, which have been extensively studied.

Pharmacokinetic Parameters

This compound can be administered intravenously, intramuscularly, or orally, although oral formulations are no longer widely available in some regions.[3] It is metabolized in the liver, primarily through acetylation to NAPA. The rate of this acetylation is genetically determined, leading to "slow" and "fast" acetylator phenotypes.[7]

ParameterThis compoundN-acetylthis compound (NAPA)Reference(s)
Bioavailability (oral) 75-95%~85%[7],[1]
Volume of Distribution 1.5-2.5 L/kg-[7]
Plasma Protein Binding 15-25%~10%[7],[1]
Elimination Half-life 3-7 hours (normal renal function)6-10 hours (normal renal function)[7],[8]
Metabolism Hepatic acetylation (CYP2D6 involved)-[2]
Excretion 30-60% excreted as NAPAPrimarily renal[7]

Table 1: Pharmacokinetic Parameters of this compound and NAPA.

Therapeutic and Toxic Concentrations

Effective antiarrhythmic activity is correlated with plasma concentrations of both this compound and NAPA. Therapeutic drug monitoring is crucial due to a narrow therapeutic index.

DrugTherapeutic RangeToxic/Critical ValueReference(s)
This compound 4.0 - 10.0 mcg/mL> 12.0 mcg/mL[7],[9]
N-acetylthis compound (NAPA) 12.0 - 18.0 mcg/mL≥ 40.0 mcg/mL[9]
Combined (this compound + NAPA) 10.0 - 30.0 mcg/mL-[8]

Table 2: Therapeutic and Toxic Plasma Concentrations.

Key Experimental Investigations

The understanding of this compound's antiarrhythmic properties is built upon a foundation of preclinical and clinical experiments. Below are summaries of key experimental designs and their findings.

In Vitro Electrophysiology Studies (Guinea Pig Papillary Muscle)

These experiments were crucial for elucidating the direct effects of this compound and NAPA on cardiac tissue.

Experimental Protocol:

  • Tissue Preparation: Guinea pigs are euthanized, and the hearts are rapidly excised. The right papillary muscle is dissected and mounted in a tissue bath.[6]

  • Superfusion: The muscle is superfused with a warmed (37°C), oxygenated Tyrode's solution containing physiological concentrations of ions.[6]

  • Stimulation: The preparation is stimulated at a constant rate (e.g., 1 Hz) using external electrodes.

  • Intracellular Recording: A glass microelectrode is inserted into a cardiomyocyte to record transmembrane action potentials.

  • Drug Application: After obtaining stable baseline recordings, this compound or NAPA at various concentrations is added to the superfusate.

  • Data Analysis: Key parameters of the action potential are measured, including the maximum upstroke velocity (Vmax) and the action potential duration (e.g., at 50% or 90% repolarization, APD50/APD90).[6]

Electrophysiology_Workflow Start Start Tissue_Prep Tissue Preparation (Guinea Pig Papillary Muscle) Start->Tissue_Prep Mounting Mount in Tissue Bath & Superfuse with Tyrode's Tissue_Prep->Mounting Stimulation Electrical Stimulation (e.g., 1 Hz) Mounting->Stimulation Recording_Baseline Intracellular Recording (Baseline Action Potentials) Stimulation->Recording_Baseline Drug_Application Apply this compound/NAPA to Superfusate Recording_Baseline->Drug_Application Recording_Drug Record Action Potentials in presence of drug Drug_Application->Recording_Drug Analysis Data Analysis (Vmax, APD) Recording_Drug->Analysis End End Analysis->End

Figure 3: Experimental Workflow for In Vitro Electrophysiology Study.

Key Findings from Guinea Pig Studies:

DrugConcentration (mM)Effect on VmaxEffect on Half-Decay Time (HDT)Reference
Control -134 V/s187 ms (B15284909)[6]
This compound 7.042 V/s (↓ 68.7%)578 ms (↑ 209%)[6]
NAPA 7.048 V/s (↓ 64.2%)420 ms (↑ 124.6%)[6]

Table 3: Electrophysiological Effects of this compound and NAPA on Guinea Pig Papillary Muscle. These results demonstrate that both this compound and its metabolite NAPA reduce Vmax and prolong action potential duration, consistent with Class IA antiarrhythmic properties in this species.[6]

In Vivo Canine Models of Ventricular Arrhythmia

Canine models, particularly those involving myocardial infarction, have been instrumental in evaluating the efficacy and proarrhythmic potential of antiarrhythmic drugs in a setting that more closely resembles human pathology.

Experimental Protocol (Post-Myocardial Infarction Model):

  • Surgical Preparation: Anesthetized dogs undergo a thoracotomy to expose the heart.

  • Myocardial Infarction Induction: The left anterior descending (LAD) coronary artery is occluded for a set period (e.g., 2 hours) and then reperfused to create an infarct.[10]

  • Recovery Period: Animals are allowed to recover for several days to allow the arrhythmogenic substrate to develop.

  • Electrophysiology Study: After the recovery period, a follow-up study is performed. Catheters are placed in the heart for programmed electrical stimulation (PES).

  • Arrhythmia Induction: PES is used to attempt to induce ventricular tachycardia (VT) or ventricular fibrillation (VF).

  • Drug Administration: this compound is administered intravenously (e.g., 15 mg/kg).[1]

  • Post-Drug Testing: PES is repeated to assess the drug's effect on arrhythmia inducibility.

Key Findings from Canine Studies:

  • In a canine infarction model, this compound (15 mg/kg IV) was effective in making ventricular fibrillation noninducible in 78% of trials.[10]

  • However, it did not prevent the induction of sustained ventricular tachycardia and, in some cases, converted inducible VF into a stable VT, demonstrating a potential proarrhythmic effect.[1][10]

  • Proarrhythmia (development of inducible VT when not previously present) was observed in 29% of dogs that received this compound.[10]

Human Clinical Trials: The PROCAMIO Study

The PROCAMIO (this compound vs. Amiodarone (B1667116) in Stable Wide QRS Tachycardia) trial provided important contemporary evidence for the use of this compound.

Experimental Protocol (PROCAMIO Trial):

  • Study Design: A multicenter, prospective, randomized, open-label controlled trial.[2][5]

  • Patient Population: Patients with hemodynamically stable, regular wide QRS complex tachycardia.[4]

  • Intervention: Patients were randomized to receive either intravenous this compound (10 mg/kg over 20 minutes) or intravenous amiodarone (5 mg/kg over 20 minutes).[2][5]

  • Primary Endpoint: Incidence of major cardiac adverse events within 40 minutes of infusion initiation.[5]

  • Secondary Endpoints: Tachycardia termination, hypotension, and other adverse events.[5]

Key Findings from the PROCAMIO Trial:

OutcomeThis compound (n=33)Amiodarone (n=29)p-valueReference(s)
Major Adverse Cardiac Events (Primary Endpoint) 9%41%0.006[5],[11]
Tachycardia Termination within 40 min 67%38%0.026[5],[11]

Table 4: Key Outcomes of the PROCAMIO Trial. The study concluded that for stable wide complex tachycardia, this compound was associated with fewer major adverse cardiac events and a higher rate of tachycardia termination compared to amiodarone.[5][11]

Adverse Effects and Toxicity

Despite its efficacy, the use of this compound is limited by a significant side effect profile.

  • Cardiac Toxicity: The most serious adverse effects are cardiac, including hypotension, bradycardia, and proarrhythmia. By prolonging the QT interval, this compound can increase the risk of Torsades de Pointes.[2]

  • Drug-Induced Lupus Erythematosus: Chronic use of this compound is associated with the development of a syndrome resembling systemic lupus erythematosus (SLE), characterized by the presence of antinuclear antibodies (ANA), arthralgia, and myalgia.[4] This side effect is less common with NAPA.[7]

  • Gastrointestinal Effects: Nausea and vomiting are common.

  • Hematological Effects: Agranulocytosis, though rare, is a potentially fatal complication.[2]

Conclusion

The history of this compound is a compelling narrative of scientific progress, from the initial observation of a local anesthetic's cardiac effects to the targeted chemical synthesis of a more stable and effective antiarrhythmic. Its mechanism of action, centered on the blockade of cardiac sodium and potassium channels, has been meticulously characterized through decades of in vitro and in vivo experimentation. While its clinical use has been tempered by a significant adverse effect profile, this compound remains an important tool in the management of life-threatening arrhythmias, as underscored by modern clinical trials like PROCAMIO. For researchers and drug development professionals, the story of this compound serves as a valuable case study in cardiovascular pharmacology, highlighting the intricate relationship between chemical structure, ion channel function, and clinical outcome.

References

Procainamide Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procainamide, a cornerstone of antiarrhythmic therapy for decades, serves as a critical scaffold for understanding the structure-activity relationships (SAR) of Class Ia antiarrhythmic agents. As a blocker of both voltage-gated sodium (Na+) and potassium (K+) channels, its efficacy and toxicity are intricately linked to its chemical structure. This technical guide provides an in-depth analysis of the SAR of this compound, focusing on its aromatic ring, amide linkage, and tertiary amine terminus. It summarizes key quantitative data, details relevant experimental protocols, and utilizes visualizations to elucidate complex pathways and relationships, offering a comprehensive resource for professionals in drug discovery and development.

Core Structure and Mechanism of Action

This compound, chemically known as 4-amino-N-(2-diethylaminoethyl)benzamide, is an analog of the local anesthetic procaine.[1] The replacement of procaine's ester group with a more stable amide linkage significantly increases its biological half-life by reducing susceptibility to hydrolysis by plasma esterases.[1]

This compound is classified as a Class Ia antiarrhythmic agent.[1] Its primary mechanism of action involves the blockade of fast voltage-gated sodium channels (INa) in cardiomyocytes.[1][2] By binding to the open or inactivated state of these channels, this compound decreases the maximum upstroke velocity (Vmax or Phase 0) of the cardiac action potential.[2] This slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[2][3]

In addition to its sodium channel blocking activity, this compound also inhibits the delayed rectifier potassium current (IKr), which is mediated by the hERG channel.[1] This action prolongs the duration of the cardiac action potential (APD) and increases the effective refractory period (ERP).[4] This dual action on both sodium and potassium channels is characteristic of Class Ia agents and contributes to both their therapeutic efficacy and proarrhythmic potential, such as the risk of Torsades de Pointes.[4][5]

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of this compound can be dissected by examining the contributions of its three key structural components: the aromatic ring, the amide linker, and the terminal tertiary amine.

The Aromatic Ring and the 4-Amino Group

The para-amino group on the benzamide (B126) ring is a critical site for metabolism. In vivo, this primary aromatic amine undergoes N-acetylation, catalyzed by N-acetyltransferase, to form N-acetylthis compound (NAPA).[1] This metabolic step is highly significant as NAPA possesses a different pharmacological profile from the parent drug.

  • N-acetylthis compound (NAPA): NAPA is a significantly less potent sodium channel blocker than this compound but retains potent IKr blocking activity.[6] This shifts its profile towards that of a Class III antiarrhythmic. The reduced sodium channel blocking activity of NAPA is attributed to both steric hindrance from the acetyl group and altered electronic properties of the aromatic ring, which diminish crucial cation-π and aromatic-aromatic interactions within the channel's binding site.[6]

  • Oxidative Metabolism: The aromatic amine is also susceptible to oxidation by cytochrome P-450 and myeloperoxidase in activated leukocytes, forming reactive hydroxylamine (B1172632) and nitroso metabolites. These metabolites are implicated in the toxicological profile of this compound, particularly the induction of a drug-induced lupus erythematosus-like syndrome and agranulocytosis.[1] Acetylation of the amino group reduces the substrate available for this oxidative pathway.[1]

The Amide Linker

The amide bond in this compound is fundamental to its pharmacokinetic profile.

  • Stability: Compared to the ester linkage in procaine, the amide bond is significantly more resistant to enzymatic hydrolysis, resulting in a longer plasma half-life (approximately 2.5 to 4.5 hours) and allowing for effective oral administration.[1]

  • Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), which may be crucial for anchoring the molecule within the binding pocket of the ion channel.

The Tertiary Amine Terminus

The diethylaminoethyl side chain is essential for the drug's activity, primarily through its interaction with the intracellular pore of the ion channels.

  • Ionization and Access: At physiological pH, the tertiary amine (pKa ~9.23) is predominantly protonated. This positive charge is crucial for its blocking action, which occurs from the intracellular side of the channel.[1] The charged amine likely interacts with key acidic or aromatic amino acid residues within the channel pore.

  • Lipophilicity: The nature of the alkyl substituents on the amine influences the drug's lipophilicity. While the protonated amine is hydrophilic, increasing the lipophilicity of this part of the molecule can enhance sodium channel inhibition, although an optimal balance is necessary to maintain solubility and avoid excessive hERG blockade.

  • Metabolism: The ethyl groups on the tertiary amine are subject to N-dealkylation, forming metabolites such as desethylthis compound (B1207893) and N-acetyl desethylthis compound, which are generally less active.

Quantitative Data Summary

CompoundModificationVmax Effect (Na+ Block)APD/HDT Effect (K+ Block)Physicochemical Properties
This compound Parent DrugPotent BlockerModerate ProlongationpKa: 9.23; Less lipophilic than NAPA
N-acetylthis compound (NAPA) N-acetylation of 4-amino groupWeak BlockerPotent ProlongationpKa: 8.4; More lipophilic than this compound

Table 1: Comparison of the electrophysiological and physicochemical properties of this compound and its major metabolite, N-acetylthis compound (NAPA). Data synthesized from multiple sources.[6]

Experimental Protocols

Synthesis of this compound Analogs (General Procedure)

The synthesis of this compound analogs generally involves the coupling of a substituted benzoic acid with a functionalized diamine. A representative procedure is as follows:

  • Protection of the Aromatic Amine: The starting material, 4-aminobenzoic acid, is first protected to prevent side reactions. This is commonly achieved by reacting it with an agent like di-tert-butyl dicarbonate (B1257347) (Boc2O) to form the N-Boc protected derivative.

  • Activation of the Carboxylic Acid: The carboxylic acid group of the protected 4-aminobenzoic acid is activated to facilitate amide bond formation. This can be done using reagents such as N,N'-dicyclohexylcarbodiimide (DCC), thionyl chloride (SOCl2), or by converting it to an active ester (e.g., N-hydroxysuccinimide ester).

  • Amide Coupling: The activated benzoic acid derivative is then reacted with the desired N,N-dialkyl-ethylenediamine (e.g., N,N-diethylethylenediamine for this compound) in an appropriate solvent with a base to form the protected this compound analog.

  • Deprotection: The protecting group (e.g., Boc) on the aromatic amine is removed, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl), to yield the final this compound analog.

  • Purification: The final compound is purified using standard techniques such as recrystallization or column chromatography.

Electrophysiological Evaluation

4.2.1 In Vitro Patch-Clamp Electrophysiology

  • Objective: To determine the potency and mechanism of ion channel blockade (e.g., Nav1.5, hERG).

  • Cell Lines: Human Embryonic Kidney (HEK-293) cells stably transfected to express the specific human cardiac ion channel of interest are commonly used.

  • Methodology:

    • Cells are cultured and prepared for electrophysiological recording.

    • The whole-cell patch-clamp technique is employed. A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential and measurement of ion currents.

    • Specific voltage protocols are applied to elicit the desired ion currents (e.g., a depolarization step to activate sodium channels).

    • The baseline current is recorded. The cells are then perfused with solutions containing increasing concentrations of the test compound.

    • The reduction in current amplitude at each concentration is measured to construct a concentration-response curve.

    • The IC50 value (the concentration at which the compound inhibits 50% of the current) is calculated by fitting the data to the Hill equation.

    • Further experiments using different voltage protocols can determine if the block is state-dependent (i.e., preferential binding to the open, closed, or inactivated state of the channel).

4.2.2 Isolated Cardiac Tissue Preparation

  • Objective: To assess the effect of compounds on the cardiac action potential in a multicellular preparation.

  • Preparation: Guinea pig or rabbit papillary muscles or canine Purkinje fibers are frequently used.

  • Methodology:

    • The heart is excised and the desired tissue (e.g., papillary muscle) is dissected and mounted in an organ bath.

    • The bath is perfused with warmed (37°C), oxygenated Tyrode's solution.

    • The tissue is stimulated at a fixed frequency (e.g., 1 Hz) with platinum electrodes.

    • A sharp glass microelectrode filled with KCl is used to impale a cell and record the intracellular action potential.

    • Baseline action potential parameters are recorded, including Vmax (maximum upstroke velocity), action potential duration at 90% repolarization (APD90), and resting membrane potential.

    • The tissue is then exposed to increasing concentrations of the test compound, and changes in the action potential parameters are recorded.

Visualizations

Signaling Pathway

Cardiac_Action_Potential cluster_Phases Cardiac Action Potential Phase 4 Phase 4 Resting Potential (K+ efflux) Phase 0 Phase 0 Depolarization (Na+ influx) Phase 1 Phase 1 Initial Repolarization (K+ efflux) Phase 0_Action Blocks Fast Na+ Channels (Decreases Vmax) Phase 0->Phase 0_Action Phase 2 Phase 2 Plateau (Ca2+ influx, K+ efflux) Phase 3 Phase 3 Repolarization (K+ efflux) Phase 4_end Phase 4 Return to Rest Phase 3_Action Blocks K+ Channels (IKr) (Prolongs APD) Phase 3->Phase 3_Action This compound This compound This compound->Phase 0_Action This compound->Phase 3_Action

Caption: this compound's mechanism on the cardiac action potential.

Experimental Workflow

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Testing cluster_analysis Data Analysis Design Analog Design Synthesis Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitro In Vitro Screening (Patch-Clamp: Nav1.5, hERG) Characterization->InVitro ExVivo Ex Vivo Testing (Isolated Cardiac Tissue) InVitro->ExVivo Toxicity Toxicity Assays ExVivo->Toxicity Data Data Collation (IC50, APD changes) Toxicity->Data SAR SAR Analysis Data->SAR Lead Lead Optimization SAR->Lead

Caption: Typical workflow for a this compound SAR study.

Logical Relationships

SAR_Logic This compound This compound Scaffold Aromatic Ring (4-NH2) Amide Linker Tertiary Amine AromaticRing Aromatic Ring Metabolism (N-acetylation) Toxicity (Oxidation) Channel Binding (π-π) This compound:f0->AromaticRing AmideLinker Amide Linker Chemical Stability H-Bonding This compound:f1->AmideLinker TertiaryAmine Tertiary Amine Intracellular Binding (pKa) Lipophilicity Potency This compound:f2->TertiaryAmine NaBlock Na+ Channel Block AromaticRing->NaBlock Affects KBlock K+ Channel Block (Proarrhythmia) AromaticRing->KBlock Affects Lupus Drug-Induced Lupus AromaticRing->Lupus Leads to PK Pharmacokinetics (Half-life) AmideLinker->PK Determines TertiaryAmine->NaBlock Critical for TertiaryAmine->KBlock Critical for

Caption: Logical map of this compound's structure-activity relationships.

Conclusion

The structure-activity relationship of this compound is a well-defined interplay between its three core structural motifs. The aromatic amine is a key site for metabolic modulation of activity and a source of toxicity. The stable amide linker ensures a clinically useful pharmacokinetic profile, while the terminal tertiary amine is essential for potent intracellular blockade of cardiac ion channels. The comparison with its N-acetylated metabolite, NAPA, clearly demonstrates how a single structural modification can dramatically shift the pharmacological profile from a mixed Na+/K+ channel blocker to a more selective K+ channel blocker. This detailed understanding of this compound's SAR continues to inform the design of new antiarrhythmic agents with improved efficacy and safety profiles.

References

fundamental chemical and physical properties of procainamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical and Physical Properties of Procainamide

This guide provides a comprehensive overview of the , tailored for researchers, scientists, and drug development professionals. It includes key quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and analytical workflows.

Chemical and Physical Properties

This compound (IUPAC Name: 4-amino-N-[2-(diethylamino)ethyl]benzamide) is a well-established Class IA antiarrhythmic agent.[1] Its chemical structure is similar to procaine, but the ester group is replaced by an amide, which increases its stability and half-life.[1] The compound is most commonly used as its hydrochloride salt to enhance its solubility and stability.[2][3]

The core physicochemical properties of both the this compound free base and its hydrochloride salt are summarized below.

Table 1: Summary of Chemical and Physical Properties of this compound

Property Value (this compound Free Base) Value (this compound Hydrochloride) Reference(s)
IUPAC Name 4-amino-N-[2-(diethylamino)ethyl]benzamide 4-amino-N-[2-(diethylamino)ethyl]benzamide;hydrochloride [4][5]
Chemical Formula C₁₃H₂₁N₃O C₁₃H₂₂ClN₃O [4][5]
Molecular Weight 235.33 g/mol 271.79 g/mol [4][6]
Appearance Solid White to light yellow crystalline powder [2][4]
Melting Point 47°C (estimate) 165-169 °C [4][7]
Boiling Point 377.72°C (estimate) Not Applicable [7]
pKa 9.23 - 9.35 Not Applicable [4][8]
LogP (Octanol/Water) 0.88 Not Applicable [4]

| Water Solubility | 5050 mg/L (5.05 g/L) | Very soluble / Freely soluble |[3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification, quantification, and structural elucidation of this compound.

Table 2: Summary of Spectroscopic Data for this compound

Spectroscopic Method Key Data Points Reference(s)
UV-Vis Spectroscopy λmax: 278 nm (in water); 272 nm (pH 9.4 buffer); 285 nm [4][9][10]
Infrared (IR) Spectroscopy Characteristic peaks corresponding to N-H stretching (aromatic amine), C=O stretching (amide), and C-N stretching. [2][11]
¹H NMR Spectroscopy Predicted spectra show characteristic signals for aromatic protons, ethyl groups, and methylene (B1212753) protons of the ethylaminoethyl chain.

| Mass Spectrometry (MS) | Intense mass spectral peaks (for free base): 86 m/z, 99 m/z, 120 m/z, 235 m/z. |[4][12] |

Mechanism of Action and Signaling Pathway

This compound's primary antiarrhythmic effect is achieved by blocking voltage-gated sodium channels in cardiomyocytes.[1][13][14] As a Class IA agent, it binds to the open state of fast sodium channels (I_Na), which decreases the rate of depolarization (Phase 0) of the cardiac action potential.[14][15] This action slows the conduction velocity and increases the effective refractory period of the cardiac muscle.[1][14] Additionally, this compound inhibits the I_Kr rectifier K+ current, which contributes to prolonging the action potential duration.[1]

Procainamide_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane Na_Channel Voltage-Gated Na+ Channel (Open State) Depolarization Phase 0 Depolarization (Reduced Slope) Na_Channel->Depolarization Initiates K_Channel Delayed Rectifier K+ Channel (IKr) K_Channel->K_out K+ Efflux Repolarization Repolarization (Prolonged) K_Channel->Repolarization Contributes to Na_out->Na_Channel Na+ Influx This compound This compound This compound->Na_Channel Blocks This compound->K_Channel Inhibits AP Action Potential Duration Increased

Caption: Mechanism of action of this compound on cardiac ion channels.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound's properties.

Determination of this compound Concentration by UV-Vis Spectrophotometry

This protocol outlines a standard method for quantifying this compound hydrochloride in a solution, adapted from established analytical procedures.[16]

Objective: To determine the concentration of this compound hydrochloride in an aqueous solution using its characteristic UV absorbance.

Materials:

  • UV-Vis Spectrophotometer

  • 1 cm quartz cuvettes

  • This compound Hydrochloride Reference Standard

  • 0.1 M Hydrochloric Acid (HCl)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound Hydrochloride Reference Standard.

    • Dissolve the standard in a 100 mL volumetric flask with 0.1 M HCl and dilute to the mark.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by performing serial dilutions of the stock solution with 0.1 M HCl.

  • Preparation of Sample Solution:

    • Dissolve the unknown sample containing this compound in 0.1 M HCl.

    • Perform necessary dilutions with 0.1 M HCl to ensure the final concentration falls within the range of the calibration curve.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan the UV range or to measure absorbance at the λmax of this compound (approx. 278 nm).

    • Use 0.1 M HCl as the blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the sample solution(s).

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration for the standards.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Use the absorbance of the unknown sample and the regression equation to calculate its concentration. Remember to account for any dilution factors.

UV_Vis_Workflow start Start prep_stock Prepare Standard Stock Solution (100 µg/mL) start->prep_stock prep_cal Prepare Calibration Standards (2-20 µg/mL) prep_stock->prep_cal measure Measure Absorbance at λmax (~278 nm) prep_cal->measure prep_sample Prepare and Dilute Unknown Sample prep_sample->measure plot Plot Calibration Curve (Abs vs. Conc) measure->plot calculate Calculate Unknown Concentration plot->calculate Using Linear Regression end End calculate->end

Caption: Experimental workflow for UV-Vis quantification of this compound.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) for the tertiary amine group of this compound.

Objective: To determine the pKa of this compound using potentiometric titration.

Materials:

  • pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, 10).

  • Magnetic stirrer and stir bar.

  • Burette (25 mL or 50 mL).

  • Beaker (100 mL).

  • This compound Hydrochloride.

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution.

  • Deionized water.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 0.2-0.3 g of this compound hydrochloride and dissolve it in 50 mL of deionized water in a beaker.

  • Titration Setup:

    • Place the beaker on the magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully covered but not in the path of the stir bar.

    • Fill the burette with the standardized 0.1 M NaOH solution.

  • Titration Process:

    • Record the initial pH of the this compound solution.

    • Begin adding the NaOH titrant in small increments (e.g., 0.5 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

    • As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.1 mL) to obtain more data points in this region.

    • Continue the titration well past the equivalence point until the pH curve flattens out again.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point (V_eq), which is the point of maximum slope on the curve. This can be found using the first or second derivative of the titration curve.

    • The volume of titrant required to neutralize half of the this compound is V_eq / 2.

    • Find the pH on the titration curve that corresponds to the volume V_eq / 2. According to the Henderson-Hasselbalch equation, at this half-equivalence point, the pH is equal to the pKa of the analyte.

    • The pKa of this compound's tertiary amine is expected to be around 9.2-9.3.[4][8]

References

An In-depth Technical Guide to Procainamide Pharmacokinetics and Metabolism in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and metabolism of procainamide, a class Ia antiarrhythmic agent, with a focus on its characterization in preclinical research models. The information presented herein is intended to support drug development professionals and researchers in designing and interpreting studies involving this compound.

Pharmacokinetics of this compound and N-acetylthis compound (NAPA)

This compound's disposition is characterized by rapid distribution and elimination, primarily through renal excretion and hepatic metabolism.[1] Its major and pharmacologically active metabolite is N-acetylthis compound (NAPA).[1][2] Understanding the pharmacokinetic profiles in different animal models is crucial for extrapolating data to human clinical scenarios.

Pharmacokinetic Parameters in Rat Models

Rats are a common model for initial pharmacokinetic screening. Studies show that this compound has a short half-life in this species, while its metabolite, NAPA, has a significantly longer half-life.[3] The pharmacokinetics of this compound and NAPA in rats have been described by one- and two-compartment open models, respectively.[3]

Table 1: Pharmacokinetic Parameters of this compound and NAPA in Rats

ParameterThis compound (PA)N-acetylthis compound (NAPA)Reference
Administration Route Intravenous (IV)Intravenous (IV)[3][4]
Dose 10 mg/kg or 75 mg/kg86 mg/kg[3][4]
Half-life (t½) ~0.66 hours~2.1 hours[3]
Total Body Clearance (CL) 2.18 L/h/kg-[4]
Volume of Distribution (Vss) 2.07 L/kg-[4]
Mean Residence Time (MRT) 0.95 hours3.23 hours[4]

Data synthesized from multiple sources which may use different experimental conditions.

Pharmacokinetic Parameters in Dog Models

Dogs have been used to study the antiarrhythmic effects and pharmacokinetics of this compound.[5][6] In contrast to some other species, there is reportedly no evidence of significant acetylation of this compound to NAPA or deacetylation of NAPA back to the parent drug in dogs.[7] However, NAPA itself is an active antiarrhythmic agent in this model.[6]

Table 2: Pharmacokinetic Parameters of this compound and NAPA in Dogs

ParameterThis compound (PA)N-acetylthis compound (NAPA)Reference
Administration Route IV & OralIV[7]
IV Dose 8 mg/kg or 25.5 mg/kg10 mg/kg[7]
Oral Dose 25.5 mg/kg-[7]
Elimination Half-life (t½) 2.43 - 2.85 hours~4.7 hours[7]
Apparent Volume of Distribution (Vd) 1.44 - 2.13 L/kg-[7]
Systemic Clearance (CL) 0.412 - 0.519 L/kg/hr-[7]
Oral Bioavailability (F) ~85%-[7]
Absorption Half-life (t½a) ~0.5 hours-[7]

Values represent ranges from studies with different dosing groups.

Metabolism of this compound

This compound undergoes extensive metabolism through several pathways, with significant species-dependent variations.[8][9] The primary routes are N-acetylation and oxidation.[8]

Major Metabolic Pathways
  • N-acetylation : The most common metabolic pathway for this compound is acetylation of the aromatic primary amine to form N-acetylthis compound (NAPA).[8] This reaction is catalyzed by the polymorphic N-acetyltransferase 2 (NAT2) enzyme.[9] The rate of acetylation is genetically determined, leading to "slow" and "rapid" acetylator phenotypes.[8][10]

  • Oxidation & N-hydroxylation : this compound can be oxidized by cytochrome P450 (CYP) enzymes, particularly CYP2D6, to form a reactive this compound hydroxylamine (B1172632) metabolite.[8][9][11] This pathway is considered minor in humans but is the major route in mice.[9] N-oxidation, mediated by flavin-containing monooxygenases (FMO1 and FMO3), is a major pathway in humans but minor in mice.[9]

  • Other Metabolites : Additional metabolites include desethylthis compound, p-aminobenzoic acid, and various N-acetylated conjugates, which are primarily excreted in the urine.[8][12]

Procainamide_Metabolism This compound Metabolic Pathways PA This compound (PA) NAPA N-acetylthis compound (NAPA) (Active Metabolite) PA->NAPA NAT2 PA_OH This compound Hydroxylamine PA->PA_OH CYP2D6, CYP1A1 PA_NO This compound N-oxide PA->PA_NO FMO1, FMO3 Desethyl_PA Desethylthis compound PA->Desethyl_PA Dealkylation PABA p-aminobenzoic acid PA->PABA Hydrolysis

Caption: Major metabolic pathways of this compound.

Experimental Protocols

Standardized protocols are essential for generating reliable and reproducible pharmacokinetic data. Below are outlines for typical in-vivo pharmacokinetic studies and analytical methods.

In-Vivo Pharmacokinetic Study Workflow

A typical workflow for assessing this compound pharmacokinetics in a research model, such as the rat, is detailed below.

  • Animal Model : Male Sprague-Dawley (SD) rats are commonly used.[4] Animals are cannulated in the femoral vein (for drug administration) and artery (for blood sampling) under anesthesia.[4]

  • Drug Administration : this compound HCl is dissolved in a suitable vehicle (e.g., saline) and administered as a single intravenous (IV) bolus at a specific dose (e.g., 10 mg/kg).[4] For oral studies, the drug is administered via gavage.[7]

  • Sample Collection : Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).[3][4] Blood is collected into heparinized tubes and centrifuged to obtain plasma.

  • Sample Preparation : A simple protein precipitation method is typically employed. An internal standard (e.g., N-propionylthis compound) in a solvent like methanol (B129727) is added to the plasma samples.[4] The mixture is vortexed and centrifuged at high speed (e.g., 15,000 rpm) to pellet the precipitated proteins.[4]

  • Analysis : The supernatant is injected into an analytical system, such as HPLC or UHPLC, for quantification.[4][13]

  • Data Analysis : Plasma concentration-time data are analyzed using non-compartmental or compartmental analysis with software like NONMEM to determine key pharmacokinetic parameters (t½, CL, Vd, AUC).[3][14]

PK_Workflow Typical In-Vivo PK Study Workflow cluster_animal Animal Phase cluster_lab Laboratory Phase cluster_data Data Analysis Phase animal_prep Animal Preparation (e.g., Cannulation) dosing Drug Administration (IV Bolus or Oral) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling plasma_sep Plasma Separation (Centrifugation) sampling->plasma_sep sample_prep Sample Preparation (Protein Precipitation) plasma_sep->sample_prep analysis Instrumental Analysis (UHPLC-DAD) sample_prep->analysis pk_modeling Pharmacokinetic Modeling (e.g., Non-Compartmental) analysis->pk_modeling param_calc Parameter Calculation (t½, CL, Vd, AUC) pk_modeling->param_calc

Caption: Workflow for a typical preclinical pharmacokinetic study.

Analytical Methodologies

Accurate quantification of this compound and NAPA in biological matrices is critical. High-performance liquid chromatography (HPLC) is the most common technique.

  • Method : Reversed-phase Ultra-High-Pressure Liquid Chromatography (UHPLC) coupled with a Diode Array Detector (DAD).[4]

  • Sample Preparation : Protein precipitation with methanol containing an internal standard.[4]

  • Column : Synergi™ 4 µm polar, reversed-phase column.[4]

  • Mobile Phase : Isocratic elution with a mixture of 1% acetic acid (pH 5.5) and methanol (e.g., 76:24, v/v).[4]

  • Flow Rate : 0.2 mL/min.[4]

  • Detection : UV detection at 280 nm.

  • Validation : The method should be validated for linearity, accuracy, precision, and sensitivity, with a typical lower limit of quantification around 20 ng/mL for both compounds.[4]

Other reported methods include fluorescence polarization immunoassay and standard HPLC with UV detection.[7][13]

Conclusion

The pharmacokinetics of this compound and its primary metabolite, NAPA, have been characterized in several key research models, including rats and dogs. Significant interspecies differences exist, particularly in the metabolic pathways, with acetylation being predominant in humans while oxidation plays a larger role in rodents.[9] The data and protocols summarized in this guide provide a foundational framework for researchers designing preclinical studies to investigate the efficacy, safety, and disposition of this compound and related compounds. A thorough understanding of these model systems is essential for the successful translation of nonclinical findings to clinical applications.

References

N-Acetylprocainamide (NAPA): A Technical Guide on its Formation, Activity, and Clinical Significance

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Procainamide, a cornerstone Class IA antiarrhythmic agent, undergoes significant hepatic metabolism to form its primary active metabolite, N-acetylthis compound (NAPA). This biotransformation is not merely a detoxification step; NAPA itself possesses distinct and potent Class III antiarrhythmic properties. The rate of this conversion is governed by a well-established genetic polymorphism in the N-acetyltransferase 2 (NAT2) enzyme, leading to significant inter-individual variability in the plasma concentrations of both the parent drug and its metabolite. This guide provides a comprehensive technical overview of the formation of NAPA, its unique pharmacological profile, and the critical experimental methodologies used in its study. A thorough understanding of NAPA is paramount for drug development professionals and researchers for optimizing therapeutic efficacy and ensuring patient safety during this compound therapy.

Formation of N-Acetylthis compound (NAPA)

The primary route of this compound metabolism is N-acetylation in the liver, which converts it to N-acetylthis compound.[1] This reaction is catalyzed by the cytosolic enzyme N-acetyltransferase 2 (NAT2).[1][2]

The Role of N-acetyltransferase 2 (NAT2) Polymorphism

The gene for NAT2 is highly polymorphic, resulting in clinically significant variations in enzyme activity. This genetic variability categorizes individuals into three main phenotypes: slow, intermediate, and fast acetylators.[2][3]

  • Slow Acetylators: Individuals with two reduced-activity NAT2 alleles metabolize this compound slowly. This results in a lower NAPA/procainamide plasma ratio.[4] A smaller fraction of the this compound dose, typically 16% to 21%, is converted to NAPA in these individuals.[4]

  • Fast Acetylators: Those with at least one high-activity NAT2 allele metabolize this compound more rapidly, leading to higher NAPA/procainamide plasma ratios.[4] In this group, 24% to 33% of the this compound dose is converted to NAPA.[4]

This genetic difference is a critical determinant of the pharmacokinetic profile and the overall therapeutic and toxic effects of this compound administration.[1][2]

cluster_metabolism Hepatic Metabolism cluster_genetics Genetic Polymorphism This compound This compound NAPA N-Acetylthis compound (NAPA) This compound->NAPA Acetylation NAT2 NAT2 Enzyme NAT2->this compound Slow Slow Acetylator Phenotype (Low NAT2 Activity) Slow->NAT2 Influences Fast Fast Acetylator Phenotype (High NAT2 Activity) Fast->NAT2 Influences

Figure 1. Metabolic conversion of this compound to NAPA via the NAT2 enzyme.

Pharmacological Activity and Clinical Data

This compound and NAPA have distinct electrophysiological profiles. This compound is a Class Ia antiarrhythmic, primarily blocking sodium channels, while NAPA is a Class III agent, predominantly blocking potassium channels.[5][6]

Mechanism of Action

NAPA exerts its antiarrhythmic effect by blocking the human Ether-à-go-go-Related Gene (hERG) potassium channels.[2][7] These channels are responsible for conducting the rapid component of the delayed rectifier potassium current (IKr).[8][9] Inhibition of IKr delays cardiac repolarization, prolongs the action potential duration, and increases the effective refractory period, which are the hallmarks of a Class III antiarrhythmic effect.[10][11] This action contrasts with this compound, which primarily affects the initial depolarization phase (Phase 0) by blocking sodium channels.[6]

cluster_cell Cardiac Myocyte NAPA NAPA HERG hERG K+ Channel (IKr Current) NAPA->HERG Blocks Repolarization Delayed Repolarization (Phase 3) HERG->Repolarization Inhibits APD Prolonged Action Potential Duration Repolarization->APD Antiarrhythmic Class III Antiarrhythmic Effect APD->Antiarrhythmic

Figure 2. Signaling pathway for NAPA's Class III antiarrhythmic activity.

Pharmacokinetic and Therapeutic Data

The differing metabolic rates and clearance pathways of this compound and NAPA necessitate careful therapeutic drug monitoring. NAPA has a longer half-life than this compound and is primarily cleared by the kidneys.[12] Consequently, NAPA can accumulate to high levels, particularly in patients with renal impairment and in fast acetylators.[12][13]

Table 1: Comparative Pharmacokinetic Parameters

ParameterThis compoundN-acetylthis compound (NAPA)
Therapeutic Range 4.0 - 10.0 mcg/mL[14]12.0 - 18.0 mcg/mL[14]
Toxic Concentration > 12.0 mcg/mL[14]> 40.0 mcg/mL[14]
Elimination Half-life ~3 hours (Normal Renal Function)[12]~7 hours (Normal Renal Function)[15]
Volume of Distribution (Vd) 2.7 L/kg[12]1.25 L/kg[15]
Plasma Protein Binding 15%[12]~10%[4][5]
Primary Clearance Hepatic (~50%) & Renal (~50%)[12]Renal[12]

Table 2: Electrophysiological Effects on the ECG

ParameterThis compound (Class Ia)N-acetylthis compound (NAPA) (Class III)
QRS Interval Prolongs[6]No significant effect[6]
QTc Interval Prolongs[6]Prolongs[6]

Key Experimental Protocols

Accurate assessment of NAPA formation and activity relies on robust analytical and genetic testing methodologies.

Protocol: Quantification of this compound and NAPA in Plasma via HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of this compound and NAPA in plasma, essential for therapeutic drug monitoring and pharmacokinetic studies.

Objective: To determine the concentrations of this compound and NAPA in a human plasma sample.

Materials:

  • HPLC system with UV or Diode Array Detector (DAD)

  • Reversed-phase C8 or C18 column

  • This compound and NAPA reference standards

  • Internal Standard (IS), e.g., N-propionylthis compound[16]

  • HPLC-grade methanol (B129727), acetonitrile, and water[16][17]

  • Glacial acetic acid, sodium hydroxide, methylene (B1212753) chloride[16]

  • Centrifuge and vortex mixer

Procedure:

  • Standard Preparation: Prepare stock solutions (1 mg/mL) of this compound, NAPA, and the internal standard in methanol. Create a series of working standards by serial dilution to generate a calibration curve (e.g., 20 ng/mL to 10,000 ng/mL).[1]

  • Sample Preparation (Liquid-Liquid Extraction): a. To 0.5 mL of plasma sample, add 100 µL of the internal standard solution.[16] b. Alkalinize the mixture by adding 0.2 mL of 4M NaOH.[16] c. Add 4 mL of methylene chloride, vortex for 1 minute to extract the analytes.[16] d. Centrifuge the sample to separate the organic and aqueous layers. e. Transfer the organic (bottom) layer to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100-300 µL of the mobile phase.[18]

  • Chromatographic Conditions:

    • Column: Reversed-phase C8 or C18, e.g., Synergi™ 4 µm polar.[1]

    • Mobile Phase: A mixture of 1% acetic acid (pH 5.5) and methanol (76:24, v/v). Filter and degas before use.[1]

    • Flow Rate: 0.2 - 1.0 mL/min.[1]

    • Injection Volume: 2 - 100 µL.[1][18]

    • Detector Wavelength: 280 nm.[1][16]

  • Data Analysis: a. Inject the processed samples and calibration standards into the HPLC system. b. Integrate the peak areas for this compound, NAPA, and the internal standard. c. Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards. d. Calculate the concentration of this compound and NAPA in the unknown samples using the regression equation from the calibration curve.

cluster_workflow HPLC Quantification Workflow Start Plasma Sample + Internal Standard Alkalinize Alkalinize (NaOH) Start->Alkalinize Extract Liquid-Liquid Extraction (Methylene Chloride) Alkalinize->Extract Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Analyze UV Detection (280nm) & Data Analysis Inject->Analyze

Figure 3. Experimental workflow for HPLC analysis of this compound and NAPA.

Protocol: NAT2 Genotyping by PCR-RFLP

This protocol outlines a Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) method to identify key single nucleotide polymorphisms (SNPs) in the NAT2 gene, allowing for the determination of a patient's acetylator status.

Objective: To identify slow acetylator-associated alleles of the NAT2 gene (e.g., NAT25, NAT26, NAT2*7).

Materials:

  • Genomic DNA extracted from peripheral blood

  • PCR thermal cycler

  • Primers specific for amplifying regions of the NAT2 gene containing the target SNPs

  • Taq DNA polymerase and dNTPs

  • Restriction enzymes (e.g., KpnI for NAT25, TaqI for NAT26, BamHI for NAT2*7)[3][19]

  • Agarose (B213101) or polyacrylamide gel electrophoresis equipment

  • DNA visualization agent (e.g., ethidium (B1194527) bromide)

Procedure:

  • PCR Amplification: a. Set up a PCR reaction containing the patient's genomic DNA, specific forward and reverse primers for the NAT2 gene segment, Taq polymerase, dNTPs, and PCR buffer. b. Perform PCR amplification using an optimized thermal cycling program to generate a sufficient quantity of the target DNA fragment.

  • Restriction Enzyme Digestion: a. Aliquot the PCR product into separate tubes. b. Add a specific restriction enzyme to each tube (e.g., KpnI to one tube, TaqI to another, BamHI to a third). These enzymes recognize and cut specific DNA sequences. The presence or absence of a SNP will determine if the enzyme's recognition site is present.[19] c. Incubate the reactions at the optimal temperature for the respective enzyme (e.g., 37°C for KpnI and BamHI, 65°C for TaqI).

  • Gel Electrophoresis: a. Load the digested PCR products onto an agarose or polyacrylamide gel.[20] b. Run the gel to separate the DNA fragments based on their size. c. Visualize the DNA fragments under UV light after staining.

  • Genotype Interpretation: a. Analyze the banding pattern on the gel. b. If a SNP has created a restriction site, the enzyme will cut the PCR product, resulting in two smaller fragments. c. If the SNP is absent (wild-type), the restriction site will not be present, and the PCR product will remain uncut (one larger fragment). d. The combination of results from the different enzyme digests allows for the determination of the patient's genotype (e.g., homozygous wild-type, heterozygous, or homozygous mutant for each SNP), which corresponds to a specific NAT2 allele and acetylator phenotype.[3][21]

Conclusion

N-acetylthis compound is a pharmacologically active metabolite that is integral to the overall clinical effect of this compound therapy. Its formation is directly dependent on the genetically determined activity of the NAT2 enzyme, creating a classic example of pharmacogenomic influence on drug metabolism and response. The distinct Class III antiarrhythmic activity of NAPA, combined with its unique pharmacokinetic profile, underscores the necessity of monitoring both this compound and NAPA concentrations for safe and effective treatment. The methodologies detailed in this guide provide the foundation for researchers and clinicians to investigate and manage the complex interplay between this parent drug and its active metabolite.

References

Procainamide's Role as a Sodium Channel Blocker in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procainamide, a Class IA antiarrhythmic agent, is a well-established blocker of voltage-gated sodium channels. While its cardiac effects are extensively documented, its interaction with neuronal sodium channels is less characterized but mechanistically similar. This technical guide provides an in-depth analysis of this compound's role as a sodium channel blocker with a focus on its implications for neuronal function. It synthesizes available data on its mechanism of action, presents quantitative parameters derived primarily from cardiac studies due to a scarcity of neuronal-specific data, and details experimental protocols for investigating its effects. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's interaction with sodium channels.

Introduction

Voltage-gated sodium channels (VGSCs) are critical for the initiation and propagation of action potentials in excitable cells, including neurons.[1] There are nine subtypes of the alpha subunit of VGSCs (Nav1.1–Nav1.9), with distinct expression patterns and biophysical properties.[1] In the central and peripheral nervous systems, Nav1.1, Nav1.2, and Nav1.6 are widely expressed, while Nav1.7, Nav1.8, and Nav1.9 are key players in nociception. This compound is a hydrophilic, charged molecule that acts as an open-channel blocker of VGSCs.[2] Its therapeutic effects in cardiology stem from its ability to slow conduction velocity and increase the refractory period in cardiomyocytes.[2][3] These fundamental actions on sodium channels are translatable to neurons, where this compound can modulate neuronal excitability.

Mechanism of Action: State- and Use-Dependent Blockade

This compound's interaction with sodium channels is not static; it is highly dependent on the conformational state of the channel and the frequency of channel activation. This is known as state- and use-dependent blockade.[4]

State-Dependent Binding:

Voltage-gated sodium channels cycle through three main conformational states:

  • Resting (Closed) State: At hyperpolarized membrane potentials, the channel is closed and ready to be activated. This compound has a low affinity for the resting state.

  • Open (Activated) State: Upon membrane depolarization, the channel opens, allowing for the influx of sodium ions. This compound can access its binding site from the intracellular side when the channel is in this open conformation.[5]

  • Inactivated State: Shortly after opening, the channel enters a non-conductive inactivated state. This compound exhibits a high affinity for the inactivated state, stabilizing the channel in this non-functional conformation.[6]

The preferential binding to the open and inactivated states means that this compound is more effective at blocking channels in active neurons compared to quiescent ones.[6]

G Resting Resting State (Low Affinity) Open Open State (High Affinity) Resting->Open Inactivated Inactivated State (High Affinity) Open->Inactivated DrugBound This compound-Bound Inactivated State Open->DrugBound This compound Binding Inactivated->Resting Repolarization Inactivated->DrugBound DrugBound->Resting Slow Unbinding

Figure 1: State-dependent binding of this compound to the voltage-gated sodium channel.

Use-Dependent Blockade:

Use-dependence, also known as frequency-dependence, is a key characteristic of this compound's action.[4] During repetitive stimulation, such as a train of action potentials, a greater proportion of sodium channels are in the open and inactivated states. This provides more opportunities for this compound to bind. Furthermore, the time between depolarizations may not be sufficient for the drug to fully dissociate from the channel.[4] This leads to a cumulative increase in the number of blocked channels with successive stimuli, resulting in a more pronounced effect at higher firing frequencies. This property allows this compound to selectively target hyperexcitable neurons.

Quantitative Data

Quantitative data on the interaction of this compound with specific neuronal sodium channel isoforms is limited in the published literature. The majority of detailed kinetic studies have been performed on cardiac (Nav1.5) and skeletal muscle (Nav1.4) channels. The following tables summarize the available data, which can serve as a reference for understanding its general potency and kinetics.

Table 1: this compound Binding and Kinetic Parameters (Primarily Cardiac Channels)

ParameterValueChannel/PreparationReference
Potency vs. Lidocaine ~7-fold less potentBatrachotoxin-activated Na+ channels (bovine heart, rat skeletal muscle)[7]
Therapeutic Serum Range 4.0–10.0 mcg/mLHuman (cardiac applications)[8]
Active Metabolite (NAPA) Therapeutic Range 12.0–18.0 mcg/mLHuman (cardiac applications)[8]

Table 2: Effects of this compound on Electrophysiological Parameters (Human Studies)

ParameterEffectContextReference
HV Interval (His-Purkinje conduction) Prolonged with increased pacing rateElectrophysiology study in patients[9]
QRS Duration Tended to prolong with increased pacing rateElectrophysiology study in patients[9]

Experimental Protocols

Investigating the effects of this compound on neuronal sodium channels typically involves patch-clamp electrophysiology. The following is a detailed protocol for assessing tonic and use-dependent block of sodium channels in a neuronal cell line (e.g., ND7/23) or primary cultured neurons (e.g., dorsal root ganglion or hippocampal neurons).

4.1. Cell Preparation and Solutions

  • Cell Culture: Culture neurons on glass coverslips suitable for microscopy and electrophysiological recording.

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

4.2. Whole-Cell Patch-Clamp Recording

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Seal Formation: Obtain a giga-ohm seal (>1 GΩ) on a selected neuron.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Series Resistance Compensation: Compensate for 70-80% of the series resistance to minimize voltage errors.

  • Leak Subtraction: Use a P/4 or P/-4 protocol to subtract leak and capacitive currents.

G cluster_0 Preparation cluster_1 Recording cluster_2 Data Acquisition & Analysis A Culture Neurons on Coverslips B Prepare Intra/Extra- cellular Solutions A->B C Obtain Giga-ohm Seal B->C D Establish Whole-Cell Configuration C->D E Apply Voltage-Clamp Protocols (Tonic & Use-Dependent) D->E F Record Na+ Currents (Control) E->F G Perfuse with this compound F->G H Record Na+ Currents (Drug) G->H I Analyze Data: - IC50 Calculation - On/Off Rates - Voltage-Dependence H->I

Figure 2: Experimental workflow for patch-clamp analysis of this compound's effects.

4.3. Voltage-Clamp Protocols

4.3.1. Tonic Block Assessment

This protocol measures the block of sodium channels from a resting state.

  • Holding Potential: Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.

  • Test Pulse: Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a peak sodium current.

  • Frequency: Apply test pulses at a low frequency (e.g., 0.1 Hz) to allow for full recovery from block between pulses.

  • Procedure: Record the peak current in control conditions and then after the application of various concentrations of this compound.

  • Analysis: Calculate the percentage of block at each concentration and fit the data to a Hill equation to determine the IC50 for tonic block.

4.3.2. Use-Dependent Block Assessment

This protocol measures the cumulative block of sodium channels during high-frequency stimulation.

  • Holding Potential: Hold the cell at a potential closer to a physiological resting potential where some channels may be inactivated (e.g., -70 mV).

  • Pulse Train: Apply a train of depolarizing pulses (e.g., to 0 mV for 10 ms) at a higher frequency (e.g., 10 Hz).

  • Procedure: Record the peak current elicited by each pulse in the train, both in control and in the presence of this compound.

  • Analysis: Measure the reduction in peak current from the first to the last pulse in the train. The progressive decrease in current amplitude during the train in the presence of the drug demonstrates use-dependent block.

Conclusion

This compound is a potent sodium channel blocker whose mechanism of action is characterized by state- and use-dependent interactions. While the quantitative details of its binding to specific neuronal sodium channel isoforms are not well-defined, its fundamental properties observed in cardiac tissue provide a strong basis for understanding its potential effects on neuronal excitability. The provided experimental protocols offer a framework for future research to elucidate the precise kinetics and affinity of this compound for various neuronal sodium channels. Such data would be invaluable for drug development professionals exploring the repurposing of this compound or the design of novel, more selective sodium channel modulators for neurological disorders.

References

A Historical Perspective on Procainamide in Cardiovascular Pharmacology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procainamide, a cornerstone in the historical management of cardiac arrhythmias, offers a compelling case study in the evolution of cardiovascular pharmacology. This technical guide provides a comprehensive historical perspective on this compound, from its serendipitous discovery to its elucidation as a Class Ia antiarrhythmic agent. We delve into its mechanism of action, key experimental validations, and the clinical data that defined its therapeutic window. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the foundational principles of antiarrhythmic therapy and the enduring legacy of this pivotal compound.

Introduction: The Genesis of a Quinidine (B1679956) Alternative

The story of this compound begins in the early 20th century with the established use of quinidine, a cinchona alkaloid, for treating cardiac arrhythmias. However, quinidine's use was fraught with limitations, including significant toxicity and supply chain vulnerabilities, particularly highlighted during World War II when the primary source of cinchona was lost.[1] This spurred the search for a synthetic alternative.

The local anesthetic procaine (B135) was identified as having similar cardiac electrophysiological effects to quinidine. In 1936, it was observed that direct application of procaine to the myocardium elevated the ventricular threshold for electrical stimulation, a key antiarrhythmic property.[1] However, procaine's utility was hampered by its rapid enzymatic hydrolysis and central nervous system side effects.[1] This led to the chemical modification of procaine, resulting in the synthesis of this compound, an amide derivative resistant to esterases.[1] this compound was approved by the US Food and Drug Administration (FDA) on June 2, 1950, and was subsequently marketed as Pronestyl.[1]

Mechanism of Action: A Class Ia Antiarrhythmic

This compound is classified as a Class Ia antiarrhythmic agent under the Vaughan Williams classification system.[2][3] Its primary mechanism of action is the blockade of voltage-gated sodium channels (INa) in cardiomyocytes.[1][2][3][4][5] This action is state-dependent, with a higher affinity for open and inactivated channels, which is characteristic of Class I drugs.

By blocking the fast sodium channels, this compound decreases the maximum rate of depolarization (Vmax) of the cardiac action potential (Phase 0).[2][6] This slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[2][5]

In addition to its effects on sodium channels, this compound also blocks the delayed rectifier potassium current (IKr), which contributes to the repolarization phase (Phase 3) of the action potential.[1][3][4] This blockade prolongs the action potential duration (APD) and, consequently, the effective refractory period (ERP) of cardiac tissue.[2][5] The prolongation of the APD is a hallmark of Class Ia agents and contributes to their antiarrhythmic efficacy by making the tissue less excitable to premature stimuli.

The dual action of slowing conduction and prolonging the refractory period is effective in terminating re-entrant arrhythmias, a common mechanism for both supraventricular and ventricular tachycardias.[3]

Signaling Pathway of this compound's Action

Procainamide_Mechanism cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-Gated Sodium Channel (Nav1.5) Na_influx Na+ Influx (Phase 0) K_channel Delayed Rectifier Potassium Channel (IKr) K_efflux K+ Efflux (Phase 3) This compound This compound This compound->Na_channel Blocks This compound->K_channel Blocks Vmax Decreased Vmax (Slower Conduction) Na_influx->Vmax APD Prolonged APD (Longer Refractory Period) K_efflux->APD Antiarrhythmic_Effect Termination of Re-entrant Arrhythmias Vmax->Antiarrhythmic_Effect APD->Antiarrhythmic_Effect

This compound's dual blockade of sodium and potassium channels.

Experimental Protocols

Electrophysiology Studies in Humans

Electrophysiology (EP) studies have been crucial in defining the clinical effects of this compound. A typical protocol for assessing the efficacy of intravenous this compound in patients with inducible ventricular tachycardia (VT) is as follows:

  • Patient Preparation: Patients are studied in a fasting and unsedated state. All other antiarrhythmic medications are discontinued (B1498344) for at least five half-lives prior to the study.

  • Catheter Placement: Multipolar electrode catheters are inserted via the femoral vein and positioned in the right atrium, His bundle region, and right ventricular apex under fluoroscopic guidance.

  • Baseline Measurements: Baseline intracardiac electrograms are recorded, including the AH (atrial-His) and HV (His-ventricular) intervals. The ventricular effective refractory period (VERP) is determined using programmed electrical stimulation.

  • Induction of Arrhythmia: Sustained monomorphic VT is induced using programmed ventricular stimulation, typically with up to three extrastimuli delivered from the right ventricular apex.

  • This compound Administration: A loading dose of this compound is administered intravenously, for example, 10-15 mg/kg at a rate of 50 mg/min.[7][8] This is followed by a continuous infusion of 2 mg/min.[8]

  • Post-Drug Assessment: After this compound administration, the induction protocol is repeated to determine if VT is still inducible. Changes in the VERP, HV interval, and the cycle length of the induced VT are measured.[8]

  • Endpoint: The primary endpoint is the non-inducibility of sustained VT or a significant prolongation of the VT cycle length (e.g., by >100 ms).[8]

Experimental Workflow for this compound Electrophysiology Study

EP_Study_Workflow Start Patient with Suspected Ventricular Tachycardia Baseline_EP Baseline Electrophysiology Study - Measure VERP, HV interval - Induce VT Start->Baseline_EP Procainamide_Admin Administer Intravenous this compound (e.g., 10-15 mg/kg loading dose) Baseline_EP->Procainamide_Admin Repeat_EP Repeat Electrophysiology Study - Re-attempt VT induction - Measure post-drug parameters Procainamide_Admin->Repeat_EP Endpoint Assess Endpoint: - Non-inducibility of VT - Prolongation of VT cycle length Repeat_EP->Endpoint Effective This compound is Effective Endpoint->Effective Yes Ineffective This compound is Ineffective Endpoint->Ineffective No

Workflow for assessing this compound efficacy in an EP study.

Quantitative Data from Clinical Investigations

The clinical utility of this compound has been quantified in numerous studies. Below are tables summarizing key data on its efficacy and adverse effect profile.

Table 1: Efficacy of Intravenous this compound in Terminating Ventricular Tachycardia
StudyNumber of PatientsThis compound DoseTachycardia Termination RateComparatorComparator Termination Rate
PROCAMIO Study[9]3310 mg/kg over 20 min67%Amiodarone (B1667116)38%
Retrospective Study (Circulation Journal)[5]N/AN/AN/ALidocaineN/A
Table 2: Adverse Effects of this compound in Clinical Trials
Adverse EffectIncidenceStudy PopulationNotes
Cardiovascular
Hypotension9% (major)Patients with stable VT (PROCAMIO)[9]Less frequent than with amiodarone (41%).[9]
QRS Widening>50% is a sign of toxicity[5]General useRequires cessation of infusion.[5]
QT ProlongationCommonGeneral useRisk of Torsades de Pointes.[1]
ProarrhythmiaLow (<3% for bid formulation)[10]Patients with VPDs
Immunologic
Positive Antinuclear Antibody (ANA)Up to 70% with chronic use[11]Long-term oral use
Drug-induced Lupus Erythematosus~30% of patients with positive ANA[11]Long-term oral useReversible upon discontinuation.
Hematologic
Agranulocytosis, Neutropenia, etc.~0.5%[11]General useMost cases within the first 12 weeks of therapy.[11]
Gastrointestinal
NauseaSignificantly increased[12]Post-coronary artery bypass surgery
Table 3: Pharmacokinetic Properties of this compound
ParameterValueReference
Bioavailability (oral)75-95%[13]
Volume of Distribution1.5-2.5 L/kg[13]
Plasma Protein Binding15-25%[13]
Elimination Half-life3-7 hours[13]
MetabolismHepatic (acetylation to NAPA)[1][13]
ExcretionRenal (30-60% as NAPA)[13]
Therapeutic Plasma Concentration4-10 µg/mL[13]

Clinical Applications: A Historical Perspective

This compound has been utilized for a wide range of supraventricular and ventricular arrhythmias.[5]

  • Ventricular Tachycardia: this compound has been a mainstay in the acute management of stable monomorphic ventricular tachycardia.[5] The PROCAMIO study demonstrated its superiority over amiodarone in terms of both efficacy and safety for this indication.[9]

  • Supraventricular Tachycardia: It has also been used for various SVTs, including atrial fibrillation with rapid ventricular response, particularly in patients with Wolff-Parkinson-White syndrome, where it can slow conduction over the accessory pathway.[5]

  • Post-operative Arrhythmias: Studies have shown its efficacy in reducing the incidence of atrial fibrillation and ventricular tachycardia following coronary artery bypass surgery.[12]

  • Diagnostic Use: Historically, the "this compound challenge" was used to unmask the Brugada pattern on an ECG in suspected cases of Brugada syndrome.[5] However, this practice has largely been abandoned due to low sensitivity and the risk of inducing ventricular arrhythmias.[5]

Decline in Use and Enduring Legacy

The use of this compound has declined in recent decades due to several factors. The development of newer antiarrhythmic agents with more favorable side effect profiles, such as amiodarone (despite the findings of the PROCAMIO study) and the advent of catheter ablation and implantable cardioverter-defibrillators (ICDs) have provided more effective and safer long-term solutions for many arrhythmias. The requirement for frequent dosing and the risk of serious adverse effects, particularly drug-induced lupus and proarrhythmia, have also limited its chronic use.[5][11]

Despite its diminished role in contemporary clinical practice, the historical perspective of this compound offers invaluable lessons for cardiovascular pharmacology. It exemplifies the principles of rational drug design, building upon a known pharmacophore to improve its therapeutic index. The extensive electrophysiological studies conducted with this compound were instrumental in shaping our understanding of arrhythmia mechanisms and the principles of antiarrhythmic drug action. The challenges encountered with its long-term use also underscored the importance of considering not just the primary pharmacological target but also the broader immunological and systemic effects of a drug.

Conclusion

This compound holds a significant place in the history of cardiovascular pharmacology. From its origins as a synthetic alternative to quinidine to its well-characterized effects on cardiac ion channels, it has been a vital tool for clinicians and a valuable subject of research. This technical guide has provided a detailed overview of its historical development, mechanism of action, key experimental protocols, and the quantitative data that defined its clinical use. For those involved in the development of new cardiovascular therapies, the story of this compound serves as a rich source of insight into the complexities of antiarrhythmic drug action and the enduring quest for safer and more effective treatments.

References

Procainamide as a DNA Methyltransferase 1 (DNMT1) Inhibitor: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Epigenetic modifications, particularly DNA methylation, are critical in the pathogenesis of cancer. DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining DNA methylation patterns during replication and is often overexpressed in tumors, leading to the silencing of tumor suppressor genes. Procainamide, a well-known antiarrhythmic drug, has been identified as a specific, non-nucleoside inhibitor of DNMT1. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cancer cells, relevant signaling pathways, and detailed experimental protocols for its study. Quantitative data are summarized for clarity, and key processes are visualized using diagrams to facilitate understanding and application in a research setting.

Introduction to DNA Methylation and this compound

DNA methylation is a fundamental epigenetic mechanism involving the addition of a methyl group to the 5' position of cytosine residues, typically within CpG dinucleotides. In cancer, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their transcriptional silencing, contributing to tumorigenesis.[1][2] DNA methyltransferase 1 (DNMT1) is the enzyme primarily responsible for copying existing methylation patterns onto newly synthesized DNA strands during cell division, a process known as maintenance methylation.[1][2] Its central role in preserving the epigenetic landscape makes it a compelling target for cancer therapy.

Unlike nucleoside analogues such as 5-azacytidine, which are incorporated into DNA and have associated toxicities, this compound is a non-nucleoside inhibitor of DNA methylation.[3] Originally approved for the treatment of cardiac arrhythmias, this compound has been shown to reverse CpG island hypermethylation and reactivate silenced gene expression in cancer cells, positioning it as a valuable tool for epigenetic research and potential therapeutic development.[1][2]

Mechanism of Action of this compound

This compound exerts its effects by directly and specifically targeting DNMT1. Its mechanism is distinct from that of de novo methyltransferases DNMT3a and DNMT3b, for which it is not a potent inhibitor.[1][2]

Key aspects of its mechanism include:

  • Specific Inhibition of DNMT1: this compound specifically inhibits the hemimethylase activity of DNMT1, which is crucial for maintaining methylation patterns after DNA replication.[1][2] Evidence for this specificity comes from studies where this compound failed to reduce genomic 5-methyl-2'-deoxycytidine (B118692) levels in HCT116 colorectal cancer cells with a genetic deletion of DNMT1.[1][2]

  • Partial Competitive Inhibition: At micromolar concentrations, this compound acts as a partial competitive inhibitor of DNMT1.[1][2] It reduces the affinity of the enzyme for both of its substrates: the hemimethylated DNA and the methyl donor, S-adenosyl-l-methionine (AdoMet).[1][2]

  • Reduction of Processivity: By lowering the enzyme's affinity for its substrates, this compound significantly decreases the processivity of DNMT1 on hemimethylated DNA.[1][2] This means the enzyme is less efficient at methylating contiguous CpG sites along the DNA strand.

Mechanism of this compound as a DNMT1 Inhibitor cluster_0 DNMT1 Catalytic Cycle cluster_1 This compound Inhibition DNMT1 DNMT1 Enzyme HemiDNA Hemimethylated DNA Substrate DNMT1->HemiDNA Binds AdoMet S-adenosyl-L-methionine (AdoMet) DNMT1->AdoMet Binds MethylatedDNA Fully Methylated DNA HemiDNA->MethylatedDNA Methyl Transfer InhibitionPoint1 AdoMet->MethylatedDNA Methyl Transfer AdoHcy S-adenosyl-L-homocysteine (AdoHcy) AdoMet->AdoHcy Donates Methyl Group InhibitionPoint2 MethylatedDNA->DNMT1 Releases This compound This compound This compound->InhibitionPoint1 Competes with HemiDNA Binding This compound->InhibitionPoint2 Competes with AdoMet Binding

Caption: this compound competitively inhibits DNMT1 activity.

Cellular and Molecular Effects in Cancer

This compound's inhibition of DNMT1 triggers a cascade of anti-cancer effects at the cellular and molecular level.

  • Reactivation of Tumor Suppressor Genes (TSGs): By preventing maintenance methylation, this compound leads to passive demethylation of promoter CpG islands of silenced TSGs over subsequent cell divisions. This restores their expression, which can in turn inhibit tumor growth. Genes reported to be reactivated by this compound in various cancer cell lines include:

    • ER (Estrogen Receptor): In MDA-231 (breast cancer) cells.[4]

    • p16: In T24 (bladder cancer) and MCF-7 (breast cancer) cells.[4][5]

    • RARβ (Retinoic Acid Receptor β): In MDA-231, T24, and MCF-7 cells.[4][5]

    • GSTP1 (Glutathione S-transferase P1): In prostate cancer cells.[3][6]

    • WIF-1 (Wnt Inhibitory Factor-1): In H460 and A549 (lung cancer) cell lines.[6][7]

  • Downregulation of Oncogenic Signaling: The reactivation of TSGs that act as pathway inhibitors can suppress oncogenic signaling. A key example is the demethylation of the WIF-1 promoter by this compound, which restores WIF-1 expression.[7] WIF-1 then antagonizes the Wnt signaling pathway, leading to reduced levels of cytosolic β-catenin and decreased TCF reporter activity.[6][7]

  • Induction of Apoptosis and Cell Cycle Arrest: The restoration of TSG function can trigger programmed cell death (apoptosis) and halt cell cycle progression, thereby inhibiting cancer cell proliferation.[8][9]

  • Global DNA Hypomethylation: Treatment with this compound can lead to a global loss of CpG methylation.[1][3] For instance, a 15.5% decrease in 5-methyl-2'-deoxycytidine (m5dC) content was observed in HCT116 cells after treatment.[1]

This compound Modulates Wnt Signaling via WIF-1 Reactivation cluster_Wnt_Pathway Wnt Signaling Pathway cluster_Procainamide_Action This compound Intervention Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Frizzled->LRP Dishevelled Dishevelled Frizzled->Dishevelled APC_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->APC_Complex Inhibits BetaCatenin β-catenin APC_Complex->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to Nucleus, Activates TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Proliferation Cell Proliferation TargetGenes->Proliferation This compound This compound DNMT1 DNMT1 This compound->DNMT1 Inhibits WIF1_Promoter WIF-1 Gene Promoter (Hypermethylated) DNMT1->WIF1_Promoter Maintains Methylation WIF1_Expression WIF-1 Expression WIF1_Promoter->WIF1_Expression Demethylation Leads to WIF1_Protein WIF-1 Protein WIF1_Expression->WIF1_Protein WIF1_Protein->Wnt Inhibits

Caption: this compound inhibits DNMT1, reactivating WIF-1 to suppress Wnt signaling.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: Inhibition Constants (Ki) of this compound against DNMT1

Substrate Type Ki (μM) Reference
Hemimethylated Oligonucleotide 7.2 [4][10]

| Unmethylated Oligonucleotide | 4600 |[4][10] |

Table 2: Effective Concentrations and Cellular Effects of this compound in Cancer Cell Lines

Cell Line(s) Concentration Duration Observed Effect(s) Reference(s)
HCT116 (Colon) 0.5 mM 96 hours 15.5% decrease in genomic 5-methyl-2'-deoxycytidine content. [1]
HCT116 (Colon) 0.5 mM 96 hours Loss of CpG methylation at centromeric repeats and single-copy genes. [4]
MCF-7 (Breast) Not Specified Not Specified Reduced CpG methylation at alphoid satellite sequences. [1]
MDA-231 (Breast), T24 (Bladder), MCF-7 (Breast) 10 μM 5 days Demethylation and re-expression of ER, p16, and RARβ genes. [4][5]

| H460, A549 (Lung) | Not Specified | Not Specified | Promoter demethylation and restoration of WIF-1 expression. |[6][7] |

Table 3: In Vivo Effects of this compound

Animal Model Dosage Duration Observed Effect(s) Reference

| BALB/c mice with MDA-231 xenografts | 20 mg/kg (i.p.) | 7 days (daily) | Demethylation and re-expression of the ER gene. |[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

DNMT1 Inhibition Assay (In Vitro)

This protocol assesses the direct inhibitory effect of this compound on DNMT1 enzymatic activity.

Materials:

  • Recombinant human DNMT1

  • Hemimethylated DNA substrate (e.g., 45-bp biotinylated oligonucleotide)

  • S-adenosyl-L-[methyl-³H]-methionine

  • This compound stock solution

  • Assay buffer

  • Scintillation counter and fluid

Procedure:

  • Prepare reaction mixtures containing assay buffer, a fixed concentration of recombinant DNMT1 (e.g., 100 nM), and the hemimethylated DNA substrate.

  • Add varying concentrations of this compound to the experimental tubes. Include a vehicle control (e.g., PBS).

  • Initiate the reaction by adding S-adenosyl-L-[methyl-³H]-methionine.

  • Incubate the reactions at 37°C for a defined period (e.g., 1 hour).

  • Stop the reaction and spot the mixture onto filter paper.

  • Wash the filter paper to remove unincorporated radiolabeled AdoMet.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

start Start prep Prepare Reaction Mix: DNMT1, Hemi-DNA, Buffer start->prep add_proc Add this compound (Varying Concentrations) prep->add_proc add_adomet Initiate with Radiolabeled AdoMet add_proc->add_adomet incubate Incubate at 37°C add_adomet->incubate stop Stop Reaction & Spot on Filter incubate->stop wash Wash Filter to Remove Unincorporated AdoMet stop->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for in vitro DNMT1 activity assay.
Methylation-Specific PCR (MSP)

This protocol determines the methylation status of a specific gene promoter (e.g., WIF-1) in cancer cells after this compound treatment.

Materials:

  • Genomic DNA extracted from treated and untreated cells

  • Sodium bisulfite conversion kit

  • Primers specific for methylated (M) and unmethylated (U) sequences of the target promoter

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • Cell Culture and Treatment: Culture cancer cells (e.g., A549) and treat with this compound (e.g., 10 μM) or vehicle for 5 days.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the cells.

  • Sodium Bisulfite Conversion: Treat ~1 µg of genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Perform two separate PCR reactions for each sample using the bisulfite-converted DNA as a template: one with primers for the methylated sequence (M) and one with primers for the unmethylated sequence (U).

  • Gel Electrophoresis: Resolve the PCR products on a 2% agarose gel.

  • Analysis: Visualize the bands under UV light. The presence of a band in the 'M' lane indicates methylation, while a band in the 'U' lane indicates a lack of methylation. Compare the band intensity between treated and untreated samples.

start Start treat_cells Treat Cells with This compound start->treat_cells extract_dna Extract Genomic DNA treat_cells->extract_dna bisulfite Sodium Bisulfite Conversion extract_dna->bisulfite pcr PCR with Methylated (M) and Unmethylated (U) Primers bisulfite->pcr gel Agarose Gel Electrophoresis pcr->gel analyze Analyze Banding Pattern (M vs. U) gel->analyze end End analyze->end

Caption: Workflow for Methylation-Specific PCR (MSP).
Western Blot for Protein Expression

This protocol measures changes in the expression of proteins like DNMT1 or β-catenin following this compound treatment.

Materials:

  • Protein lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-DNMT1, anti-β-catenin, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse treated and untreated cells and quantify protein concentration.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply a chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin).

start Start extract_protein Extract & Quantify Protein from Cells start->extract_protein sds_page SDS-PAGE Separation extract_protein->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking Step transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Analyze Protein Levels detect->analyze end End analyze->end

Caption: Workflow for Western Blot analysis.

Conclusion and Future Directions

This compound is a specific and potent non-nucleoside inhibitor of DNMT1, offering a valuable tool for cancer research.[4] Its ability to reverse DNA hypermethylation, reactivate tumor suppressor genes, and consequently inhibit cancer cell growth and survival underscores the therapeutic potential of targeting the epigenetic machinery.[1][4][7] The detailed mechanisms and protocols provided in this guide serve as a resource for researchers investigating epigenetic regulation in cancer.

While this compound itself is still in the preclinical stage for cancer treatment, its well-characterized effects provide a strong rationale for the development of new, more potent non-nucleoside DNMT1 inhibitors.[11] Future research should focus on optimizing drug delivery, evaluating its efficacy in combination with other anti-cancer agents, and identifying predictive biomarkers to select patient populations most likely to benefit from epigenetic therapies.

References

An In-depth Technical Guide to the Electrophysiological Effects of Procainamide on Myocardial Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procainamide, a cornerstone in the management of cardiac arrhythmias, exerts profound electrophysiological effects on myocardial tissue. As a Class IA antiarrhythmic agent, its primary mechanism involves the blockade of voltage-gated sodium channels, with additional effects on potassium channels. These actions collectively alter the cardiac action potential, leading to decreased excitability, slowed conduction velocity, and prolonged refractoriness. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its cardiac impact.

Mechanism of Action

This compound's primary antiarrhythmic effect stems from its ability to block fast sodium channels (INa) in cardiomyocytes.[1][2][3] This blockade is state-dependent, with a higher affinity for open or inactivated channels, a characteristic that contributes to its efficacy in suppressing tachyarrhythmias.[2][4] By binding to the sodium channels, this compound reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential.[5][6] This leads to a decrease in the maximum upstroke velocity (Vmax) and a slowing of impulse conduction through the myocardium.[1][2]

In addition to its effects on sodium channels, this compound also blocks certain potassium channels, particularly the delayed rectifier potassium current (IKr).[2][6] This action prolongs the repolarization phase (Phase 3) of the action potential, leading to an increase in the action potential duration (APD) and the effective refractory period (ERP) of myocardial cells.[5][6] The combined blockade of sodium and potassium channels underlies its classification as a Class IA antiarrhythmic agent.[6][7]

Signaling Pathway of this compound Action

Procainamide_Signaling cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Na_channel Voltage-Gated Sodium Channel (Nav1.5) Phase0 Decreased Phase 0 Upstroke Velocity (Vmax) Na_channel->Phase0 K_channel Delayed Rectifier Potassium Channel (IKr) APD Prolonged Action Potential Duration (APD) K_channel->APD This compound This compound This compound->Na_channel Blocks (Open/Inactivated State) This compound->K_channel Blocks Conduction Slowed Conduction Velocity Phase0->Conduction Excitability Decreased Myocardial Excitability Conduction->Excitability ERP Increased Effective Refractory Period (ERP) APD->ERP ERP->Excitability InVivo_Workflow Start Start: Subject Preparation (Anesthesia/Sedation) Catheter Catheter Placement (Fluoroscopic Guidance) Start->Catheter Baseline Baseline Electrophysiological Measurements & Pacing Catheter->Baseline Induction1 Attempt Arrhythmia Induction (Pre-Drug) Baseline->Induction1 Infusion Intravenous this compound Infusion Induction1->Infusion Repeat Repeat Electrophysiological Measurements & Pacing Infusion->Repeat Induction2 Attempt Arrhythmia Induction (Post-Drug) Repeat->Induction2 Analysis Data Analysis and Comparison (Pre- vs. Post-Drug) Induction2->Analysis End End of Study Analysis->End

References

Procainamide's Impact on Cardiac Action Potential Duration: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procainamide, a cornerstone Class Ia antiarrhythmic agent, profoundly influences cardiac electrophysiology, primarily through its modulation of the cardiac action potential duration (APD). This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning this effect, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, fostering a deeper understanding of this compound's electrophysiological profile.

Core Mechanism of Action: A Two-Pronged Approach

This compound's primary therapeutic action is the rate-dependent blockade of fast sodium channels (INa) in cardiomyocytes.[1][2][3] This action decreases the maximum upstroke velocity (Vmax) of the action potential (Phase 0), thereby slowing conduction velocity within the heart.[2]

Crucially for its effect on APD, this compound also inhibits the rapid component of the delayed rectifier potassium current (IKr).[2][4] This potassium channel is instrumental in Phase 3 repolarization of the action potential.[5] By blocking IKr, this compound delays repolarization, leading to a prolongation of the APD and an increase in the effective refractory period (ERP).[3][5] This dual action on both sodium and potassium channels is characteristic of Class Ia antiarrhythmic drugs.[6]

cluster_membrane Cardiomyocyte Membrane This compound This compound Nav1_5 Voltage-Gated Na+ Channel (INa) This compound->Nav1_5 Blocks IKr Delayed Rectifier K+ Channel (IKr) This compound->IKr Blocks Phase0 Phase 0 Depolarization Nav1_5->Phase0 Mediates Phase3 Phase 3 Repolarization IKr->Phase3 Mediates APD Action Potential Duration Phase3->APD Prolongs

Caption: this compound's dual blockade of ion channels prolongs APD.

Quantitative Data on APD Prolongation

The effect of this compound on APD is concentration-dependent and varies across different cardiac tissues. The following table summarizes key quantitative findings from published studies.

Tissue TypeSpeciesThis compound ConcentrationChange in Action Potential Duration (APD)Reference
Purkinje FibersCanine10 mg/LSlight prolongation of APD at 100% repolarization.[7]
Ventricular MuscleCanine10 mg/LIncreased APD at 100% repolarization.[7]
Infarcted Purkinje FibersCanine10 mg/LProlonged APD at 100% repolarization.[7]
Papillary MuscleGuinea Pig7 mMIncreased half-decay time (HDT) to 578 ms.[8]

Detailed Experimental Protocols

The investigation of this compound's effects on APD typically involves intracellular recordings from isolated cardiac preparations.

3.1. Isolated Tissue Preparation (e.g., Papillary Muscle or Purkinje Fibers)

  • Animal Model: Guinea pigs or canines are commonly used models.

  • Heart Excision: The heart is rapidly excised and placed in a cold, oxygenated Tyrode's or Krebs-Henseleit solution.

  • Tissue Dissection: The desired tissue (e.g., papillary muscle from the right ventricle or free-running Purkinje fibers) is carefully dissected under a microscope.

  • Superfusion: The isolated tissue is placed in a temperature-controlled organ bath and superfused with oxygenated (95% O2, 5% CO2) physiological salt solution at 37°C.

3.2. Intracellular Action Potential Recording

  • Microelectrodes: Glass microelectrodes filled with 3 M KCl are used to impale individual cardiac cells.

  • Pacing: The tissue is stimulated at a constant cycle length (e.g., 1000 ms) using bipolar platinum electrodes to elicit action potentials.

  • Data Acquisition: Transmembrane action potentials are recorded using a high-input impedance amplifier and digitized for analysis.

  • Drug Application: After obtaining stable baseline recordings, this compound is added to the superfusate at the desired concentrations.

  • Parameter Measurement: Key action potential parameters, including APD at 50% and 90% repolarization (APD50 and APD90), are measured before and after drug application.

cluster_prep Tissue Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Heart Excised Heart Dissection Dissect Papillary Muscle / Purkinje Fiber Heart->Dissection Superfusion Mount in Organ Bath & Superfuse Dissection->Superfusion Impale Impale Cell with Microelectrode Pace Pace at Constant Rate Impale->Pace Record_Baseline Record Baseline Action Potentials Pace->Record_Baseline Apply_Drug Apply this compound Record_Baseline->Apply_Drug Measure_APD Measure APD50 & APD90 Record_Drug Record Action Potentials with Drug Apply_Drug->Record_Drug Record_Drug->Measure_APD Compare Compare Baseline vs. Drug Effect Measure_APD->Compare

Caption: Experimental workflow for APD measurement.

Logical Relationships and Clinical Implications

The prolongation of the APD by this compound has direct consequences for the electrocardiogram (ECG), manifesting as a widening of the QRS complex and a prolongation of the QT interval.[1][9] While the APD-prolonging effect is central to its antiarrhythmic efficacy, particularly in suppressing reentrant tachycardias, it also carries the risk of proarrhythmia, most notably Torsades de Pointes, especially at higher concentrations or in the presence of other QT-prolonging agents.[2][10]

The metabolism of this compound to N-acetylthis compound (NAPA) is a critical consideration. NAPA exhibits more potent IKr blocking activity and less potent sodium channel blocking activity compared to the parent compound, behaving more like a Class III antiarrhythmic agent.[8][11] The relative concentrations of this compound and NAPA can therefore influence the overall electrophysiological effect.

cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_clinical_outcome Clinical Outcome This compound This compound IKr_Block IKr Blockade This compound->IKr_Block INa_Block INa Blockade This compound->INa_Block APD_Prolongation APD Prolongation IKr_Block->APD_Prolongation Conduction_Slowing Conduction Slowing INa_Block->Conduction_Slowing QT_Prolongation QT Interval Prolongation APD_Prolongation->QT_Prolongation Antiarrhythmia Antiarrhythmic Effect (Suppression of Reentry) Proarrhythmia Proarrhythmic Risk (Torsades de Pointes) QT_Prolongation->Antiarrhythmia QT_Prolongation->Proarrhythmia

Caption: Logical flow from drug action to clinical outcomes.

References

Methodological & Application

Application Notes: Affinity Purification of Cholinesterases Using Immobilized Procainamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes of significant interest in biomedical research and drug development. Their roles in neurotransmission and the metabolism of various compounds make them important targets for therapeutics aimed at treating neurodegenerative diseases, such as Alzheimer's disease, as well as for the development of bioscavengers against nerve agents. The purification of these enzymes is a critical step for their characterization, structural studies, and for screening potential inhibitors. Affinity chromatography using immobilized procainamide is a robust and widely used method for the selective purification of cholinesterases.[1][2] this compound, a well-characterized antiarrhythmic drug, acts as a competitive inhibitor for cholinesterases, making it an effective ligand for affinity purification. This document provides detailed protocols for the synthesis of a this compound-based affinity resin and its application in the purification of cholinesterases from various biological sources.

Principle of this compound Affinity Chromatography

Affinity chromatography is a powerful purification technique that relies on the specific, reversible binding interaction between a target molecule and a ligand immobilized on a solid support (matrix). In this application, this compound is covalently coupled to an agarose-based matrix, such as Sepharose. When a crude biological sample containing cholinesterases is passed through the column, the cholinesterase enzymes specifically bind to the immobilized this compound ligand. Unbound proteins and other contaminants are washed away. The purified cholinesterases are then eluted by changing the buffer conditions to disrupt the binding interaction, typically by increasing the ionic strength or by using a competitive inhibitor.

Data Presentation: Summary of Purification Efficiency

The following table summarizes the quantitative data from various studies on the purification of cholinesterases using immobilized this compound.

Cholinesterase TypeSourcePurification FoldRecovery (%)Reference
Acetylcholinesterase (AChE)Human Erythrocytes~2000Not Reported[3]
Acetylcholinesterase (AChE)Monopterus albus Brain2138[4]
Butyrylcholinesterase (BuChE)Human Plasma~500Not Reported[5]
Butyrylcholinesterase (BuChE)Horse SerumHigh YieldGood[6]
Butyrylcholinesterase (BuChE)Human SerumHigh YieldGood[6]

Experimental Protocols

Protocol 1: Synthesis of this compound-Sepharose Affinity Resin

This protocol describes the synthesis of a this compound-based affinity resin using CNBr-activated Sepharose 4B.

Materials:

  • CNBr-activated Sepharose 4B

  • This compound hydrochloride

  • 1 mM Hydrochloric acid (HCl)

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.0

  • Wash Buffer A: 0.1 M acetate (B1210297) buffer, 0.5 M NaCl, pH 4.0

  • Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • Sintered glass funnel (G3 porosity)

  • End-over-end mixer

Procedure:

  • Swelling and Washing the Resin:

    • Weigh out the desired amount of dry CNBr-activated Sepharose 4B powder (1 g swells to approximately 3.5 mL of gel).

    • Add the powder to a beaker and add 1 mM HCl (approx. 200 mL per 1 g of powder).

    • Allow the resin to swell for 15 minutes.

    • Transfer the slurry to a sintered glass funnel and wash with 1 mM HCl.

  • Coupling of this compound:

    • Wash the swollen resin with Coupling Buffer (5 mL per gram of initial dry powder).

    • Immediately transfer the washed resin to a solution of this compound hydrochloride dissolved in Coupling Buffer (a typical concentration is 5-10 mg of ligand per mL of gel).

    • Mix the suspension on an end-over-end mixer for 2 hours at room temperature or overnight at 4°C.

  • Blocking of Unreacted Groups:

    • After coupling, collect the resin on a sintered glass funnel and wash with Coupling Buffer to remove unbound this compound.

    • Transfer the resin to the Blocking Buffer and mix for 2 hours at room temperature to block any remaining active groups on the resin.

  • Final Washing and Storage:

    • Wash the resin with several cycles of alternating Wash Buffer A and Wash Buffer B to remove non-covalently bound substances.

    • Finally, wash the resin with a neutral buffer (e.g., PBS) and store in a suitable buffer containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.

Protocol 2: Sample Preparation

A. Preparation of Human Erythrocyte Hemolysate for AChE Purification

Materials:

  • Whole blood collected in anticoagulant (e.g., EDTA)

  • Saline solution (0.9% NaCl)

  • Deionized water

  • Centrifuge

Procedure:

  • Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C to separate plasma and erythrocytes.

  • Aspirate and discard the plasma and buffy coat.

  • Wash the erythrocytes by resuspending the pellet in 3 volumes of cold saline and centrifuging at 1,000 x g for 10 minutes. Repeat this step three times.

  • To induce hemolysis, resuspend the washed erythrocyte pellet in an equal volume of cold deionized water.

  • Perform a freeze-thaw cycle to ensure complete lysis.

  • Centrifuge the hemolysate at 10,000 x g for 30 minutes at 4°C to pellet the erythrocyte ghosts.

  • Collect the supernatant (hemolysate) containing soluble AChE for affinity chromatography.

B. Preparation of Serum for BuChE Purification

Materials:

  • Whole blood

  • Centrifuge

Procedure:

  • Collect whole blood in tubes without anticoagulant.

  • Allow the blood to clot at room temperature for 30-60 minutes.

  • Centrifuge at 2,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (serum) and store at -20°C or use immediately for purification.

C. Preparation of Brain Tissue Homogenate for Cholinesterase Purification

Materials:

  • Brain tissue

  • Homogenization Buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.3)

  • Dounce homogenizer or mechanical homogenizer

  • Centrifuge

Procedure:

  • Excise and weigh the brain tissue on ice.

  • Mince the tissue into small pieces.

  • Add 10 volumes of ice-cold Homogenization Buffer.

  • Homogenize the tissue using a Dounce homogenizer with several strokes or a mechanical homogenizer at low speed to minimize foaming.

  • Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to remove cellular debris.

  • Collect the supernatant for further purification.

Protocol 3: Affinity Chromatography of Cholinesterases

Materials:

  • This compound-Sepharose resin

  • Chromatography column

  • Binding/Wash Buffer: 20 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.0

  • Elution Buffer: 20 mM phosphate buffer, 1 M NaCl, pH 7.0

  • Peristaltic pump

  • Fraction collector

Procedure:

  • Column Packing:

    • Pack a chromatography column with the prepared this compound-Sepharose resin. The bed height can be between 5 and 15 cm.

    • Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading:

    • Load the prepared biological sample (hemolysate, serum, or brain homogenate) onto the column at a low flow rate (e.g., 0.5-1 mL/min).

  • Washing:

    • Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound cholinesterase by applying the Elution Buffer.

    • Collect fractions using a fraction collector.

  • Analysis of Fractions:

    • Measure the protein concentration (e.g., using the Bradford assay) and cholinesterase activity (e.g., using the Ellman's assay) of the collected fractions to identify those containing the purified enzyme.

Protocol 4: Post-Purification Analysis

A. Protein Concentration Determination (Bradford Assay)

Materials:

  • Bradford reagent

  • Bovine Serum Albumin (BSA) standards (0.1 to 1.0 mg/mL)

  • Spectrophotometer

Procedure:

  • Prepare a standard curve using known concentrations of BSA.

  • Add a small volume of each purified fraction to the Bradford reagent.

  • Incubate for 5 minutes at room temperature.

  • Measure the absorbance at 595 nm.

  • Determine the protein concentration of the fractions by comparing their absorbance to the BSA standard curve.

B. Cholinesterase Activity Assay (Ellman's Method)

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB (Ellman's reagent) solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

  • 96-well plate

  • Microplate reader

Procedure:

  • To each well of a 96-well plate, add phosphate buffer, the purified enzyme fraction, and DTNB solution.

  • Initiate the reaction by adding the appropriate substrate (ATCI for AChE, BTCI for BuChE).

  • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the cholinesterase activity.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Resin Synthesis cluster_sample_prep Protocol 2: Sample Preparation cluster_chromatography Protocol 3: Affinity Chromatography cluster_analysis Protocol 4: Analysis s1 Swell & Wash CNBr-activated Sepharose s2 Couple this compound s1->s2 s3 Block Unreacted Groups s2->s3 s4 Final Wash & Store s3->s4 c1 Equilibrate Column s4->c1 Use Resin p1 Biological Source (Blood, Serum, Brain) p2 Lysis / Homogenization p1->p2 p3 Centrifugation p2->p3 p4 Collect Supernatant (Crude Extract) p3->p4 c2 Load Sample p4->c2 Purify c1->c2 c3 Wash Unbound Proteins c2->c3 c4 Elute Cholinesterase c3->c4 c5 Collect Fractions c4->c5 a1 Protein Assay (Bradford) c5->a1 a2 Activity Assay (Ellman's) c5->a2

Caption: Experimental workflow for cholinesterase purification.

affinity_principle cluster_loading 1. Loading & Binding cluster_washing 2. Washing cluster_elution 3. Elution matrix Agarose Bead This compound Ligand cholinesterase Cholinesterase cluster_loading cluster_loading other_proteins Other Proteins matrix_l Agarose Bead This compound Ligand cholinesterase_l Cholinesterase cholinesterase_l->matrix_l:p Specific Binding other_proteins_l Other Proteins matrix_w Agarose Bead This compound Ligand other_proteins_w Other Proteins matrix_w->other_proteins_w Washed Away cholinesterase_w Cholinesterase matrix_e Agarose Bead This compound Ligand cholinesterase_e Purified Cholinesterase matrix_e->cholinesterase_e Eluted cluster_washing cluster_washing cluster_elution cluster_elution

Caption: Principle of affinity chromatography.

References

Procainamide Labeling Protocol for N-Glycan Analysis by HPLC: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate characterization of N-linked glycans is a critical aspect of biopharmaceutical development and quality control. N-glycans play a crucial role in the safety, efficacy, and pharmacokinetic properties of therapeutic proteins. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used analytical technique for the profiling of N-glycans. Chemical derivatization of the released glycans with a fluorescent tag is necessary to enable sensitive detection. Procainamide has emerged as a superior labeling reagent compared to traditional tags like 2-aminobenzamide (B116534) (2-AB). This superiority is attributed to its enhanced fluorescence signal and, most notably, its significantly improved ionization efficiency in mass spectrometry (MS), facilitating more comprehensive characterization of low-abundance glycan species.[1][2]

This document provides a detailed protocol for the this compound labeling of N-glycans for subsequent analysis by HPLC. It includes a step-by-step experimental procedure, a summary of quantitative performance, and a workflow diagram.

Principle of the Method

The labeling of N-glycans with this compound is achieved through a reductive amination reaction.[3] The aldehyde group at the reducing end of the glycan reacts with the primary amine of this compound to form a Schiff base. This intermediate is then reduced by a reducing agent, such as sodium cyanoborohydride or 2-picoline borane (B79455), to form a stable secondary amine linkage.[4]

Quantitative Performance of this compound Labeling

This compound offers significant advantages in terms of sensitivity for both fluorescence and mass spectrometry detection compared to the commonly used 2-AB label.

ParameterThis compound2-Aminobenzamide (2-AB)Reference
Fluorescence Signal High fluorescence intensity (approximately 3-15 fold higher than 2-AB)Standard fluorescence signal[5][6]
Mass Spectrometry Signal (ESI+) Significantly improved ionization efficiency (up to 30-50 times that of 2-AB)Poor ionization efficiency[1][7]
Limit of Quantification (LOQ) Lower LOQ for both FLR and MS detectionHigher LOQ compared to this compound[6]
Labeling Efficiency Similar to 2-ABStandard[6]

Experimental Protocol

This protocol outlines the steps for the release of N-glycans from a glycoprotein (B1211001), followed by labeling with this compound and subsequent purification.

Materials and Reagents
  • Glycoprotein sample (e.g., monoclonal antibody)

  • PNGase F

  • Denaturing buffer (e.g., 8 M Guanidine HCl)

  • Reaction buffer (e.g., 50 mM Ammonium (B1175870) Bicarbonate)

  • This compound hydrochloride

  • Sodium cyanoborohydride or 2-Picoline borane (2-PB)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Glacial acetic acid

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Solid Phase Extraction (SPE) cartridges

  • Acetonitrile (B52724) (ACN)

  • Water, HPLC grade

  • Ammonium formate

Experimental Workflow Diagram

Procainamide_Labeling_Workflow cluster_glycan_release N-Glycan Release cluster_labeling This compound Labeling cluster_purification Purification denaturation Denaturation of Glycoprotein reduction_alkylation Reduction & Alkylation (Optional) denaturation->reduction_alkylation pngase_f PNGase F Digestion reduction_alkylation->pngase_f drying1 Dry Released Glycans pngase_f->drying1 Released N-Glycans labeling_reaction Reductive Amination with this compound drying1->labeling_reaction spe_cleanup HILIC SPE Cleanup labeling_reaction->spe_cleanup Labeled Glycan Mixture drying2 Dry Labeled Glycans spe_cleanup->drying2 reconstitution Reconstitution for HPLC drying2->reconstitution hplc_analysis HILIC-HPLC Analysis reconstitution->hplc_analysis Purified Labeled Glycans

Caption: Workflow for N-glycan release, this compound labeling, and purification for HPLC analysis.

Step-by-Step Procedure

1. N-Glycan Release from Glycoprotein

a. Denaturation: Dissolve the glycoprotein sample in a denaturing buffer (e.g., 8 M Guanidine HCl) and incubate at room temperature for 15 minutes.

b. Reduction and Alkylation (Optional but Recommended): For complete denaturation, reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAM).

c. Buffer Exchange: Remove the denaturant and alkylating agents by buffer exchange into a reaction buffer compatible with PNGase F (e.g., 50 mM ammonium bicarbonate).

d. PNGase F Digestion: Add PNGase F to the glycoprotein solution and incubate overnight at 37°C to release the N-glycans.

e. Glycan Enrichment: Separate the released N-glycans from the protein backbone. This can be achieved by protein precipitation with ethanol (B145695) or by using a protein-binding plate. Collect the supernatant containing the glycans.

f. Drying: Dry the released N-glycans completely using a vacuum centrifuge.

2. This compound Labeling Reaction

Safety Note: this compound and reducing agents are hazardous. Perform all steps in a chemical fume hood and wear appropriate personal protective equipment.

a. Prepare Labeling Solution: Freshly prepare the labeling solution. For example, dissolve this compound hydrochloride and sodium cyanoborohydride in a mixture of DMSO and glacial acetic acid (e.g., 7:3 v/v).[8] A typical concentration is 54 mg/mL this compound hydrochloride and 31.5 mg/mL sodium cyanoborohydride.[8]

b. Labeling Reaction: Add the labeling solution to the dried N-glycans. Vortex to ensure complete dissolution.

c. Incubation: Incubate the reaction mixture at 65°C for 2-4 hours or overnight at 37°C.[8] Recent studies suggest that for most N-glycans, over 95% labeling efficiency can be achieved within 1 hour at the desired reaction temperature.

3. Purification of Labeled N-Glycans

a. HILIC SPE Cleanup: Remove excess this compound label and reducing agent using a HILIC SPE cartridge.[9]

b. Cartridge Equilibration: Equilibrate the HILIC SPE cartridge with HPLC-grade water followed by 85% acetonitrile.

c. Sample Loading: Dilute the labeling reaction mixture with a high percentage of acetonitrile (e.g., to a final concentration of 85%) and load it onto the equilibrated cartridge.

d. Washing: Wash the cartridge with a high percentage of acetonitrile (e.g., 85% ACN) to remove unbound reagents.

e. Elution: Elute the this compound-labeled N-glycans with a lower percentage of acetonitrile or an aqueous buffer (e.g., 50 mM ammonium formate).

f. Drying: Dry the eluted labeled N-glycans using a vacuum centrifuge.

4. Sample Preparation for HPLC Analysis

a. Reconstitution: Reconstitute the dried, labeled N-glycans in an appropriate solvent for HPLC injection, typically a mixture of acetonitrile and water or the initial mobile phase.[9]

HPLC Analysis of this compound-Labeled N-Glycans

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating labeled N-glycans.

Typical HILIC-HPLC Parameters
ParameterRecommended ConditionsReference
Column HILIC column with an amide-based stationary phase (e.g., BIOshell™ Glycan, Waters ACQUITY UPLC BEH Glycan)[9]
Mobile Phase A 50 mM Ammonium Formate, pH 4.4
Mobile Phase B Acetonitrile
Gradient A linear gradient from a high percentage of organic solvent (e.g., 75% B) to a lower percentage (e.g., 59% B) over 75 minutes.
Flow Rate 0.3 - 0.4 mL/min[10]
Column Temperature 58 - 60°C[8]
Fluorescence Detection Excitation: 308-310 nm, Emission: 359-370 nm[10][11]

Signaling Pathway Diagram (Reductive Amination)

Reductive_Amination Glycan N-Glycan (with reducing-end aldehyde) Schiff_Base Schiff Base Intermediate (unstable) Glycan->Schiff_Base + this compound This compound This compound (Primary Amine) This compound->Schiff_Base Labeled_Glycan Stable this compound-Labeled N-Glycan Schiff_Base->Labeled_Glycan + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Labeled_Glycan

Caption: The chemical pathway of reductive amination for this compound labeling of N-glycans.

Conclusion

This compound labeling offers a sensitive and robust method for the analysis of N-glycans by HPLC, particularly when coupled with mass spectrometry for comprehensive characterization. The protocol provided herein offers a detailed guide for researchers to implement this valuable technique in their glycoanalysis workflows. The enhanced sensitivity allows for the detection and quantification of minor glycan species that may have significant biological relevance.[1]

References

Application Notes and Protocols for Preparing Stable Procainamide Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and stability testing of procainamide hydrochloride solutions for experimental use. Adherence to these guidelines will help ensure the accuracy and reproducibility of research results.

Introduction to this compound Hydrochloride Stability

This compound hydrochloride is a class IA antiarrhythmic agent that functions primarily by blocking voltage-gated sodium channels in cardiomyocytes. The stability of this compound hydrochloride in aqueous solutions is a critical factor for its effective use in experimental settings. Degradation of the compound can lead to a loss of potency and the formation of potentially interfering byproducts. The primary factors influencing its stability are pH, temperature, light exposure, and the presence of oxidizing agents. A common degradation product is p-aminobenzoic acid (PABA). Discoloration, typically a yellowing of the solution, is an indicator of degradation, though a slight yellow tint may not always signify a significant loss of potency. Solutions that are dark yellow or amber should be discarded.[1]

Quantitative Stability Data

The stability of this compound hydrochloride solutions is highly dependent on the storage conditions and formulation. The following tables summarize quantitative data on its stability under various conditions.

Table 1: Stability of this compound Hydrochloride in Different Solvents and Temperatures

ConcentrationSolventTemperatureDurationPercent RemainingReference
100 mg/mLIn clear glass vials23°C (exposed to light)193 days>94.6%[2][3][4]
100 mg/mLIn clear glass vials5°C (protected from light)193 days>94.6%[2][3][4]
3 mg/mL0.9% Sodium Chloride (in PVC bags)23°C (exposed to light)193 days>94.6%[2][3][4]
3 mg/mL0.9% Sodium Chloride (in PVC bags)5°C (protected from light)193 days>94.6%[2][3][4]
2-4 mg/mL5% Dextrose in Water (D5W)Room Temperature24 hoursStable[1]
2-4 mg/mL5% Dextrose in Water (D5W)Refrigerated7 daysStable[1]
2-4 mg/mL0.9% Sodium ChlorideRoom Temperature24 hoursStable[1]
2-4 mg/mL0.9% Sodium ChlorideRefrigerated7 daysStable[1]

Table 2: Effects of Stress Conditions on this compound Hydrochloride Stability

Stress ConditionpHTemperatureDurationPercent Remaining
Acidic~1.5 (HCl)65°C382 hours85.4%
Alkaline~11.6 (NaOH)65°C310 hours75.6%
Oxidative30% H₂O₂23°C310 hours83.9%
UV Light ExposureNot specifiedNot specified310 hours73.0%
HeatNot specified65°C382 hours96.9%

Experimental Protocols

Protocol for Preparation of a Sterile this compound Hydrochloride Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 100 mM sterile stock solution of this compound hydrochloride in phosphate-buffered saline (PBS) for use in cell culture and other in vitro assays.

Materials:

  • This compound hydrochloride powder (MW: 271.79 g/mol )

  • Sterile phosphate-buffered saline (PBS), pH 7.2-7.4

  • Sterile 15 mL or 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated analytical balance

  • Sterile, light-protecting cryovials for storage

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out 271.79 mg of this compound hydrochloride powder.

  • Transfer the powder to a sterile 15 mL conical tube.

  • Add 10 mL of sterile PBS to the conical tube to achieve a final concentration of 100 mM.

  • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a new sterile conical tube.

  • Aliquot the sterile stock solution into sterile, light-protecting cryovials in volumes appropriate for your experiments to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-to-medium-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol for Stability Testing of this compound Hydrochloride by HPLC

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of this compound hydrochloride in solution.

Instrumentation and Conditions:

  • HPLC System: An isocratic pump, an autosampler, and a photodiode array (PDA) detector.

  • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH adjusted to 7.5 with phosphoric acid), acetonitrile, and triethylamine. A common starting point is a buffered aqueous phase mixed with an organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound hydrochloride of known concentrations in the desired solvent.

  • Sample Preparation: Dilute the experimental samples to fall within the concentration range of the standard curve.

  • Chromatographic Run: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Quantify the this compound hydrochloride peak in the samples by comparing its peak area to the standard curve. Degradation is indicated by a decrease in the main this compound peak and the appearance of new peaks.

Visualizations

Mechanism of Action of this compound Hydrochloride

procainamide_moa cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-Gated Sodium Channel (Nav1.5) Na_influx Sodium Ion Influx (Phase 0) Na_channel->Na_influx Allows This compound This compound Hydrochloride This compound->Na_channel Blocks Depolarization Slowing of Depolarization This compound->Depolarization Inhibits Na_influx->Depolarization Leads to Action_Potential Prolongation of Action Potential Duration Depolarization->Action_Potential Affects Antiarrhythmic_Effect Antiarrhythmic Effect Action_Potential->Antiarrhythmic_Effect Results in

Caption: Mechanism of action of this compound hydrochloride.

Experimental Workflow for this compound Solution Preparation and Stability Testing

stability_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis Weigh 1. Weigh this compound HCl Dissolve 2. Dissolve in Solvent Weigh->Dissolve Sterilize 3. Sterile Filter (0.22 µm) Dissolve->Sterilize Aliquot 4. Aliquot and Store Sterilize->Aliquot Temp_Light 5. Store at Defined Temperature & Light Conditions Aliquot->Temp_Light Sample 6. Collect Samples at Time Points Temp_Light->Sample HPLC 7. Analyze by HPLC Sample->HPLC Data 8. Quantify and Assess Degradation HPLC->Data

Caption: Workflow for solution preparation and stability testing.

References

Determining Appropriate Procainamide Dosage for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the appropriate dosage of procainamide for in vitro experiments. This compound is a Class IA antiarrhythmic agent that primarily functions by blocking fast sodium channels and also inhibits the delayed rectifier potassium current (IKr)[1]. Understanding its effective and cytotoxic concentrations in various in vitro systems is crucial for obtaining reliable and reproducible experimental results.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for this compound from in vitro and clinical studies. These values should serve as a starting point for designing dose-response experiments in your specific cell type or in vitro model.

Table 1: In Vitro Inhibitory and Effective Concentrations of this compound
ParameterValueCell Line / SystemRemarks
IC50 (hERG K+ Channel) ~139 µMHEK 293 cellsThis value represents the half-maximal inhibitory concentration for the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key target for assessing cardiac liability[2].
Non-toxic Concentration Up to 5 mMS49.1 cellsThis compound was found to be non-toxic at concentrations up to 5 mM in this mouse lymphoma cell line.
Ineffective Concentration (Ca2+ waves) 100 µMPermeabilized murine ventricular myocytesAt this concentration, this compound had no significant effect on Ca2+ waves.
Table 2: Clinical Therapeutic and Toxic Concentrations of this compound (for reference)
ParameterConcentration (µg/mL)Concentration (µM)¹Remarks
Therapeutic Plasma Level 4 - 1017 - 42Efficacy against ventricular arrhythmias is associated with this plasma concentration range.
Mean Therapeutic Level (in a study) 6.7 ± 1.4~28Mean this compound level in patients undergoing electrophysiologic testing[3][4].

¹Conversion based on the molar mass of this compound hydrochloride (271.79 g/mol ).

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

This protocol outlines a general method for determining the cytotoxic effects of this compound on a given cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound hydrochloride (soluble in water or DMSO)[5]

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range, based on the available data, could be from 1 µM to 5 mM. It is recommended to perform a wide range of concentrations in the initial experiment.

    • Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration that inhibits 50% of cell viability) from the dose-response curve.

Protocol 2: In Vitro Electrophysiology - Assessing this compound's Effect on Cardiac Action Potentials

This protocol describes a general method for evaluating the effects of this compound on the action potentials of isolated cardiac preparations (e.g., papillary muscles or Purkinje fibers) using intracellular microelectrodes.

Materials:

  • Isolated cardiac tissue (e.g., guinea pig papillary muscle)[6]

  • Tyrode's solution (composition in mM: 127 NaCl, 4.5 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 0.2 NaH₂PO₄, 24 NaHCO₃, and 10 D-glucose; gassed with 95% O₂/5% CO₂)[6]

  • This compound hydrochloride

  • Dissection tools (fine scissors, forceps)

  • Experimental chamber with superfusion system and temperature control (37°C)

  • Stimulating electrodes

  • Glass microelectrodes (filled with 3 M KCl)

  • Microelectrode amplifier

  • Data acquisition system

Procedure:

  • Tissue Preparation and Mounting:

    • Humanely euthanize the animal according to institutional guidelines.

    • Rapidly excise the heart and place it in cold, oxygenated Tyrode's solution.

    • Dissect the desired cardiac tissue (e.g., papillary muscle) and mount it in the experimental chamber.

    • Superfuse the tissue with oxygenated Tyrode's solution at a constant flow rate and maintain the temperature at 37°C[6].

  • Stimulation and Recording:

    • Position the stimulating electrodes near the base of the tissue and deliver electrical stimuli (e.g., 1 Hz frequency, 1-2 ms (B15284909) duration) at an intensity slightly above the threshold required to elicit an action potential[6].

    • Carefully impale a cell with a glass microelectrode to record the intracellular action potentials.

  • This compound Application:

    • After obtaining stable baseline recordings, introduce this compound into the superfusion solution at the desired concentration. A suggested concentration range to start with, based on published data, could be from 10 µM to 7 mM.

    • Allow the tissue to equilibrate with the this compound solution for at least 20-30 minutes to ensure a steady-state effect[6].

    • Record action potentials in the presence of this compound.

    • To generate a concentration-response curve, either use a cumulative concentration protocol or perform a washout with drug-free Tyrode's solution between concentrations until the action potential parameters return to baseline[6].

  • Data Analysis:

    • Analyze the recorded action potentials to determine key parameters such as:

      • Resting Membrane Potential (RMP)

      • Action Potential Amplitude (APA)

      • Maximum Upstroke Velocity (Vmax)

      • Action Potential Duration at different levels of repolarization (e.g., APD50, APD90)

    • Compare the parameters before and after this compound application to determine its effects.

    • Plot the change in a specific parameter (e.g., % change in Vmax or APD90) against the this compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal effect).

Mandatory Visualizations

Procainamide_Signaling_Pathway This compound This compound Na_Channel Voltage-gated Sodium Channel (Nav1.5) This compound->Na_Channel Blocks K_Channel Delayed Rectifier Potassium Channel (hERG) This compound->K_Channel Inhibits Depolarization Phase 0 Depolarization Na_Channel->Depolarization Mediates Repolarization Phase 3 Repolarization K_Channel->Repolarization Mediates Action_Potential Cardiac Action Potential Depolarization->Action_Potential Repolarization->Action_Potential

Caption: Signaling pathway of this compound's action on cardiac ion channels.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture/ Tissue Preparation Procainamide_Prep 2. This compound Stock & Dilutions Treatment 3. Cell/Tissue Treatment (Dose-Response) Procainamide_Prep->Treatment Incubation 4. Incubation Treatment->Incubation Cytotoxicity_Assay 5a. Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay Electrophysiology 5b. Electrophysiology Recording Incubation->Electrophysiology Data_Acquisition 6. Data Acquisition Cytotoxicity_Assay->Data_Acquisition Electrophysiology->Data_Acquisition Dose_Response_Curve 7. Dose-Response Curve Generation Data_Acquisition->Dose_Response_Curve IC50_EC50 8. IC50/EC50 Determination Dose_Response_Curve->IC50_EC50

Caption: General experimental workflow for determining this compound dosage.

References

Standard Operating Procedure for Using Procainamide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Procainamide is a well-established pharmaceutical agent, classified as a Class IA antiarrhythmic drug.[1][2] Beyond its clinical use in cardiology, this compound has garnered significant interest in cell biology and cancer research due to its distinct mechanisms of action at the cellular level. These include the blockade of voltage-gated sodium channels and the inhibition of DNA methyltransferase 1 (DNMT1).[2][3] This dual functionality makes this compound a valuable tool for in vitro studies aimed at understanding fundamental cellular processes and exploring potential therapeutic strategies.

Mechanism of Action

This compound exerts its effects on cultured cells through two primary pathways:

  • Sodium Channel Blockade: As a Class IA antiarrhythmic agent, this compound blocks the fast sodium channels in the cell membrane.[1][4] This action leads to a decrease in the rate of depolarization of the action potential.[2] In non-cardiac cells, this can influence ion homeostasis and membrane potential, potentially affecting various cellular functions.

  • DNA Methyltransferase (DNMT1) Inhibition: this compound is a specific inhibitor of DNA methyltransferase 1 (DNMT1), the enzyme responsible for maintaining DNA methylation patterns during cell replication.[2][3] By inhibiting DNMT1, this compound can lead to passive demethylation of DNA, which can reactivate the expression of silenced genes, including tumor suppressor genes.[3] This property is of particular interest in cancer research. At micromolar concentrations, this compound acts as a partial competitive inhibitor of DNMT1.[5]

Applications in Cell Culture

  • Cancer Research: Due to its ability to inhibit DNMT1 and induce DNA demethylation, this compound is used to study the epigenetic regulation of gene expression in cancer cells.[3][5] It can be employed to investigate the role of DNA methylation in tumor suppression and to explore its potential as a component of epigenetic-based cancer therapies.

  • Electrophysiology: In cell lines with excitable membranes, such as neuronal or muscle cells, this compound can be used to study the function of sodium channels and the effects of their blockade.

  • Drug Development: this compound can serve as a reference compound in the screening and development of new drugs targeting sodium channels or DNA methyltransferases.

  • Cellular Stress and Apoptosis: At higher concentrations, this compound can induce cellular stress, vacuolization, and apoptosis, providing a model for studying these processes.[3]

Data Presentation

Table 1: Reported Effects and Concentrations of this compound in Cell Culture

Cell Line(s)ConcentrationIncubation TimeObserved EffectReference(s)
MDA-231, T24, MCF-710 µM5 daysDemethylation of ER, p16, and RAR genes[3]
HCT1160.5 mM (500 µM)96 hoursLoss of CpG methylation[3]
Smooth Muscle Cells2.5 mM4 hoursInduction of cellular vacuolization[6]
Jurkat (human T cell line)Not specifiedNot specifiedInhibition of DNA methyltransferase[5]
HCT116Micromolar concentrationsNot specifiedPartial competitive inhibition of DNMT1[2]

Note: IC50 values for this compound are highly cell-line dependent and are not extensively reported in publicly available literature. Researchers should determine the IC50 empirically for their specific cell line and assay conditions.

Experimental Protocols

1. Preparation of this compound Stock Solution

Materials:

  • This compound hydrochloride (powder)

  • Dimethyl sulfoxide (B87167) (DMSO) or sterile nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • 0.22 µm sterile filter

Procedure:

  • Solvent Selection: this compound hydrochloride is soluble in both water and DMSO.[4] For long-term storage and to minimize the risk of contamination, preparing a concentrated stock solution in DMSO is recommended.

  • Stock Solution Preparation (e.g., 100 mM in DMSO):

    • Calculate the required mass of this compound hydrochloride based on its molecular weight (271.79 g/mol for the hydrochloride salt). For 1 ml of a 100 mM stock solution, you will need 27.18 mg.

    • Aseptically weigh the this compound hydrochloride powder and transfer it to a sterile tube.

    • Add the calculated volume of DMSO to achieve the desired concentration.

    • Vortex thoroughly until the powder is completely dissolved.

  • Sterilization (for aqueous solutions): If preparing a stock solution in water, sterilize it by passing it through a 0.22 µm syringe filter into a sterile tube. This step is generally not necessary for DMSO stocks if handled aseptically.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

2. Cell Viability Assay (MTT Assay)

This protocol provides a general method to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test for cytotoxicity might be from 1 µM to 10 mM.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (which contains floating apoptotic cells), wash the attached cells with PBS, and then trypsinize them. Combine the trypsinized cells with the collected medium.

    • For suspension cells, directly collect the cells.

  • Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Visualizations

Procainamide_Signaling_Pathway This compound Signaling Pathways This compound This compound SodiumChannel Voltage-gated Sodium Channel This compound->SodiumChannel Blocks DNMT1 DNA Methyltransferase 1 (DNMT1) This compound->DNMT1 Inhibits DNA_Methylation DNA Methylation MembraneDepolarization Membrane Depolarization SodiumChannel->MembraneDepolarization Mediates DNMT1->DNA_Methylation Maintains GeneReExpression Tumor Suppressor Gene Re-expression CellularEffects Altered Cellular Function MembraneDepolarization->CellularEffects Leads to GeneSilencing Tumor Suppressor Gene Silencing DNA_Methylation->GeneSilencing Causes AntiCancerEffects Anti-Cancer Effects GeneReExpression->AntiCancerEffects Leads to Experimental_Workflow_Cell_Viability Experimental Workflow for Cell Viability Assay Start Start SeedCells Seed cells in 96-well plate Start->SeedCells TreatCells Treat with this compound (various concentrations) SeedCells->TreatCells Incubate Incubate for 24/48/72 hours TreatCells->Incubate AddMTT Add MTT reagent Incubate->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT Solubilize Add solubilization solution IncubateMTT->Solubilize ReadAbsorbance Read absorbance at 570 nm Solubilize->ReadAbsorbance Analyze Analyze data and calculate % viability ReadAbsorbance->Analyze End End Analyze->End

References

Utilizing Procainamide as a Fluorescent Tag for Enhanced Glycan Visualization and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The characterization of protein glycosylation is a critical aspect of biopharmaceutical development and biological research, as glycans play a pivotal role in protein folding, function, and immunogenicity. Fluorescent labeling of glycans released from glycoproteins is a widely adopted technique for their analysis. Procainamide has emerged as a superior fluorescent tag compared to traditional labels like 2-aminobenzamide (B116534) (2-AB), offering significantly enhanced sensitivity in both fluorescence and mass spectrometry (MS) detection.[1][2][3] This increased sensitivity allows for the detection and identification of minor glycan species that may have significant biological roles.[2][4]

This compound attaches to the reducing end of a glycan via reductive amination, a stable and stoichiometric reaction.[3][4][5] Its key advantage lies in the presence of a basic tertiary amine tail, which has a high proton affinity, leading to improved ionization efficiency in positive mode electrospray ionization-mass spectrometry (ESI-MS).[3][5][6] These application notes provide detailed protocols for the use of this compound in glycan analysis, from sample preparation to data acquisition, along with a summary of its performance characteristics.

Key Advantages of this compound Labeling

  • Enhanced Fluorescence Signal: this compound labeling results in a higher fluorescence intensity compared to 2-AB, allowing for better quantification of low-abundance glycans.[2][3]

  • Superior Mass Spectrometry Sensitivity: The tertiary amine group in this compound significantly boosts ionization efficiency in positive mode ESI-MS, with reports of up to a 30 to 50-fold increase in signal intensity compared to 2-AB.[2][6][7]

  • Comprehensive Analysis: The dual enhancement in both fluorescence and MS detection enables the use of a single labeled sample for both quantification (via fluorescence) and detailed structural identification (via MS and MS/MS).[1][7]

  • Compatibility with Standard Workflows: The reductive amination chemistry is a well-established method, making the adoption of this compound straightforward for laboratories familiar with other amine-reactive labels.[1][8]

Quantitative Performance Data

The following tables summarize the comparative performance of this compound against other common fluorescent labels for glycan analysis.

Table 1: Comparison of Fluorescence and Mass Spectrometry Signal Enhancement

Fluorescent LabelFluorescence Signal Enhancement (vs. 2-AB)Mass Spectrometry Signal Enhancement (vs. 2-AB)Reference(s)
This compound ~3-15 fold higherUp to 30-50 fold higher[2][3][7][9]
RapiFluor-MS ~4 fold lower than this compound~2 fold higher than this compound[3]

Table 2: Fluorescence Properties and Detection Limits

PropertyValueReference(s)
Excitation Wavelength (λex) 308-310 nm[1][9][10]
Emission Wavelength (λem) 359-370 nm[1][9][10]
Limit of Quantification (IgG starting material for FLR) 1-5 µg[11]
Limit of Quantification (IgG starting material for MS) 1 µg[3]
Sample Amount Range 25 pmol - 25 nmol[4]

Experimental Protocols

Protocol 1: N-Glycan Release from Glycoproteins

This protocol describes the enzymatic release of N-linked glycans from glycoproteins using PNGase F.

  • Sample Preparation:

    • Dissolve up to 100 µg of the glycoprotein (B1211001) in 20 µL of deionized water in a microcentrifuge tube.

    • Add 10 µL of a denaturing buffer (e.g., 2% SDS).

    • Vortex and incubate at 95°C for 5 minutes to denature the protein.

    • Allow the sample to cool to room temperature.

  • Enzymatic Deglycosylation:

    • Add 10 µL of a reaction buffer containing a non-ionic detergent (e.g., 4% NP-40) to counteract the SDS.

    • Add 1-2 µL of PNGase F enzyme.

    • Gently mix and incubate at 37°C for a minimum of 3 hours, or overnight for complete deglycosylation.

  • Glycan Release Confirmation (Optional):

    • Analyze a small aliquot of the reaction mixture by SDS-PAGE. A shift in the molecular weight of the protein indicates successful glycan release.

Protocol 2: this compound Labeling of Released N-Glycans

This protocol details the reductive amination reaction to label the released glycans with this compound.

  • Preparation of Labeling Solution:

    • Prepare a solution of this compound and a reducing agent (e.g., sodium cyanoborohydride or 2-picoline borane) in a mixture of DMSO and glacial acetic acid. A typical formulation involves dissolving approximately 11 mg of this compound and 6 mg of sodium cyanoborohydride in 100 µL of a 7:3 (v/v) DMSO:glacial acetic acid solution.[12] Note: Sodium cyanoborohydride is toxic and should be handled in a fume hood.[13] 2-picoline borane (B79455) is a less toxic alternative.[13]

  • Labeling Reaction:

    • To the tube containing the released glycans, add the freshly prepared this compound labeling solution.

    • Ensure the solution is well-mixed.

    • Incubate the reaction mixture at 65°C for 2 to 4 hours.[12] Recent studies suggest that for some glycans, over 95% labeling efficiency can be achieved within 1 hour.[14]

  • Cooling:

    • After incubation, allow the reaction mixture to cool to room temperature.

Protocol 3: Purification of this compound-Labeled Glycans

This protocol describes the cleanup of the labeled glycans to remove excess this compound and other reaction components using a HILIC SPE cartridge.

  • Cartridge Equilibration:

    • Equilibrate a HILIC SPE cartridge by washing with deionized water followed by an acetonitrile (B52724)/water mixture (e.g., 85:15 v/v).

  • Sample Loading:

    • Dilute the cooled labeling reaction mixture with acetonitrile to a final concentration of at least 75% acetonitrile.

    • Load the diluted sample onto the equilibrated HILIC SPE cartridge.

  • Washing:

    • Wash the cartridge with a high percentage of acetonitrile (e.g., 96% acetonitrile in a formic acid solution) to remove excess labeling reagents.

  • Elution:

  • Drying:

    • Dry the eluted, labeled glycans using a vacuum centrifuge. The dried sample can be stored at -20°C until analysis.

Protocol 4: UPLC/HPLC-FLR-MS Analysis

This protocol outlines the analysis of the purified this compound-labeled glycans.

  • Sample Reconstitution:

    • Reconstitute the dried, labeled glycans in an appropriate solvent for injection, typically a mixture of acetonitrile and water (e.g., 75:25 v/v).[3]

  • Chromatographic Separation:

    • Inject the reconstituted sample onto a HILIC column (e.g., Waters ACQUITY UPLC BEH Glycan column).[3]

    • Perform a gradient elution using a mobile phase system consisting of an aqueous buffer (e.g., 50 mM ammonium formate, pH 4.4) and acetonitrile.[3][10] A typical gradient runs from a high percentage of acetonitrile to a lower percentage to elute the glycans.

  • Fluorescence Detection:

    • Set the fluorescence detector to an excitation wavelength of approximately 310 nm and an emission wavelength of approximately 370 nm.[9][10][11]

  • Mass Spectrometry Detection:

    • Couple the outlet of the fluorescence detector to an ESI-MS instrument.

    • Operate the mass spectrometer in positive ion mode.[5]

    • Acquire full scan MS data and MS/MS data for structural elucidation of the eluting glycan peaks.

Visualized Workflows and Reactions

G cluster_0 Reductive Amination of Glycan with this compound Glycan (reducing end) Glycan (reducing end) Schiff Base Schiff Base Glycan (reducing end)->Schiff Base + this compound - H2O This compound-labeled Glycan This compound-labeled Glycan Schiff Base->this compound-labeled Glycan + Reducing Agent (e.g., NaBH3CN)

Caption: Chemical reaction pathway for labeling a glycan with this compound.

G Glycoprotein Glycoprotein Sample Denaturation Denaturation Glycoprotein->Denaturation Deglycosylation N-Glycan Release (PNGase F) Denaturation->Deglycosylation Labeling This compound Labeling (Reductive Amination) Deglycosylation->Labeling Purification HILIC SPE Cleanup Labeling->Purification Analysis UPLC-FLR-MS Analysis Purification->Analysis Data Data Analysis (Quantification & Identification) Analysis->Data

Caption: Experimental workflow for this compound-based glycan analysis.

Conclusion

This compound is a high-performance fluorescent label for glycan analysis that offers significant advantages in sensitivity for both fluorescence and mass spectrometry detection.[1][2][3] This enhanced performance facilitates the detailed characterization of complex glycan profiles, including the identification and quantification of low-abundance species.[4] The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their glycan analysis workflows, ultimately leading to a more thorough understanding of the role of glycosylation in biology and biopharmaceutical products.

References

Application Notes and Protocols for Studying Cardiac Action Potentials with Procainamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procainamide is a classic Class IA antiarrhythmic agent utilized in the management of various cardiac arrhythmias, including ventricular and supraventricular tachycardias.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, with additional effects on potassium channels, which collectively alter the characteristics of the cardiac action potential.[2][3] Understanding the detailed electrophysiological effects of this compound on cardiac myocytes is crucial for elucidating its therapeutic and proarrhythmic mechanisms, as well as for the development of safer and more effective antiarrhythmic drugs.

These application notes provide a comprehensive overview of the methodologies used to study the effects of this compound on cardiac action potentials, with a focus on in vitro single-cell electrophysiology techniques such as the patch-clamp method. Detailed protocols for the isolation of cardiac myocytes, recording of action potentials and specific ion channel currents, and data analysis are presented.

Mechanism of Action of this compound

This compound exerts its antiarrhythmic effects primarily by blocking the fast voltage-gated sodium channels (INa) responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[2][3] This blockade is voltage- and use-dependent, meaning its effect is more pronounced at higher heart rates and in depolarized tissues. By blocking sodium channels, this compound slows the conduction velocity and increases the threshold of excitability in cardiac tissue.[1][2]

In addition to its effects on sodium channels, this compound also blocks the rapid component of the delayed rectifier potassium current (IKr), which contributes to the repolarization phase (Phase 3) of the action potential.[2] This action prolongs the action potential duration (APD), thereby increasing the effective refractory period of cardiac myocytes. The dual action of slowing conduction and prolonging the refractory period is key to its efficacy in terminating reentrant arrhythmias.

Key Experimental Methodologies

The study of this compound's effects on cardiac action potentials predominantly involves single-cell electrophysiological techniques, with the patch-clamp method being the gold standard. This technique allows for the direct measurement of action potentials and the underlying ionic currents in isolated cardiac myocytes.

Isolation of Ventricular Myocytes

High-quality, viable cardiac myocytes are essential for successful electrophysiological recordings. The following is a generalized protocol for the enzymatic isolation of ventricular myocytes from a rodent heart.

Solutions and Reagents:

  • Perfusion Buffer (Ca2+-free): (in mM) 120 NaCl, 5.4 KCl, 1.2 KH2PO4, 1.2 MgSO4, 20 NaHCO3, 10 Glucose, 5 Taurine, 10 HEPES. pH 7.4, gassed with 95% O2 / 5% CO2.

  • Enzyme Solution: Perfusion buffer supplemented with Collagenase Type II (e.g., 1 mg/mL) and Protease Type XIV (e.g., 0.1 mg/mL).

  • Stop Solution: Perfusion buffer supplemented with 10% Fetal Bovine Serum (FBS) or 1 mM CaCl2.

Protocol:

  • Heart Excision: Anesthetize the animal and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Perfusion Buffer.

  • Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Begin retrograde perfusion with oxygenated Perfusion Buffer at 37°C for 5 minutes to wash out the blood.

  • Enzymatic Digestion: Switch the perfusion to the Enzyme Solution and perfuse for 10-20 minutes, or until the heart becomes flaccid.

  • Cell Dissociation: Remove the heart from the Langendorff apparatus. Mince the ventricular tissue in Stop Solution to inhibit further enzymatic activity.

  • Cell Dispersion: Gently triturate the minced tissue with a pipette to release individual myocytes.

  • Filtration and Collection: Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove large tissue debris. Allow the myocytes to settle by gravity for 10-15 minutes.

  • Calcium Reintroduction: Gradually reintroduce calcium to the myocytes by resuspending the cell pellet in solutions with increasing concentrations of CaCl2 (e.g., 0.125, 0.25, 0.5, and 1.0 mM).

  • Cell Storage: Store the isolated, calcium-tolerant myocytes in a suitable storage solution at room temperature for use within 2-8 hours.

Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is used to record action potentials (in current-clamp mode) and specific ion channel currents (in voltage-clamp mode).

General Setup:

  • Microscope: Inverted microscope with manipulators.

  • Amplifier and Digitizer: Patch-clamp amplifier and a data acquisition system.

  • Perfusion System: To exchange extracellular solutions and apply this compound.

Solutions:

  • Extracellular (Bath) Solution (for AP recording): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH 7.4 with NaOH.

  • Pipette (Internal) Solution (for AP recording): (in mM) 120 K-Aspartate, 20 KCl, 10 NaCl, 5 MgATP, 10 HEPES, 0.1 EGTA. pH 7.2 with KOH.

  • Solutions for Isolating Specific Ionic Currents: Specific ion channel blockers and substitutions are required to isolate individual currents. For example, to record INa, potassium and calcium currents are blocked with internal CsCl and external CdCl2, respectively.

Protocol for Action Potential Recording (Current-Clamp):

  • Cell Plating: Plate the isolated myocytes in a recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pipette Positioning: Lower a glass micropipette filled with the internal solution onto a myocyte.

  • Giga-seal Formation: Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the patch of membrane under the pipette tip to gain electrical access to the cell interior.

  • Action Potential Elicitation: In current-clamp mode, inject brief suprathreshold depolarizing current pulses (e.g., 1-2 ms, 1-2 nA) at a fixed frequency (e.g., 1 Hz) to elicit action potentials.

  • Baseline Recording: Record stable baseline action potentials for several minutes.

  • This compound Application: Perfuse the chamber with the extracellular solution containing the desired concentration of this compound.

  • Data Acquisition: Record the changes in action potential parameters until a steady-state effect is reached.

  • Washout: Perfuse with the control extracellular solution to wash out the drug and observe for reversal of effects.

Protocol for Sodium Current Recording (Voltage-Clamp):

  • Establish Whole-Cell Configuration: As described above, but with solutions designed to isolate INa.

  • Voltage Protocol: From a holding potential of -120 mV (to ensure full channel availability), apply depolarizing voltage steps (e.g., in 10 mV increments from -100 mV to +60 mV) to elicit sodium currents.

  • Baseline Recording: Record baseline sodium currents.

  • This compound Application and Data Acquisition: Apply this compound and record the changes in the peak sodium current.

Data Presentation

The effects of this compound on cardiac action potential and ion channel parameters should be quantified and presented in a clear and organized manner.

Table 1: Effect of this compound on Cardiac Action Potential Parameters

ParameterControlThis compound (10 mg/L)% ChangeReference
Canine Purkinje Fibers (Normal) [4]
APD-20mV (ms)150 ± 12135 ± 11-10.0%[4]
APD100% (ms)305 ± 15315 ± 16+3.3%[4]
dV/dtmax (V/s)450 ± 30440 ± 28-2.2% (NS)[4]
Canine Purkinje Fibers (Infarct Zone, Depolarized) [4]
Action Potential Amplitude (mV)90 ± 580 ± 6-11.1%[4]
dV/dtmax (V/s)150 ± 20120 ± 18-20.0%[4]
APD100% (ms)280 ± 25310 ± 28+10.7%[4]
Guinea Pig Papillary Muscle This compound (7 mM) [5]
Vmax (V/s)13442-68.7%[5]
Half-Decay Time (ms)187578+209.1%[5]

NS: Not Significant

Table 2: Effect of this compound on Cardiac Ion Channels

Ion CurrentSpeciesThis compound ConcentrationEffectReference
INaCanine10 mg/LBlockade, especially in depolarized tissue[4]
IKrRabbit50 µMSignificant decrease in amplitude[6]
ItoRabbit50 µMNo significant alteration in amplitude[6]
IKATPRabbit50 µMSignificant decrease in amplitude[6]
IK1Rabbit50 µMNo significant influence[6]

Visualizations

Signaling Pathway and Mechanism of Action

procainamide_mechanism cluster_membrane Cardiac Myocyte Membrane Na_channel Voltage-gated Na+ Channel (Nav1.5) Phase 0 Depolarization Na_influx Na+ Influx K_channel Delayed Rectifier K+ Channel (IKr) Phase 3 Repolarization K_efflux K+ Efflux This compound This compound This compound->Na_channel Blocks This compound->K_channel Blocks

Caption: Mechanism of action of this compound on cardiac ion channels.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_isolation Cardiac Myocyte Isolation patch_clamp Whole-Cell Patch Clamp cell_isolation->patch_clamp solution_prep Prepare Intra/Extra-cellular Solutions solution_prep->patch_clamp baseline Record Baseline APs/Currents patch_clamp->baseline drug_app Apply this compound baseline->drug_app record_effect Record Drug Effect drug_app->record_effect washout Washout record_effect->washout param_measure Measure AP/Current Parameters washout->param_measure stats Statistical Analysis param_measure->stats data_pres Data Presentation stats->data_pres

Caption: Workflow for studying this compound's effects on cardiac electrophysiology.

Logical Relationship of this compound's Effects

procainamide_effects cluster_channel Ion Channel Effects cluster_ap Action Potential Effects cluster_outcome Therapeutic Outcome This compound This compound na_block Na+ Channel Block This compound->na_block k_block K+ Channel Block (IKr) This compound->k_block decrease_vmax Decrease Vmax na_block->decrease_vmax prolong_apd Prolong APD k_block->prolong_apd slow_conduction Slow Conduction Velocity decrease_vmax->slow_conduction antiarrhythmic Antiarrhythmic Effect slow_conduction->antiarrhythmic increase_erp Increase ERP prolong_apd->increase_erp increase_erp->antiarrhythmic

Caption: Logical flow of this compound's electrophysiological effects.

References

Application Notes and Protocols for Procainamide in Patch-Clamp Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procainamide is a classic Class Ia antiarrhythmic agent used in the management of cardiac arrhythmias.[1][2] Its primary mechanism of action involves the blockade of voltage-gated ion channels, which can be meticulously studied using patch-clamp electrophysiology.[1][2][3] These application notes provide a detailed overview and protocols for investigating the effects of this compound on ion channels, tailored for researchers in academia and the pharmaceutical industry.

This compound's effects are complex, exhibiting state-dependent blockade of sodium channels and inhibition of specific potassium currents.[2][3][4] Understanding these interactions at the molecular level is crucial for elucidating its therapeutic and proarrhythmic potential. Patch-clamp studies allow for the precise measurement of ion channel currents in response to this compound application, providing invaluable data on its potency, kinetics, and mechanism of action.

Mechanism of Action

This compound primarily targets fast voltage-gated sodium channels (INa) in cardiomyocytes.[1][2][3] It exhibits a voltage- and use-dependent block, meaning its inhibitory effect is more pronounced at more depolarized membrane potentials and with higher frequencies of channel activation.[3][4] this compound binds to the open state of the sodium channel from the intracellular side, slowing the conduction velocity and increasing the refractory period of cardiac tissue.[3]

In addition to its effects on sodium channels, this compound also blocks the rapidly activating delayed rectifier potassium current (IKr), which is carried by hERG channels.[3][5] This action contributes to the prolongation of the action potential duration, a characteristic feature of Class Ia antiarrhythmics.[1] However, its potency for hERG channel blockade is lower than other drugs in the same class, such as quinidine (B1679956) and disopyramide.[5] Some studies also indicate that this compound can affect other potassium currents, such as the ATP-sensitive potassium current (IKATP) and the delayed rectifier potassium current (IK), but not the transient outward current (Ito) or the inward rectifier current (Ikl) in rabbit ventricular myocytes.[6]

Procainamide_Mechanism Na_channel Voltage-gated Na+ Channel (Open State) Na_influx Na+ Influx Na_channel->Na_influx Allows Depolarization Decreased Rate of Depolarization K_channel hERG K+ Channel K_efflux K+ Efflux K_channel->K_efflux Allows Repolarization Prolonged Repolarization Procainamide_ext This compound (Extracellular) Procainamide_int This compound (Intracellular) Procainamide_ext->Procainamide_int Enters cell Procainamide_int->Na_channel Blocks Procainamide_int->K_channel Blocks Action_Potential Action Potential Na_influx->Action_Potential Initiates Phase 0 K_efflux->Action_Potential Contributes to Repolarization Conduction Slowed Conduction Velocity Refractory Increased Refractory Period

Caption: Mechanism of action of this compound on cardiac ion channels.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound's effects on various ion channels as reported in patch-clamp electrophysiology studies.

Ion ChannelCell TypeTemperature (°C)IC50 (µM)Block CharacteristicsReference
hERG (IKr)HEK29337~139Time- and voltage-dependent; open/activated state block[5]
Sodium (INa)Rabbit Ventricular Myocytes37--[6]
Potassium (IKATP)Rabbit Ventricular Myocytes37-Significant decrease in amplitude with 50 µM this compound[6]
Potassium (IK)Rabbit Ventricular Myocytes37-Significant decrease in amplitude with 50 µM this compound[6]
Potassium (Ito)Rabbit Ventricular Myocytes37-Not considerably altered by 50 µM this compound[6]
Potassium (Ikl)Rabbit Ventricular Myocytes37-Not significantly influenced[6]

Experimental Protocols

Cell Preparation
  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the ion channel of interest (e.g., hERG) are commonly used.[5]

  • Primary Cells: Myocytes enzymatically isolated from animal hearts (e.g., rabbit or guinea pig ventricles) are also frequently used to study this compound's effects in a more native environment.[6][7]

  • Plating: For electrophysiology, cells should be plated at a low density on glass coverslips 24-48 hours before the experiment.

Solutions

It is crucial to prepare fresh solutions and filter them before use to avoid clogging the patch pipette.

Table 2: Example Solution Compositions

Solution TypeComponentConcentration (mM)
Extracellular (Tyrode's) NaCl135
KCl5
MgCl21
CaCl22
NaHCO315
Na2HPO41
Glucose11
pH adjusted to 7.4 with NaOH and gassed with 95% O2 / 5% CO2
Intracellular (K-Gluconate based) K-Gluconate115
NaCl4
ATP-Mg2
GTP-NaCl0.3
HEPES10
pH adjusted to 7.2 with KOH

Note: Solution compositions can vary. The above is a common example based on literature.[7][8]

Whole-Cell Patch-Clamp Recording Protocol
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Cell Approach and Sealing: Under microscopic view, approach a single, healthy cell with the patch pipette. Apply gentle positive pressure. Once in proximity to the cell, release the positive pressure and apply gentle negative pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: After achieving a GΩ seal, apply a brief pulse of strong suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Stabilization: Allow the cell to stabilize for 5-10 minutes to ensure dialysis of the intracellular solution with the pipette solution.

  • Data Acquisition: Record ion channel currents using a patch-clamp amplifier and appropriate data acquisition software.

Voltage Protocols

The choice of voltage protocol is critical for studying the state-dependent block of this compound.

  • Tonic Block: To assess the block of channels in the resting state, apply a test pulse from a holding potential where most channels are in the closed state (e.g., -80 mV) to a potential that elicits a peak current (e.g., +20 mV for hERG).[5] Compare the peak current before and after this compound application.

  • Use-Dependent Block: To investigate the block of channels during repetitive firing, apply a train of depolarizing pulses from a holding potential. The frequency of the pulse train can be varied to assess frequency-dependent effects. A typical protocol would involve a train of pulses to a depolarizing potential (e.g., 0 mV) at frequencies of 1 Hz, 2 Hz, and 5 Hz.

  • Voltage-Dependence of Block: To determine the voltage-dependence of the block, measure the current at various test potentials before and after drug application.

Experimental Workflow

The following diagram illustrates a typical workflow for a patch-clamp experiment designed to evaluate the effects of this compound on a specific ion channel.

Experimental_Workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis Cell_Culture Cell Culture/ Myocyte Isolation Seal_Formation Approach Cell & Form GΩ Seal Cell_Culture->Seal_Formation Solution_Prep Prepare Intra- & Extracellular Solutions Solution_Prep->Seal_Formation Pipette_Pulling Pull & Fire-Polish Patch Pipettes Pipette_Pulling->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline_Rec Record Baseline Currents Whole_Cell->Baseline_Rec Procainamide_App Perfuse with This compound Baseline_Rec->Procainamide_App Drug_Rec Record Currents in Presence of Drug Procainamide_App->Drug_Rec Washout Washout with Control Solution Drug_Rec->Washout Washout_Rec Record Washout Currents Washout->Washout_Rec Data_Extraction Extract Current Parameters Washout_Rec->Data_Extraction Concentration_Response Generate Concentration- Response Curves (IC50) Data_Extraction->Concentration_Response Kinetic_Analysis Analyze Block Kinetics Data_Extraction->Kinetic_Analysis Statistical_Analysis Statistical Analysis Concentration_Response->Statistical_Analysis Kinetic_Analysis->Statistical_Analysis

Caption: Experimental workflow for a patch-clamp study of this compound.

References

Application Notes and Protocols for Temporary Suppression of Ventricular Arrhythmias in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the temporary induction and subsequent pharmacological suppression of ventricular arrhythmias in common animal models. The methodologies outlined are essential for preclinical evaluation of antiarrhythmic drug candidates and for studying the fundamental mechanisms of cardiac electrophysiology.

I. Overview of Experimental Models

The choice of animal model is critical for the translational relevance of arrhythmia research.[1][2] Large animal models, such as canines and swine, offer cardiovascular physiology that closely resembles that of humans, including similar heart size, coronary anatomy, and His-Purkinje network distribution.[3][4][5] Rodent models, including rats and mice, are valuable for genetic studies and initial drug screening, although their different cardiac electrophysiology must be considered.[6][7]

II. Experimental Protocols

A comprehensive protocol involves the induction of a proarrhythmic state, followed by the administration of a test agent to assess its efficacy in suppressing the arrhythmia.[8]

A. General Experimental Workflow

The following diagram illustrates a typical workflow for in vivo electrophysiological studies aimed at evaluating antiarrhythmic compounds.

G cluster_prep Animal Preparation cluster_induction Arrhythmia Induction cluster_intervention Therapeutic Intervention cluster_analysis Data Analysis A Anesthesia & Analgesia B Surgical Preparation (e.g., vessel cannulation) A->B C ECG & Hemodynamic Monitoring Setup B->C D Baseline Recording C->D E Induction Method (e.g., Ischemia, Pacing, Pharmacological) D->E F Confirmation of Sustained VT/VF E->F G Administration of Test Compound or Vehicle Control F->G H Continuous Monitoring of ECG & Hemodynamics G->H I Quantification of Arrhythmia (Duration, Frequency) H->I K Comparison between Treatment & Control Groups I->K J Assessment of Hemodynamic Stability J->K

Caption: General experimental workflow for in vivo arrhythmia studies.

B. Protocol 1: Ischemia-Induced Arrhythmia Model (Canine)

This model is highly relevant to human ischemic heart disease and is suitable for testing drugs aimed at preventing or terminating ischemia-induced ventricular tachycardia (VT) and fibrillation (VF).[4][9]

1. Animal Preparation:

  • Anesthetize the canine subject using an appropriate regimen (e.g., propofol (B549288) induction followed by isoflurane (B1672236) maintenance), ensuring adequate analgesia.[2]
  • Surgically expose the heart via a left thoracotomy.
  • Place catheters for drug administration (intravenous), blood pressure monitoring, and fluid administration.
  • Attach multi-lead ECG electrodes for continuous monitoring.

2. Arrhythmia Induction:

  • Ligate a major coronary artery, typically the left anterior descending (LAD) artery, for a defined period (e.g., 60-120 minutes) to induce myocardial ischemia.[4]
  • Ventricular arrhythmias often develop during this ischemic phase.
  • Alternatively, reperfusion by releasing the ligature after the ischemic period can also trigger arrhythmias.

3. Intervention and Data Collection:

  • Administer the test antiarrhythmic agent or vehicle control intravenously upon the onset of sustained VT.
  • Record the time to conversion to sinus rhythm, the duration of the arrhythmia, and the frequency of ectopic beats.
  • Continuously monitor hemodynamic parameters to assess the drug's effect on cardiovascular stability.

C. Protocol 2: Programmed Electrical Stimulation (PES) Model (Rat/Rabbit)

This protocol is used to assess the vulnerability of the myocardium to reentrant arrhythmias and the effect of drugs on the arrhythmogenic substrate.[8][10]

1. Animal Preparation:

  • Anesthetize the animal and ensure stable body temperature (37°C) to avoid hypothermia-induced arrhythmias.[8]
  • For an in vivo preparation, introduce a pacing catheter into the right ventricle via the jugular vein.[8]
  • For an ex vivo Langendorff-perfused heart preparation, rapidly excise the heart and mount it on the apparatus, perfusing with oxygenated Tyrode's solution.

2. Arrhythmia Induction:

  • Deliver a series of programmed electrical stimuli to the ventricle. A typical protocol involves a drive train of stimuli (S1) followed by one or more premature extrastimuli (S2, S3).
  • The inducibility of VT is determined by the ability of these stimuli to initiate a sustained arrhythmia.[10]

3. Intervention and Data Collection:

  • Administer the test compound either intravenously (in vivo) or into the perfusate (ex vivo).
  • Repeat the PES protocol to determine if the drug has altered the ventricular effective refractory period (VERP) or suppressed the inducibility of VT.
  • Record the number of extrastimuli required to induce VT and the duration of any induced arrhythmias.

III. Pharmacological Agents for Temporary Suppression

The following tables summarize common antiarrhythmic agents used for the acute suppression of ventricular arrhythmias in animal models.

Table 1: Class I Antiarrhythmic Agents (Sodium Channel Blockers)
AgentAnimal ModelRouteAcute IV Loading DoseConstant Rate Infusion (CRI)Key Points
Lidocaine DogIV2 mg/kg bolus, repeatable up to 8 mg/kg over 10-30 min[11]25-80 mcg/kg/min[11][12]First-line for acute ventricular tachycardia; rapid onset and short half-life.
Procainamide DogIV, IM2-8 mg/kg slow IV bolus[13][14]20-50 mcg/kg/min[15]Effective for arrhythmias refractory to lidocaine.[13]
Mexiletine DogPON/A (Oral formulation)N/AOral analogue of lidocaine, used for chronic studies but can be evaluated in acute-on-chronic models.[13][15]
Table 2: Class III Antiarrhythmic Agents (Potassium Channel Blockers)
AgentAnimal ModelRouteAcute IV Loading DoseOral Dosing (for context)Key Points
Sotalol Dog, CatPON/A (Oral formulation)1-3.5 mg/kg every 12 hours[16][14]Also has beta-blocking (Class II) activity.[14][15]
Amiodarone DogIV, PO3-5 mg/kg IV (for refractory VF)[17]8-15 mg/kg BID for 7 days (loading)[17]Broad-spectrum agent with multiple class effects; used for refractory arrhythmias.[15]
Table 3: Other Antiarrhythmic Agents
AgentAnimal ModelRouteAcute IV DoseKey Points
Magnesium DogIV0.15-0.3 mEq/kg slow IV over 5-15 min[12][17]Used for refractory ventricular fibrillation and certain polymorphic VTs.[17]

IV. Signaling Pathways and Mechanisms of Action

Understanding the underlying molecular mechanisms is crucial for targeted drug development. The following diagram depicts the primary targets of different antiarrhythmic drug classes on the cardiac myocyte action potential.

G cluster_AP Cardiac Action Potential cluster_phases AP ClassI Class I (Lidocaine, this compound) Target: Na+ Channels Phase0 Phase 0 (Depolarization) ClassI->Phase0 Inhibit Fast Na+ Influx ClassII Class II (Beta-blockers) Target: Beta-Adrenergic Receptors Phase4 Phase 4 (Resting Potential) ClassII->Phase4 Decrease Slope ClassIII Class III (Amiodarone, Sotalol) Target: K+ Channels Phase3 Phase 3 (Repolarization) ClassIII->Phase3 Prolong Repolarization ClassIV Class IV (Calcium Channel Blockers) Target: Ca2+ Channels Phase2 Phase 2 (Plateau) ClassIV->Phase2 Inhibit Ca2+ Influx

Caption: Targets of antiarrhythmic drugs on the cardiac action potential.

V. Conclusion

The protocols described provide a framework for the in vivo and ex vivo evaluation of therapies for the temporary suppression of ventricular arrhythmias. Careful selection of the animal model, arrhythmia induction method, and pharmacological agent is paramount for obtaining robust and clinically relevant data.[1][18][19] These studies are an indispensable step in the development of novel antiarrhythmic drugs and interventions.[20]

References

Application Note and Protocol for the Simultaneous Analysis of Procainamide and N-Acetyl Procainamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Procainamide is a class IA antiarrhythmic agent utilized in the management of cardiac arrhythmias.[1][2] It is metabolized in the liver via N-acetyltransferase II to its major and pharmacologically active metabolite, N-acetylthis compound (NAPA).[1][2][3] Therapeutic drug monitoring of both this compound and NAPA is essential due to their narrow therapeutic indices and significant inter-individual variability in metabolism, which can be influenced by the patient's genetic makeup.[1][4] High-performance liquid chromatography (HPLC) is a robust and extensively employed technique for the concurrent quantification of this compound and NAPA in biological matrices, such as plasma and serum, offering the requisite sensitivity and specificity for both clinical and research applications.[1][5]

This document furnishes detailed protocols for the simultaneous determination of this compound and NAPA using HPLC with UV or spectrofluorimetric detection, based on established methodologies.

Principle

The analytical method involves the extraction of this compound, N-acetylthis compound, and an internal standard from a plasma or serum matrix. This is followed by chromatographic separation on a reversed-phase HPLC column and subsequent quantification using a UV or fluorescence detector.[1] Two primary sample preparation techniques are presented: liquid-liquid extraction and protein precipitation. The selection of the appropriate method may be contingent on factors such as sample volume, desired sensitivity, and available laboratory resources.

Experimental Protocols

Materials and Reagents
  • This compound hydrochloride (reference standard)

  • N-acetylthis compound (NAPA) hydrochloride (reference standard)

  • Internal Standard (e.g., N-propionylthis compound or p-amino-N-(2-dipropylaminoethyl)-benzamide hydrochloride)[4][6][7]

  • HPLC-grade methanol[1]

  • HPLC-grade acetonitrile[1]

  • HPLC-grade water[1]

  • Glacial acetic acid[1]

  • Sodium hydroxide[1]

  • Methylene (B1212753) chloride[1][6]

  • Human plasma or serum (drug-free)[1]

  • Standard laboratory glassware (volumetric flasks, pipettes, etc.)

  • Centrifuge tubes

  • HPLC vials

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and a UV or spectrofluorimetric detector.[1]

  • Reversed-phase C8 or C18 column (e.g., Synergi™ 4 µm polar, or equivalent).[1][4]

  • Data acquisition and processing software.

  • Centrifuge

  • Vortex mixer

  • Evaporator (for liquid-liquid extraction)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound, NAPA, and the internal standard in methanol (B129727) to prepare individual stock solutions. Store these solutions at 2-8°C.[1]

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with a suitable diluent (e.g., 50:50 methanol:water) to generate working standard solutions for constructing the calibration curve and for quality control (QC) samples.[1]

  • Mobile Phase Preparation:

    • Option 1 (Acetic Acid/Methanol): A mixture of 1% acetic acid (pH adjusted to 5.5) and methanol (76:24, v/v).[1]

    • Option 2 (Acetic Acid/Methanol/Triethylamine): A mixture of water, methanol, acetic acid, and triethylamine (B128534) (74:25:1:0.03, v/v/v/v).[1]

    • All mobile phases should be filtered through a 0.45 µm filter and degassed prior to use.[1]

Sample Preparation

Method 1: Liquid-Liquid Extraction [4][6]

  • Pipette 0.5 mL of the plasma sample, calibration standard, or QC sample into a centrifuge tube.

  • Add 100 µL of the internal standard solution.

  • Add 0.2 mL of 4M NaOH to alkalinize the mixture.[4]

  • Add 4 mL of methylene chloride.

  • Vortex the mixture for 10-30 seconds.[4]

  • Centrifuge for 5 minutes at 2000g.[4]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue with 100-300 µL of the mobile phase.[6]

  • Inject an aliquot (e.g., 10-100 µL) into the HPLC system.[6]

Method 2: Protein Precipitation

  • Pipette 100 µL of the plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add an appropriate volume of methanol (typically 2-3 times the sample volume) to precipitate the proteins.

  • Vortex the mixture vigorously.

  • Centrifuge at high speed (e.g., 10,000g) for 10 minutes.

  • Transfer the supernatant to an HPLC vial.

  • Inject an aliquot into the HPLC system.

HPLC Operating Conditions

The following are example HPLC conditions. Optimization may be necessary depending on the specific column and instrumentation used.[1]

ParameterCondition 1Condition 2
Column Reversed-phase C8[4]Synergi™ 4 µm polar C18[1]
Mobile Phase Water:Methanol:Acetic Acid:Triethylamine (74:25:1:0.03, v/v/v/v)[1]1% Acetic Acid (pH 5.5):Methanol (76:24, v/v)[1]
Flow Rate 1.0 mL/min0.2 mL/min
Detection UV at 280 nm[4][7]DAD at 280 nm or Spectrofluorimetric
Injection Volume 10-100 µL[6]10 µL
Column Temperature AmbientAmbient

Data Presentation: Method Validation Parameters

A comprehensive validation of the analytical method should be performed to ensure its accuracy and reliability. Key validation parameters are summarized in the table below.

ParameterThis compoundN-acetylthis compound (NAPA)Reference
Linearity Range 20 - 100,000 ng/mL20 - 10,000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.998
Lower Limit of Quantification (LLOQ) 20 ng/mL20 ng/mL
Detection Limit 0.1 µg/mL0.25 µg/mL[6]
Intra-day Precision (CV%) < 10.5%< 10.5%
Inter-day Precision (CV%) 3.5%5%[6]
Accuracy 97.7 to 110.9%99.7 to 109.2%

Illustrative Retention Times

Retention times are illustrative and will vary with the specific chromatographic conditions.

CompoundRetention Time (min) - C8 Column[4]
This compound4.0
N-acetylthis compound (NAPA)6.7
N-propionylthis compound (Internal Standard)13.2

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Plasma Sample S4 Internal Standard E1 Liquid-Liquid Extraction (LLE) E2 Protein Precipitation (PP) S2 Calibration Standards S3 QC Samples S4->E1 LLE Path S4->E2 H1 HPLC Injection E1->H1 E2->H1 H2 Chromatographic Separation (C8 or C18 Column) H1->H2 H3 Detection (UV or Fluorescence) H2->H3 D1 Peak Integration H3->D1 D2 Concentration Calculation D1->D2 D3 Reporting D2->D3

Caption: Experimental workflow for the HPLC analysis of this compound and NAPA.

logical_relationships cluster_analytes Analytes of Interest cluster_matrix Biological Matrix cluster_method Analytical Method cluster_output Quantitative Output A1 This compound M1 Plasma / Serum A1->M1 Present in A2 N-acetylthis compound (NAPA) A2->M1 Present in C1 HPLC M1->C1 Analyzed by C2 Reversed-Phase Chromatography C1->C2 C3 UV or Fluorescence Detection C2->C3 O1 Concentration of this compound C3->O1 Quantifies O2 Concentration of NAPA C3->O2 Quantifies

References

Application Notes and Protocols for Procainamide Administration in In Vivo Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procainamide is a classic Class IA antiarrhythmic agent utilized in both clinical and research settings to manage and study cardiac arrhythmias. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which consequently slows the conduction velocity, prolongs the effective refractory period, and reduces the automaticity of cardiac muscle.[1][2] These electrophysiological effects make it a valuable tool for investigating the mechanisms of arrhythmias and for the acute termination of supraventricular and ventricular tachycardias in various animal models.

These application notes provide detailed protocols for the preparation and administration of this compound in common laboratory animal models, summarize key pharmacokinetic and pharmacodynamic data, and outline procedures for relevant experimental models.

Data Presentation

Pharmacokinetic Parameters of this compound in Various Animal Species
SpeciesRoute of AdministrationDosageElimination Half-Life (t½)Volume of Distribution (Vd)Systemic Clearance (CL)Bioavailability (F)
Dog Intravenous (IV)8 mg/kg2.43 hours1.44 L/kg0.412 L/kg/hrN/A
Intravenous (IV)25.5 mg/kg2.85 hours2.13 L/kg0.519 L/kg/hrN/A
Oral25.5 mg/kg---85%
Rat Intravenous (IV)75 mg/kg0.66 hours--N/A
Rabbit Intravenous (IV)25 mg/kg---N/A
Mouse -----Data not readily available in literature

Note: The metabolism of this compound can vary between species. For instance, the acetylation to its active metabolite, N-acetylthis compound (NAPA), is a significant pathway in humans but may be less prominent in species like dogs.[3]

Dose-Dependent Effects of this compound on ECG Intervals
SpeciesRoute of AdministrationDoseResulting Plasma ConcentrationQRS Interval ProlongationQT Interval Prolongation
Dog Intravenous InfusionLoading and maintenance infusions10.0 ± 3 µg/mLRate-dependent prolongationDose-dependent increase
Human (for reference) Intravenous Infusion15.5 ± 4.4 mg/kg15.8 ± 9.6 µg/mL~23.9% from baseline[4]Average increase of 39 ± 7 ms

Note: this compound administration should be guided by continuous ECG monitoring. A significant widening of the QRS complex (e.g., >50% of baseline) is often an indicator to reduce the infusion rate or cease administration.[5][6]

Experimental Protocols

Preparation of this compound Hydrochloride for In Vivo Administration

This compound is most commonly used in its hydrochloride salt form, which is highly soluble in water.[3][7]

Materials:

  • This compound hydrochloride powder

  • Sterile Water for Injection or Sterile 0.9% Sodium Chloride (Normal Saline)

  • Sterile vials

  • Syringes and filters (0.22 µm) for sterilization

Protocol for Intravenous Injection Solution (e.g., 10 mg/mL):

  • Aseptically weigh the required amount of this compound hydrochloride.

  • In a sterile vial, dissolve the powder in Sterile Water for Injection or Normal Saline to the desired final concentration. For example, to make a 10 mg/mL solution, dissolve 100 mg of this compound hydrochloride in a final volume of 10 mL.

  • Gently agitate the vial until the powder is completely dissolved. The solution should be clear and colorless.[8]

  • For intravenous administration, it is critical to ensure the sterility of the solution. Filter the solution through a 0.22 µm syringe filter into a new sterile vial.

  • Stability: this compound solutions are relatively stable. When diluted in normal saline or 5% dextrose in water (D5W) to concentrations of 2-4 mg/mL, they are stable for 24 hours at room temperature and for 7 days when refrigerated.

Protocol for Oral Gavage Solution:

  • For oral administration, this compound hydrochloride can be dissolved in sterile water.

  • The concentration should be calculated based on the desired dosage and the maximum volume for oral gavage in the specific animal model (e.g., typically up to 10 mL/kg for mice).[9][10]

  • Ensure the powder is fully dissolved before administration.

Protocol for Intravenous Administration in a Canine Model of Atrial Fibrillation

This protocol is adapted from studies investigating the termination of atrial fibrillation.

Animal Model:

  • Adult mongrel dogs.

  • Anesthesia is induced and maintained with an appropriate regimen (e.g., isoflurane).

Procedure:

  • Establish intravenous access, typically in the cephalic or saphenous vein.

  • Induce and sustain atrial fibrillation through programmed electrical stimulation or rapid atrial pacing.

  • Administer a loading dose of this compound. A common approach is a slow intravenous infusion. For example, an infusion rate of 20-50 mg/minute.[5][6]

  • Alternatively, administer repeated bolus doses of 100 mg every 5 minutes until the arrhythmia is suppressed.[11]

  • A maximum cumulative dose of 17 mg/kg is a common safety endpoint.[5][12]

  • Throughout the procedure, continuously monitor the electrocardiogram (ECG) and arterial blood pressure.

  • Endpoints for stopping the infusion include:

    • Conversion of the arrhythmia to sinus rhythm.

    • Development of significant hypotension.

    • Widening of the QRS complex by more than 50% of the baseline measurement.[5][6]

    • Reaching the maximum calculated dose.

  • Following the loading dose, a continuous rate infusion (CRI) of 1-4 mg/minute can be initiated to maintain a therapeutic plasma concentration.[11]

Protocol for Oral Administration in a Canine Model

This protocol is based on pharmacokinetic studies of sustained-release formulations.

Animal Model:

  • Healthy adult dogs.

Procedure:

  • Administer sustained-release this compound tablets or capsules orally. A common dosage is 10-20 mg/kg every 8 hours.

  • For pharmacokinetic studies, collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).

  • Plasma should be separated and stored frozen until analysis for this compound and its major metabolite, N-acetylthis compound (NAPA), concentrations.

Protocol for Inducing Ventricular Tachycardia with Programmed Electrical Stimulation in a Canine Model

Animal Model:

  • Dogs with a substrate for arrhythmia, often created by a surgically induced myocardial infarction.

Procedure:

  • Under general anesthesia, a pacing catheter is positioned in the right ventricular apex.

  • Programmed electrical stimulation (PES) is performed by delivering a train of paced beats (drive train) followed by one or more extrastimuli.

  • The coupling interval of the extrastimuli is progressively decreased until ventricular refractoriness is reached or a ventricular arrhythmia is induced.

  • The number of extrastimuli can be increased (e.g., from one to three) to increase the sensitivity of inducing an arrhythmia.[13]

  • Once a stable and reproducible ventricular tachycardia is induced, the antiarrhythmic effects of this compound can be tested by administering the drug and repeating the PES protocol.[5]

Visualizations

Signaling Pathway of this compound's Antiarrhythmic Action

procainamide_pathway This compound This compound Na_Channel Voltage-Gated Sodium Channel (Nav1.5) This compound->Na_Channel Blocks K_Channel Potassium Channel (IKr) This compound->K_Channel Inhibits Phase0 Phase 0 Depolarization (Upstroke) Na_Channel->Phase0 Mediates APD Action Potential Duration K_Channel->APD Contributes to Repolarization Conduction Conduction Velocity Phase0->Conduction Determines Arrhythmia Suppression of Arrhythmias Conduction->Arrhythmia Decreased ERP Effective Refractory Period APD->ERP Prolonged ERP->Arrhythmia Increased

Caption: Mechanism of action of this compound on cardiac ion channels.

Experimental Workflow for In Vivo Electrophysiology Study

experimental_workflow cluster_preparation Animal Preparation cluster_arrhythmia Arrhythmia Induction cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Dog, Rat) Anesthesia Induce and Maintain Anesthesia Animal_Model->Anesthesia Instrumentation Surgical Instrumentation (ECG, BP, Catheters) Anesthesia->Instrumentation Induction Induce Arrhythmia (e.g., Pacing, Ouabain) Instrumentation->Induction Baseline Record Baseline ECG and Hemodynamics Induction->Baseline Procainamide_Admin Administer this compound (IV Bolus, Infusion, or Oral) Baseline->Procainamide_Admin Monitoring Continuous ECG and Blood Pressure Monitoring Procainamide_Admin->Monitoring Data_Collection Collect Blood Samples (Pharmacokinetics) Monitoring->Data_Collection Data_Analysis Analyze ECG Parameters (QRS, QT) and Hemodynamics Data_Collection->Data_Analysis Results Evaluate Antiarrhythmic Efficacy Data_Analysis->Results

Caption: General workflow for an in vivo this compound study.

Logical Relationship of this compound Administration and Monitoring

logical_relationship Start Start this compound Infusion Monitor_ECG Monitor ECG Continuously Start->Monitor_ECG Monitor_BP Monitor Blood Pressure Continuously Start->Monitor_BP Check_QRS QRS Widened >50%? Monitor_ECG->Check_QRS Check_Arrhythmia Arrhythmia Suppressed? Monitor_ECG->Check_Arrhythmia Check_Hypotension Hypotension? Monitor_BP->Check_Hypotension Check_QRS->Check_Hypotension No Stop_Infusion Stop or Reduce Infusion Check_QRS->Stop_Infusion Yes Check_Hypotension->Check_Arrhythmia No Check_Hypotension->Stop_Infusion Yes Check_Arrhythmia->Stop_Infusion Yes Continue_Infusion Continue Infusion Check_Arrhythmia->Continue_Infusion No Continue_Infusion->Monitor_ECG

Caption: Decision-making process for intravenous this compound administration.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Procainamide Concentration for Efficient Glycan Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing procainamide concentration in glycan labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound for glycan labeling over other reagents like 2-aminobenzamide (B116534) (2-AB)?

A1: this compound offers several key advantages over the more traditional 2-AB labeling. It provides significantly higher fluorescence intensity and greatly improved electrospray ionization (ESI) efficiency for mass spectrometry (MS) analysis.[1][2][3] This enhanced MS sensitivity, which can be 10 to 50 times greater than that of 2-AB, allows for the detection and identification of minor glycan species that might otherwise be missed.[1][2] While the chromatographic separation is comparable to 2-AB, the increased signal intensity with this compound is a major benefit for comprehensive glycan profiling.[2][3]

Q2: What is the general principle of this compound labeling of glycans?

A2: this compound labeling is a type of reductive amination.[4] The primary amine group of the this compound molecule reacts with the aldehyde group at the reducing end of the glycan to form a Schiff base. This intermediate is then stabilized by a reducing agent, such as sodium cyanoborohydride or 2-picoline borane, to form a stable secondary amine linkage.[4]

Q3: How long does the this compound labeling reaction take to complete?

A3: While many protocols in the literature report long incubation times, recent studies have shown that high labeling efficiency can be achieved much more rapidly. For instance, over 95% labeling efficiency for most N-glycans can be reached within one hour at 65°C.[5] The reaction kinetics can be influenced by the structural features of the glycans themselves.[5]

Q4: Can this compound be used for labeling O-glycans as well as N-glycans?

A4: Yes, this compound labeling is suitable for any sugar with a reducing terminus, which includes both N-glycans and O-glycans, as well as glycosphingolipid (GSL)-glycans and heparin.[6]

Troubleshooting Guide

Issue 1: Low labeling efficiency or weak signal intensity.

  • Possible Cause 1: Suboptimal reagent concentrations.

    • Solution: Ensure that the concentrations of this compound and the reducing agent are appropriate. While specific concentrations can vary between kits and protocols, a common starting point is a labeling solution containing approximately 11 mg of this compound and 6 mg of sodium cyanoborohydride per 100-111 µL of a 70:30 DMSO:glacial acetic acid solvent mixture.[7]

  • Possible Cause 2: Incomplete dissolution of reagents.

    • Solution: Thoroughly vortex or mix the labeling solution to ensure all components, especially the this compound hydrochloride and sodium cyanoborohydride, are completely dissolved before adding it to the dried glycan sample.[7]

  • Possible Cause 3: Insufficient incubation time or incorrect temperature.

    • Solution: While high efficiency can be achieved in as little as one hour, you can extend the incubation time to 2-4 hours at 65°C to ensure the reaction goes to completion.[8] Verify the temperature of your heating block is accurate.

  • Possible Cause 4: Degradation of reagents.

    • Solution: Use fresh reagents, especially the reducing agent, as they can degrade over time. Store reagents as recommended by the manufacturer.

Issue 2: Presence of excessive dye peaks in the chromatogram.

  • Possible Cause: Inefficient cleanup after the labeling reaction.

    • Solution: A robust cleanup step is crucial to remove excess this compound and byproducts. Hydrophilic Interaction Liquid Chromatography (HILIC) based solid-phase extraction (SPE) is a common and effective method.[1] Some protocols also suggest a liquid-liquid extraction with a solvent like octanal (B89490) to remove excess dye.[7]

Issue 3: Poor reproducibility between samples.

  • Possible Cause 1: Inconsistent sample drying.

    • Solution: Ensure that the released glycan samples are completely dried before adding the labeling solution. Any residual water can interfere with the reaction.

  • Possible Cause 2: Pipetting errors.

    • Solution: Use calibrated pipettes and exercise care when adding the labeling solution and other reagents to ensure consistency across all samples.

  • Possible Cause 3: Variation in reaction conditions.

    • Solution: Ensure all samples are incubated for the same amount of time and at the same temperature. Use a heat block that provides uniform temperature distribution.

Data Presentation

Table 1: Comparison of Glycan Labeling Reagents

Feature2-Aminobenzamide (2-AB)This compound (ProA)RapiFluor-MS (RF-MS)
Fluorescence Sensitivity LowerHigher (up to 15-fold > 2-AB)[9][10]High (Lower than ProA, but higher than 2-AB)[9][10]
MS Sensitivity LowestHigh (up to 30-50 times > 2-AB)[1][2]Highest (up to 68-fold > 2-AB, 2-fold > ProA)[9][10]
Labeling Chemistry Reductive AminationReductive AminationRapid Tagging
Labeling Time HoursCan be as short as 1 hourMinutes
Cost LowerModerateHigher

Table 2: Excitation and Emission Wavelengths for Labeled Glycans

LabelExcitation Wavelength (λex)Emission Wavelength (λem)
This compound 308-310 nm[2]359-370 nm[2]
2-Aminobenzamide (2-AB) 250 nm[2]428 nm[2]

Experimental Protocols

Protocol 1: Standard this compound Labeling of Released N-Glycans

This protocol is a generalized procedure based on common practices.[7]

Materials:

  • Dried, released N-glycan samples

  • This compound hydrochloride

  • Sodium cyanoborohydride (or 2-picoline borane)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Glacial acetic acid

  • Microcentrifuge tubes

  • Heating block set to 65°C

  • Vortex mixer

Procedure:

  • Prepare the Labeling Solution:

    • In a suitable container, prepare the solvent mixture of 70% DMSO and 30% glacial acetic acid.[7]

    • Dissolve this compound hydrochloride (e.g., 11 mg) and sodium cyanoborohydride (e.g., 6 mg) in the solvent mixture (e.g., 100 µL).[7]

    • Vortex thoroughly to ensure complete dissolution. This solution should be prepared fresh.

  • Labeling Reaction:

    • Add a small volume (e.g., 10-20 µL) of the freshly prepared labeling solution to each dried glycan sample.

    • Ensure the glycans are fully dissolved in the labeling solution.

    • Incubate the samples at 65°C for 1 to 4 hours.[5][8]

  • Post-Labeling Cleanup:

    • After incubation, cool the samples to room temperature.

    • Proceed with a cleanup procedure to remove excess dye and reagents. HILIC SPE is recommended.

Visualizations

Procainamide_Labeling_Workflow cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis Glycoprotein Glycoprotein Sample Released_Glycans Enzymatic Release of Glycans (PNGase F) Glycoprotein->Released_Glycans Dried_Glycans Dried Glycans Released_Glycans->Dried_Glycans Incubation Incubate at 65°C Dried_Glycans->Incubation Labeling_Solution Prepare this compound & Reductant Solution Labeling_Solution->Incubation Cleanup HILIC SPE Cleanup Incubation->Cleanup Analysis LC-FLR/MS Analysis Cleanup->Analysis

Caption: Experimental workflow for this compound labeling of glycans.

Reductive_Amination Reactants Glycan (with Aldehyde) + this compound (Primary Amine) Schiff_Base Schiff Base Intermediate Reactants->Schiff_Base Formation Final_Product Stable Labeled Glycan (Secondary Amine) Schiff_Base->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Schiff_Base

Caption: The chemical pathway of reductive amination for glycan labeling.

References

Technical Support Center: Procainamide Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with procainamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

This compound primarily degrades through three main pathways: hydrolysis, oxidation, and photolysis. The extent of degradation via each pathway is highly dependent on the specific conditions of the aqueous solution, such as pH, temperature, presence of oxidizing agents, and exposure to light.

Q2: What are the major degradation products of this compound?

The major degradation products of this compound identified under various stress conditions include:

  • p-Aminobenzoic acid (PABA): Formed through the hydrolysis of the amide bond in this compound. This is a common degradation product, particularly under acidic or basic conditions.

  • N-acetylthis compound (NAPA): This is a major metabolite of this compound and can also be considered a related substance in stability studies.

  • This compound N-oxide: An oxidation product formed by the oxidation of the tertiary amine in the diethylaminoethyl side chain.

  • Desethylthis compound: A metabolite where one of the ethyl groups on the tertiary amine is removed.[1]

Q3: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound is significantly influenced by pH. Acid-catalyzed hydrolysis of the amide linkage is a primary degradation route in acidic solutions.[2] In alkaline conditions, degradation also occurs. The rate of degradation is generally lowest near neutral pH.

Q4: Is this compound sensitive to light?

Yes, this compound is susceptible to photolytic degradation. Exposure to ultraviolet (UV) light can lead to the formation of various degradation products and a noticeable yellowing of the solution.[3][4] It is recommended to protect this compound solutions from light to minimize photodegradation.

Q5: What is the impact of temperature on this compound stability?

Elevated temperatures accelerate the degradation of this compound, particularly hydrolysis reactions. Storing this compound solutions at refrigerated temperatures (2-8 °C) can significantly improve their stability and prolong their shelf-life.[2]

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC chromatogram when analyzing a this compound solution.

  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Steps:

      • Review Storage Conditions: Verify that the this compound solution was stored under appropriate conditions (e.g., protected from light, appropriate temperature and pH).

      • Perform Forced Degradation: To tentatively identify the degradation products, perform forced degradation studies on a pure this compound standard under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). Compare the retention times of the peaks in your sample chromatogram with those generated in the forced degradation studies.

      • LC-MS Analysis: For definitive identification, subject the degraded sample to Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to determine the mass-to-charge ratio (m/z) of the unknown peaks and elucidate their structures.

  • Possible Cause 2: Contamination.

    • Troubleshooting Steps:

      • Blank Injection: Inject a blank sample (the solvent used to dissolve the this compound) to check for any contaminants from the solvent or the HPLC system.

      • Review Sample Preparation: Ensure that all glassware and equipment used for sample preparation were clean and free of contaminants.

Problem: The concentration of my this compound standard solution is decreasing over time.

  • Possible Cause: Instability of the solution.

    • Troubleshooting Steps:

      • Check pH and Buffer: Ensure the pH of the solution is within the optimal stability range for this compound (near neutral). If using a buffer, confirm its compatibility and concentration.

      • Protect from Light: Store the standard solution in an amber vial or wrapped in aluminum foil to protect it from light.

      • Refrigerate: Store the solution at 2-8 °C to slow down the rate of degradation.

      • Prepare Fresh Standards: For critical quantitative analysis, it is always best practice to prepare fresh standard solutions daily.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound degradation under different stress conditions.

Table 1: Effect of Stress Conditions on this compound Concentration

Stress ConditionTime (hours)Remaining this compound (%)Reference
Acidic (pH ≈ 1.5, 65°C)38285.4[3]
Alkaline (pH ≈ 11.6, 65°C)31075.6[3]
Oxidative (3% H₂O₂, 23°C)31083.9[3]
UV Light Exposure38273.0[3]
Thermal (65°C)38296.9[3]

Table 2: HPLC Method Parameters for this compound and its Degradation Products

ParameterValueReference
ColumnPhenomenex Luna 5µ C18 (4.6 x 250 mm)[3]
Mobile PhaseAcetonitrile, Methanol, and Phosphate Buffer (pH 4)[5]
Flow Rate1.0 mL/min[3]
Detection Wavelength280 nm[3]
Injection Volume20 µL[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting forced degradation studies on this compound to identify potential degradation products.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a 3% solution of hydrogen peroxide to a final concentration of 1 mg/mL.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Photolytic Degradation:

    • Dissolve this compound in water to a final concentration of 1 mg/mL.

    • Expose the solution to a UV lamp (e.g., 254 nm) for 24 hours.

    • A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at 105°C for 24 hours.

    • Dissolve the heat-treated sample in a suitable solvent for analysis.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization and validation are required.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase composition to a suitable concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Procainamide_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H+ or OH- Oxidation Oxidation This compound->Oxidation [O] Photolysis Photolysis This compound->Photolysis UV Light PABA p-Aminobenzoic Acid Hydrolysis->PABA N_Oxide This compound N-oxide Oxidation->N_Oxide Photodegradants Various Photodegradants Photolysis->Photodegradants

Caption: Major degradation pathways of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation This compound Solution This compound Solution Forced Degradation Forced Degradation This compound Solution->Forced Degradation HPLC Analysis HPLC Analysis Forced Degradation->HPLC Analysis LC-MS Analysis LC-MS Analysis HPLC Analysis->LC-MS Analysis For Identification Quantify Degradation Quantify Degradation HPLC Analysis->Quantify Degradation Identify Degradation Products Identify Degradation Products LC-MS Analysis->Identify Degradation Products

Caption: Experimental workflow for identifying degradation products.

Troubleshooting_Tree Start Unexpected Peaks in HPLC Check_Blank Inject Blank Sample Start->Check_Blank Peaks_In_Blank Peaks Present? Check_Blank->Peaks_In_Blank Contamination Source of Contamination (Solvent, System) Peaks_In_Blank->Contamination Yes No_Peaks_In_Blank No Peaks in Blank Peaks_In_Blank->No_Peaks_In_Blank No Forced_Degradation Perform Forced Degradation No_Peaks_In_Blank->Forced_Degradation Compare_RT Compare Retention Times Forced_Degradation->Compare_RT Match_Found Match Found? Compare_RT->Match_Found Degradation_Product Likely a Degradation Product Match_Found->Degradation_Product Yes No_Match No Match Match_Found->No_Match No LC_MS Perform LC-MS for Identification No_Match->LC_MS

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

References

Technical Support Center: Mitigating Procainamide Interference in Electrophysiological Recordings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate interference and overcome common challenges when using procainamide in your electrophysiological recordings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in electrophysiological recordings?

A1: this compound is a Class IA antiarrhythmic agent that primarily blocks the fast voltage-gated sodium channels (Nav) responsible for the rapid depolarization (Phase 0) of the action potential in cardiomyocytes and neurons.[1][2][3] By binding to the open state of these channels, it slows the rate of depolarization, reduces the speed of impulse conduction, and decreases myocardial excitability.[1] Additionally, this compound can inhibit some potassium channels, which contributes to a prolongation of the action potential duration (APD).[4][5]

Q2: What are the expected effects of this compound on action potential parameters?

A2: this compound typically causes a concentration-dependent decrease in the maximum upstroke velocity (Vmax) of the action potential due to its sodium channel blocking activity.[4][6] It also tends to prolong the action potential duration (APD), an effect that can be more pronounced in partially depolarized cells, such as those in an infarct zone.[7] In normal cardiac tissues, the effect on APD can vary depending on the cell type.[7]

Q3: What concentration of this compound should I use in my in-vitro experiments?

A3: The effective concentration of this compound can vary depending on the cell type and the specific ion channel being studied. Therapeutic concentrations in clinical settings are typically around 10 mg/L (approximately 37 µM).[7] In-vitro studies on embryonic chick ventricular cells have used concentrations ranging from 5 x 10-5 M to 10-3 M.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q4: Can this compound affect other ion channels besides sodium channels?

A4: Yes, while its primary target is the fast sodium channel, this compound can also block certain potassium channels, which contributes to the prolongation of the action potential duration.[4][5] This multi-channel effect is characteristic of Class IA antiarrhythmic drugs.

Troubleshooting Guides

This section provides solutions to common problems encountered during electrophysiological recordings with this compound.

Problem 1: Noisy Recordings or High Baseline Noise
  • Possible Cause 1: Electrical Interference (50/60 Hz Hum)

    • Solution: Ensure all equipment in your rig (amplifier, microscope, perfusion system) is connected to a common ground. Use a Faraday cage to shield the setup from external electrical noise. Power down any non-essential electrical equipment in the vicinity.

  • Possible Cause 2: Unstable Pipette or Seal

    • Solution: Ensure your patch pipette is securely held and that the seal resistance is high (>1 GΩ) before and during this compound application. Some sodium channel blockers can affect membrane fluidity, potentially destabilizing the seal. If seal instability is a recurrent issue, consider fire-polishing the pipette tip.

  • Possible Cause 3: Perfusion System Artifacts

    • Solution: Check your perfusion system for any leaks or bubbles, which can introduce mechanical and electrical noise. Ensure a smooth and constant flow rate when applying this compound.

Problem 2: Difficulty in Blocking Sodium Currents or Inconsistent Drug Effect
  • Possible Cause 1: Inadequate Drug Concentration or Perfusion

    • Solution: Verify the final concentration of this compound in your perfusion solution. Ensure the perfusion system allows for complete and rapid exchange of the bath solution. Inadequate perfusion can lead to a lower-than-expected drug concentration at the cell surface.

  • Possible Cause 2: State-Dependent Block of Sodium Channels

    • Solution: this compound's block of sodium channels is state-dependent, meaning it binds more effectively to channels in the open or inactivated state.[2] The effectiveness of the block can be influenced by the holding potential and the frequency of stimulation. Consider using a voltage protocol that promotes the open or inactivated state of the sodium channels to enhance the blocking effect.

  • Possible Cause 3: Drug Adsorption to Tubing

    • Solution: Some compounds can adsorb to the tubing of the perfusion system. If you suspect this is an issue, pre-incubate the tubing with the this compound solution before the experiment.

Problem 3: Sudden Loss of Whole-Cell Configuration or Cell Death
  • Possible Cause 1: Poor Cell Health

    • Solution: Ensure you are using healthy cells for your recordings. Unhealthy cells are more susceptible to the stress of patch-clamping and drug application.

  • Possible Cause 2: Osmolarity Mismatch

    • Solution: Check the osmolarity of your internal and external solutions. A significant mismatch can cause cell swelling or shrinkage, leading to the loss of the whole-cell configuration. The internal solution should generally have a slightly lower osmolarity than the external solution.

  • Possible Cause 3: Proarrhythmic Effects

    • Solution: At higher concentrations, this compound can have proarrhythmic effects, leading to electrical instability and cell death.[1] If you observe arrhythmias, consider reducing the concentration of this compound.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on various electrophysiological parameters from published in-vitro studies.

ParameterSpecies/Cell TypeThis compound ConcentrationEffect
Action Potential Duration (APD) at -20mV Canine Purkinje Fibers (normal)10 mg/L (~37 µM)Decreased[7]
Action Potential Duration (APD) at 100% repolarization Canine Purkinje Fibers (normal)10 mg/L (~37 µM)Slightly Prolonged[7]
Maximum Upstroke Velocity (Vmax) Canine Subendocardial Purkinje Fibers (normal)10 mg/L (~37 µM)Significantly Decreased[7]
Action Potential Amplitude (APA) Canine Infarct Zone Purkinje Fibers10 mg/L (~37 µM)Decreased[7]
Maximum Upstroke Velocity (Vmax) Canine Infarct Zone Purkinje Fibers10 mg/L (~37 µM)Decreased[7]
Action Potential Duration (APD) at 100% repolarization Canine Infarct Zone Purkinje Fibers10 mg/L (~37 µM)Prolonged[7]
Action Potential Amplitude (APA) Embryonic Chick Ventricular Cells5 x 10-5 M - 10-3 MReduced[6]
Maximum Upstroke Velocity (Vmax) Embryonic Chick Ventricular Cells5 x 10-5 M - 10-3 MReduced[6]
Action Potential Duration at 50% repolarization (APD50) Embryonic Chick Ventricular Cells5 x 10-5 M - 10-3 MIncreased[6]

Experimental Protocols

Detailed Methodology for Whole-Cell Patch-Clamp Recording of Sodium Currents with this compound Application
  • Cell Preparation: Culture your cells of interest (e.g., cardiomyocytes, HEK293 cells expressing Nav1.5) on glass coverslips to an appropriate confluency.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

    • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm. Cesium is used to block potassium currents.

    • This compound Stock Solution: Prepare a concentrated stock solution of this compound hydrochloride (e.g., 100 mM) in deionized water.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. Fire-polishing the tip is recommended for a more stable seal.

  • Recording Setup:

    • Use a patch-clamp amplifier and a data acquisition system.

    • Mount the coverslip with cells in a recording chamber on an inverted microscope.

    • Use a perfusion system for solution exchange.

  • Recording Procedure:

    • Approach a healthy, smooth-surfaced cell with the patch pipette while applying positive pressure.

    • Once a dimple is observed on the cell surface, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Compensate for pipette and whole-cell capacitance.

    • Use a voltage-clamp protocol to elicit sodium currents (e.g., step depolarization from a holding potential of -100 mV to -20 mV).

  • Drug Application:

    • Record a stable baseline of sodium currents for several minutes.

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug to equilibrate and for the effect to stabilize before recording the post-drug currents.

    • Perform a washout by perfusing with the control external solution to check for reversibility of the drug effect.

  • Data Analysis:

    • Measure the peak sodium current amplitude before, during, and after this compound application.

    • Analyze changes in current kinetics (e.g., activation and inactivation time constants).

    • Construct a concentration-response curve to determine the IC50 of this compound for sodium channel block.

Visualizations

Procainamide_Signaling_Pathway This compound This compound Na_Channel Voltage-Gated Sodium Channel (Nav) This compound->Na_Channel Blocks K_Channel Potassium Channel (e.g., IKr) This compound->K_Channel Blocks Na_Influx Sodium Influx (Phase 0) Na_Channel->Na_Influx AP_Duration Action Potential Prolongation K_Channel->AP_Duration Contributes to Depolarization Decreased Rate of Depolarization (Vmax) Na_Influx->Depolarization Reduced Conduction Slowed Conduction Velocity Depolarization->Conduction Leads to

Caption: this compound's mechanism of action on ion channels.

Troubleshooting_Workflow Start Recording Issue with This compound Check_Noise Is the recording noisy? Start->Check_Noise Check_Effect Is the drug effect inconsistent? Check_Noise->Check_Effect No Grounding Check Grounding & Faraday Cage Check_Noise->Grounding Yes Check_Stability Is the whole-cell configuration unstable? Check_Effect->Check_Stability No Concentration Verify Drug Concentration Check_Effect->Concentration Yes Cell_Health Assess Cell Health Check_Stability->Cell_Health Yes End Stable Recording Check_Stability->End No Seal Verify Seal Resistance (>1 GΩ) Grounding->Seal Perfusion_Noise Inspect Perfusion for Bubbles/Leaks Seal->Perfusion_Noise Perfusion_Noise->Check_Effect Perfusion_Drug Ensure Complete Solution Exchange Concentration->Perfusion_Drug Protocol Optimize Voltage Protocol Perfusion_Drug->Protocol Protocol->Check_Stability Osmolarity Check Solution Osmolarity Cell_Health->Osmolarity Concentration_Toxicity Reduce this compound Concentration Osmolarity->Concentration_Toxicity Concentration_Toxicity->End

Caption: Troubleshooting workflow for common this compound-related issues.

Experimental_Workflow A Prepare Cells and Solutions B Pull and Fire-Polish Pipette A->B C Establish Whole-Cell Configuration B->C D Record Baseline Activity C->D E Perfuse with this compound D->E F Record Drug Effect E->F G Washout with Control Solution F->G H Record Recovery G->H I Data Analysis H->I

Caption: A typical experimental workflow for this compound application.

References

assessing procainamide stability in different buffers and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for procainamide stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various buffers and storage conditions. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: this compound hydrochloride solutions are sensitive to light and temperature. For optimal stability, it is recommended to store solutions at 5°C and protected from light.[1][2][3] While some studies have shown stability for extended periods at room temperature (23°C), refrigeration is generally preferred to slow down potential degradation processes, such as oxidation.[1][2][3]

Q2: How stable is this compound in different intravenous diluents?

A2: this compound hydrochloride shows different stability profiles in various diluents.

  • Normal Saline (NS): this compound is generally considered stable in NS.[4] Studies have shown that this compound at a concentration of 3 mg/mL in NS is stable for up to 193 days at both 5°C (protected from light) and 23°C (exposed to light).[1][2][3]

  • 5% Dextrose in Water (D5W): The stability of this compound in D5W is more variable and can be significantly shorter.[1][4] this compound can form a reversible complex with dextrose, leading to a decrease in the concentration of the free drug.[5][6] This interaction is pH-dependent, with maximum complex formation occurring at a pH of 4 to 5.2.[6] Adjusting the pH to 7.5 can improve stability in D5W.[5] Manufacturer recommendations suggest stability for 24 hours at room temperature or 7 days when refrigerated in D5W.[1]

Q3: What is the effect of pH on this compound stability?

A3: this compound is more susceptible to degradation under alkaline and acidic conditions compared to neutral pH. One study showed that under alkaline conditions (pH ≈ 11.6), the initial concentration of this compound decreased to 75.6% after 310 hours.[1] Under acidic conditions (pH ≈ 1.5), the concentration decreased to 85.4% after 382 hours.[1]

Q4: Does exposure to light affect this compound solutions?

A4: Yes, exposure to UV light causes the most significant degradation of this compound.[1] In one study, exposure to UV light resulted in a decrease in concentration to 73.0% after 382 hours and was accompanied by a darkening yellow color.[1] Therefore, it is crucial to protect this compound solutions from light, especially during long-term storage.[1][2][3][7]

Troubleshooting Guide

Issue 1: My this compound solution has turned yellow. Can I still use it?

  • Cause: A slight yellow color may develop over time due to oxidation, particularly when exposed to air or light.[1][8][9] The manufacturer's information suggests that a slightly yellow solution may still be usable.[8][9]

  • Recommendation: If the solution is only slightly yellow, it may not indicate a significant loss of potency.[8][9] However, if the solution is dark amber or otherwise discolored, it should be discarded.[8][9] For research applications requiring high precision, it is advisable to prepare fresh solutions or re-qualify the concentration of the discolored solution using a stability-indicating method like HPLC.

Issue 2: I am seeing a decrease in this compound concentration in my D5W solution.

  • Cause: This is likely due to the formation of a complex between this compound and dextrose.[5][6] This is a known interaction that reduces the amount of free, active this compound. The rate of complexation is dependent on pH and dextrose concentration.[6]

  • Recommendation:

    • Switch to Normal Saline (NS): If your experimental design allows, using NS as the diluent is recommended as it does not have this interaction.[4]

    • Adjust pH: If D5W must be used, adjusting the pH of the solution to 7.5 can significantly reduce the complexation and improve stability.[5]

    • Refrigerate: Storing the D5W admixture at 5°C can also slow down the degradation/complexation process.[5]

Issue 3: My this compound solution shows extra peaks in the HPLC chromatogram.

  • Cause: The appearance of new peaks indicates the presence of degradation products.[1] The degradation pathway can be influenced by factors such as pH, light exposure, and the presence of oxidizing agents.[1]

  • Recommendation:

    • Review Storage Conditions: Ensure the solution has been stored protected from light and at the appropriate temperature.

    • Check pH: Verify the pH of your buffer or solution, as deviations can accelerate degradation.

    • Prepare Fresh Solutions: If the purity of the this compound solution is critical for your experiment, it is best to discard the degraded solution and prepare a fresh batch.

    • Stress Testing: To understand the degradation profile, you can perform stress testing under various conditions (acidic, alkaline, oxidative, photolytic, thermal) to identify the potential degradation products.[1]

Data Presentation

Table 1: Stability of this compound Hydrochloride (100 mg/mL) Repackaged in Clear Glass Vials

Storage ConditionDay 7Day 14Day 28Day 56Day 91Day 193
23°C, Exposed to Light 96.5% ± 1.1%94.6% ± 1.9%98.4% ± 1.8%98.9% ± 1.4%97.7% ± 1.7%97.5% ± 1.0%
5°C, Protected from Light 99.9% ± 1.0%99.6% ± 0.7%99.8% ± 1.1%100.0% ± 1.7%101.1% ± 0.7%99.5% ± 1.2%
Data presented as mean percentage of initial concentration remaining ± standard deviation.[2]

Table 2: Stability of this compound Hydrochloride (3 mg/mL) Diluted in Normal Saline and Packaged in PVC Bags

Storage ConditionDay 7Day 14Day 21Day 28Day 56Day 91Day 193
23°C, Exposed to Light 100.8% ± 2.1%100.9% ± 2.8%100.9% ± 1.3%98.9% ± 1.0%103.1% ± 0.6%107.5% ± 0.6%109.6% ± 2.0%
5°C, Protected from Light 100.8% ± 1.1%100.0% ± 1.6%96.9% ± 0.7%98.6% ± 0.9%96.5% ± 2.0%100.9% ± 1.3%101.3% ± 1.1%
Data presented as mean percentage of initial concentration remaining ± standard deviation.[2] An increase in concentration in the PVC bags at 23°C may be due to water loss from the bags.[1]

Table 3: Effect of Stress Conditions on this compound Stability

Stress ConditionDuration (hours)Remaining this compound
Acidic (pH ≈ 1.5) 38285.4%
Alkaline (pH ≈ 11.6) 31075.6%
Oxidative (30% H₂O₂) 31083.9%
UV Light 38273.0%
Heat (65°C) 38296.9%
Data from a study assessing the degradation of this compound under various stress conditions.[1]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol is a synthesized example based on methodologies reported in the literature.[1][10]

  • Chromatographic System:

    • HPLC System: An isocratic HPLC system with a photodiode array detector.[1]

    • Column: A C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).[1]

    • Mobile Phase: A mixture of aqueous buffer and organic solvent. A representative mobile phase could be a mixture of diluted acetic acid, methanol, and triethylamine, with the final pH adjusted to 7.5 with phosphoric acid.[1][10]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 280 nm.[1][10]

    • Injection Volume: 20 µL.[1]

  • Preparation of Solutions:

    • Standard Stock Solution: Accurately weigh and dissolve this compound hydrochloride reference standard in HPLC-grade water to obtain a known concentration (e.g., 0.2 mg/mL).[1]

    • Internal Standard (IS) Stock Solution: Prepare a stock solution of an appropriate internal standard (e.g., metronidazole (B1676534) or N-propionylthis compound) in a suitable solvent.[1][10]

    • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to cover the expected concentration range of the samples. Add a constant amount of the internal standard to each calibration standard.

    • Sample Preparation: At each time point of the stability study, withdraw an aliquot of the this compound solution. Dilute the sample with the mobile phase to a concentration within the calibration range and add the same constant amount of internal standard.

  • Method Validation (Stress Testing):

    • To validate the stability-indicating nature of the assay, perform forced degradation studies.[1]

    • Acid Degradation: Add concentrated hydrochloric acid to the this compound stock solution to achieve a pH of approximately 1.5 and heat at 65°C.[1]

    • Alkaline Degradation: Add 5N sodium hydroxide (B78521) to the this compound stock solution to achieve a pH of approximately 11.6 and heat at 65°C.[1]

    • Oxidative Degradation: Add 30% hydrogen peroxide to the this compound stock solution and keep at room temperature.[1]

    • Photolytic Degradation: Expose the this compound stock solution to UV light.[1]

    • Thermal Degradation: Heat the this compound stock solution at 65°C.[1]

    • Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the parent this compound peak and the internal standard peak.[1]

  • Analysis:

    • Inject the prepared calibration standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples using the calibration curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution prep_dilutions Prepare Dilutions in Buffers (e.g., NS, D5W) prep_stock->prep_dilutions storage_temp Store at Different Temperatures (5°C and 23°C) prep_dilutions->storage_temp storage_light Store with and without Light Protection prep_dilutions->storage_light sampling Sample at Predetermined Time Points storage_temp->sampling storage_light->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc data Quantify Remaining this compound hplc->data stability_profile Determine Stability Profile data->stability_profile

Caption: Experimental workflow for assessing this compound stability.

stability_factors cluster_factors Influencing Factors cluster_outcomes Degradation Pathways & Outcomes This compound This compound Stability Buffer Buffer/Diluent This compound->Buffer pH pH This compound->pH Temp Temperature This compound->Temp Light Light Exposure This compound->Light Complexation Complexation (with Dextrose) Buffer->Complexation D5W Hydrolysis Hydrolysis pH->Hydrolysis Acidic/Alkaline Oxidation Oxidation Temp->Oxidation Higher Temp Light->Oxidation Degradation Degradation Products Complexation->Degradation Oxidation->Degradation Discoloration Discoloration (Yellowing) Oxidation->Discoloration Hydrolysis->Degradation

Caption: Factors influencing this compound stability and degradation.

References

troubleshooting peak tailing in procainamide HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HPLC analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues with peak tailing during the analysis of procainamide.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common issue in chromatography where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing is typically quantified using the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered significant tailing, though some methods may accept values up to 1.5.[3][4]

Q2: I am observing significant peak tailing for this compound. What are the most likely causes?

A2: The most common cause of peak tailing for basic compounds like this compound is secondary interaction with the stationary phase.[4][5] this compound has a pKa of approximately 9.2, meaning it is basic and will carry a positive charge at neutral or acidic pH.[6][7][8] This positively charged molecule can interact strongly with negatively charged, ionized silanol (B1196071) groups (Si-OH) on the surface of standard silica-based C18 columns.[4][5][9] This secondary retention mechanism, in addition to the primary hydrophobic interaction, leads to delayed elution and a tailing peak shape.[4][9]

Other potential causes include:

  • Inappropriate Mobile Phase pH: Operating at a pH close to the analyte's pKa can lead to inconsistent ionization and peak distortion.[1][5]

  • Column Issues: The column may be old, contaminated, or have developed a void at the inlet.[3][10]

  • Sample Overload: Injecting too high a concentration or volume of the sample can saturate the column.[3][6]

  • Extra-Column Effects: Dead volume in tubing or fittings can cause band broadening and tailing.[3][10]

  • Strong Injection Solvent: Using a sample solvent that is stronger than the mobile phase can cause peak distortion.[11]

Q3: How can I solve peak tailing caused by silanol interactions?

A3: There are several effective strategies to minimize unwanted interactions between this compound and silanol groups:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase is a very effective strategy.[4] At a low pH (e.g., 2.5-3.0), the residual silanol groups on the silica (B1680970) surface are protonated and thus neutral, minimizing their ionic interaction with the positively charged this compound molecule.[5][12]

  • Use a Modern, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them much less active.[4][13] Using a high-purity, base-deactivated, or end-capped column is highly recommended for analyzing basic compounds.[6][14]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help maintain a uniform pH on the column surface and can also help to mask residual silanol sites.[5][12]

  • Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can be effective.[6] TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively shielding them from the this compound analyte.[6]

Q4: Can my HPLC system itself be the cause of the peak tailing?

A4: Yes, instrumental issues can certainly contribute to peak tailing, which would typically affect all peaks in the chromatogram. Key areas to investigate include:

  • Extra-Column Volume: Excessive dead volume in the system (e.g., long or wide-bore tubing, poorly made connections) can lead to peak broadening and tailing.[3][10] Ensure all fittings are properly tightened and use tubing with the smallest appropriate internal diameter.

  • Column Voids or Blockages: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, leading to poor peak shape.[4][5] This can sometimes be resolved by back-flushing the column (if permitted by the manufacturer) or is often confirmed by replacing the column.[6] Using a guard column is a good preventative measure to protect the analytical column.[15]

Troubleshooting Guide

Quantitative Data Summary

The following table summarizes the effect of mobile phase pH on the peak asymmetry of a basic compound, illustrating a common strategy for troubleshooting this compound peak tailing.

Mobile Phase pHAnalyte StateSilanol StatePrimary InteractionAsymmetry Factor (As) Example*Peak Shape
7.0Protonated (Cationic)Ionized (Anionic)Hydrophobic + Strong Ionic2.35Severe Tailing
3.0Protonated (Cationic)Largely Unionized (Neutral)Hydrophobic Only1.33Improved Symmetry

*Data based on an analysis of methamphetamine, a basic compound, demonstrating the principle of pH adjustment to reduce peak tailing.[4]

Experimental Protocols

Protocol: Mobile Phase pH Scouting to Reduce Peak Tailing

This protocol outlines a systematic approach to evaluate the effect of mobile phase pH on this compound peak shape.

Objective: To identify an optimal mobile phase pH that minimizes peak tailing for this compound by suppressing silanol interactions.

Materials:

  • HPLC system with UV detector

  • C18 HPLC column (preferably a modern, end-capped column)

  • This compound standard solution

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Buffers (e.g., phosphate (B84403) or formate)

  • Acids/Bases for pH adjustment (e.g., phosphoric acid, formic acid)

Methodology:

  • Prepare Mobile Phases:

    • Prepare three different aqueous buffer solutions at a concentration of 20-25 mM.

    • Adjust the pH of these buffers to three different levels:

      • Mobile Phase A (pH ~7.0)

      • Mobile Phase B (pH ~4.5)

      • Mobile Phase C (pH ~3.0)

    • For each pH level, prepare the final mobile phase by mixing the aqueous buffer with acetonitrile in an appropriate ratio (e.g., 70:30 aqueous:ACN, adjust as needed for retention).

  • System Equilibration:

    • Install the C18 column.

    • Begin by flushing the system and column with Mobile Phase A (pH 7.0) until the baseline is stable.

  • Analysis at pH 7.0:

    • Inject the this compound standard.

    • Record the chromatogram and calculate the tailing factor for the this compound peak.

  • Analysis at pH 4.5:

    • Thoroughly flush the system with Mobile Phase B (pH 4.5) until the column is fully equilibrated.

    • Inject the this compound standard.

    • Record the chromatogram and calculate the tailing factor.

  • Analysis at pH 3.0:

    • Thoroughly flush the system with Mobile Phase C (pH 3.0) until the column is fully equilibrated.

    • Inject the this compound standard.

    • Record the chromatogram and calculate the tailing factor.

  • Data Evaluation:

    • Compare the tailing factors obtained at the three different pH values.

    • The optimal pH should yield a tailing factor closest to 1.0. Based on chemical principles, a significant improvement is expected as the pH is lowered from 7.0 to 3.0.[4]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues in your this compound HPLC analysis.

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tf > 1.2) check_neutral Inject Neutral Compound (e.g., Caffeine, Toluene) start->check_neutral neutral_tails Neutral Compound Tails? check_neutral->neutral_tails physical_problem Physical/System Issue neutral_tails->physical_problem Yes chemical_problem Chemical/Interaction Issue neutral_tails->chemical_problem No check_connections Check Fittings & Tubing for Dead Volume physical_problem->check_connections check_column_health Check Column Health (Void, Contamination) check_connections->check_column_health replace_column Replace Column/ Guard Column check_column_health->replace_column end_node Problem Resolved replace_column->end_node check_pH Is Mobile Phase pH << pKa? (e.g., pH < 4 for this compound) chemical_problem->check_pH adjust_pH Lower Mobile Phase pH (pH 2.5-3.5) check_pH->adjust_pH No check_column_type Using End-Capped or Base-Deactivated Column? check_pH->check_column_type Yes adjust_pH->end_node switch_column Switch to High-Purity End-Capped Column check_column_type->switch_column No check_overload Check for Overload check_column_type->check_overload Yes switch_column->end_node dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_overload->end_node No dilute_sample->end_node

References

Technical Support Center: Managing Procainamide-Induced Hypotension in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hypotension induced by procainamide in a preclinical setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced hypotension?

A1: this compound-induced hypotension is multifactorial, stemming from its Class IA antiarrhythmic properties. The primary mechanisms include:

  • Negative Inotropy: this compound decreases myocardial contractility, leading to a reduction in cardiac output.[1]

  • Peripheral Vasodilation: The drug causes relaxation of vascular smooth muscle, resulting in decreased systemic vascular resistance.[1]

  • Sympathetic Inhibition: In experimental animal models, this compound has been shown to reduce efferent vasoconstrictor sympathetic outflow, which may be due to ganglionic blockade or central nervous system sympathetic inhibition.[2]

Q2: At what dose or infusion rate does hypotension typically become a concern in preclinical models?

A2: The hypotensive effect of this compound is dose-dependent.[3] While specific thresholds vary between species and individual animals, intravenous administration poses a higher risk. In dogs, a dose of 30 mg/kg infused over 5 minutes has been shown to cause a significant 30% decrease in mean aortic pressure.[4] In clinical settings, hypotension is more commonly observed at infusion rates of 20 mg/min.[1] Rapid IV administration should be avoided to prevent transiently high plasma levels that can induce hypotension.[5][6]

Q3: What are the key cardiovascular parameters to monitor during this compound administration in preclinical studies?

A3: Continuous monitoring of hemodynamic parameters is crucial. Key parameters include:

  • Mean Arterial Pressure (MAP)

  • Systolic and Diastolic Blood Pressure

  • Heart Rate (HR)

  • Electrocardiogram (ECG) for QRS duration, QT interval, and PR interval[1]

  • Left ventricular dp/dt (an indicator of contractility), if technically feasible.[4]

Q4: Can anesthesia type influence the severity of this compound-induced hypotension?

A4: Yes, the choice of anesthetic is a critical factor. Many inhalant anesthetics, such as isoflurane, are themselves vasodilators and myocardial depressants, which can potentiate the hypotensive effects of this compound. The anesthetic protocol should be carefully considered and kept consistent across experimental groups.

Q5: Are there any known species-specific differences in the hypotensive response to this compound?

A5: While direct comparative studies are limited, species-specific differences in drug metabolism and cardiovascular physiology can influence the response. For instance, this compound has a very short duration of activity in dogs due to its unique metabolism.[7] It is essential to establish dose-response relationships in the specific animal model being used.

Troubleshooting Guide

Problem Potential Causes Recommended Actions & Solutions
Significant Drop in Blood Pressure (≥15 mmHg) Immediately After IV Bolus - Infusion rate is too rapid, leading to transiently high plasma concentrations.[5]- High sensitivity of the animal model to the vasodilatory effects of this compound.1. Reduce Infusion Rate: Administer the IV bolus more slowly. For example, do not exceed a rate of 50 mg per minute.[5]2. Dilute the Drug: Diluting the this compound solution can help in controlling the administration rate more precisely.[5]3. Consider a Loading Infusion: Instead of a bolus, a loading infusion over 25-30 minutes can be used to achieve therapeutic levels more gradually.[5]
Gradual but Progressive Hypotension During Continuous Rate Infusion (CRI) - Cumulative dose is reaching a critical hypotensive threshold.- Negative inotropic effects are becoming more pronounced over time.1. Decrease Infusion Rate: Lower the maintenance infusion rate (e.g., from 4 mg/min to 1-2 mg/min).[8][9]2. Administer Fluid Bolus: A crystalloid fluid bolus (e.g., 10-20 mL/kg of lactated Ringer's solution) can help increase intravascular volume.[10]3. Consider Vasopressor Support: If hypotension persists and is severe, initiate a vasopressor infusion (e.g., norepinephrine) and titrate to effect.[11]
Hypotension Accompanied by Significant Bradycardia or AV Block - this compound is excessively depressing myocardial conduction.[1]1. Stop this compound Infusion Immediately. 2. Rule out other causes of bradycardia. 3. Pharmacological Intervention: Atropine may be considered for bradycardia, although its efficacy can be limited if the issue is direct myocardial toxicity.
Variable or Inconsistent Hypotensive Responses Between Animals - Differences in hydration status.- Inconsistent anesthetic depth.- Improper drug administration technique.1. Ensure Adequate Hydration: Confirm animals are adequately hydrated before the experiment.[10]2. Standardize Anesthesia: Maintain a consistent and monitored plane of anesthesia.3. Refine Administration Technique: Ensure consistent and accurate drug delivery for all animals.

Quantitative Data Summary

Table 1: Hemodynamic Effects of Intravenous this compound in Dogs

Parameter Dosage Species Observed Effect Reference
Mean Aortic Pressure30 mg/kg over 5 minDog (intact)↓ 30%[4]
Left Ventricular dp/dt30 mg/kg over 5 minDog (intact)↓ 40%[4]
Cardiac Output30 mg/kg over 5 minDog (intact)↓ 29%[4]
Heart Rate, Blood PressureSlow IV bolus (dose not specified)Dog (postoperative)No significant change[12][13]

Note: The study that reported no significant change in blood pressure used a slow IV bolus for treating postoperative ventricular arrhythmias, suggesting the rate of administration is a critical factor in the hypotensive response.

Experimental Protocols

Protocol 1: Induction and Monitoring of this compound-Induced Hypotension in a Rat Model
  • Animal Preparation: Anesthetize a male Sprague-Dawley rat and surgically implant catheters into the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration).

  • Stabilization: Allow the animal to stabilize for at least 30 minutes, monitoring baseline Mean Arterial Pressure (MAP) and Heart Rate (HR).

  • This compound Administration (Induction of Hypotension):

    • Prepare a solution of this compound hydrochloride.

    • Administer a loading dose intravenously over 2 minutes. A starting dose of 10-15 mg/kg can be considered.

    • Continuously monitor MAP and HR during and after administration.

  • Data Collection: Record MAP, systolic and diastolic blood pressure, and HR at baseline and at regular intervals (e.g., 1, 5, 10, 15, 30 minutes) post-administration.

Protocol 2: Management of Severe this compound-Induced Hypotension with a Vasopressor
  • Induce Hypotension: Follow Protocol 1 to induce a significant and sustained drop in MAP (e.g., >25% from baseline).

  • Prepare Vasopressor Infusion: Prepare a norepinephrine (B1679862) infusion (e.g., 4 µg/mL in 5% dextrose).

  • Administer Vasopressor:

    • If hypotension is severe and unresponsive to a fluid challenge, initiate the norepinephrine infusion through the jugular vein catheter.

    • Start with a low infusion rate (e.g., 0.1 µg/kg/min) and titrate every 2-3 minutes to achieve the target MAP.

  • Monitoring and Data Collection: Continuously monitor MAP, HR, and ECG. Record hemodynamic parameters throughout the vasopressor infusion and after its discontinuation to assess the stability of the animal.

Visualizations

cluster_this compound This compound cluster_Effects Cellular & Systemic Effects cluster_Outcome Hemodynamic Outcome This compound This compound NaChannel Fast Na+ Channel Blockade This compound->NaChannel Vasodilation Peripheral Vasodilation This compound->Vasodilation MyocardialDepression Myocardial Depression (Negative Inotropy) This compound->MyocardialDepression SympatheticInhibition Sympathetic Inhibition This compound->SympatheticInhibition Hypotension Hypotension Vasodilation->Hypotension MyocardialDepression->Hypotension SympatheticInhibition->Hypotension

Caption: Mechanism of this compound-Induced Hypotension.

Start Start: This compound Administration Monitor Monitor Blood Pressure Start->Monitor Hypotension Hypotension Occurs? (e.g., MAP drop > 15 mmHg) Monitor->Hypotension Hypotension->Monitor No Stop Stop/Reduce This compound Infusion Hypotension->Stop Yes Fluid Administer IV Fluid Bolus Stop->Fluid Reassess Reassess BP Fluid->Reassess Vasopressor Consider Vasopressor (e.g., Norepinephrine) Reassess->Vasopressor Hypotension Persists Continue Continue Experiment with Close Monitoring Reassess->Continue BP Stabilized Vasopressor->Continue

Caption: Troubleshooting Workflow for Hypotension.

References

Technical Support Center: Evaluating and Minimizing Procainamide Cytotoxicity in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for evaluating and minimizing the cytotoxic effects of procainamide in primary cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-induced cytotoxicity?

A1: this compound itself shows relatively low direct cytotoxicity. The primary cause of cell damage stems from its oxidative metabolites, particularly this compound-hydroxylamine (PAHA) and the subsequent nitroso-procainamide. These metabolites are generated by activated neutrophils and hepatic mixed-function oxidases.[1] They can induce cytotoxicity through redox cycling, leading to the production of reactive oxygen species (ROS), oxidative stress, and subsequent cellular damage, including massive DNA strand breaks.[1]

Q2: Which primary cell lines are most susceptible to this compound's cytotoxic effects?

A2: The susceptibility of primary cells can vary. Lymphocytes, especially T-cells, can be sensitive to the DNA-damaging effects of this compound's oxidative metabolites.[1] Primary rat hepatocytes have been shown to be relatively resistant to direct this compound cytotoxicity at concentrations up to 400 µM. However, the presence of activated immune cells that can metabolize this compound into its toxic forms can increase the risk of cytotoxicity to surrounding cells.

Q3: How can I minimize this compound cytotoxicity in my primary cell cultures?

A3: There are two main strategies to mitigate this compound-induced cytotoxicity:

  • Use of Antioxidants: The cytotoxicity of this compound's oxidative metabolites is linked to redox cycling and oxidative stress. The addition of antioxidants, such as ascorbic acid, has been shown to reduce or eliminate the cytotoxicity of these metabolites.[1]

  • Use of N-acetylthis compound (NAPA): NAPA is the major metabolite of this compound and is significantly less toxic.[2] It is much less likely to induce the autoimmune-like syndromes seen with the parent compound and has a different electrophysiological profile.[2] For experiments where the primary antiarrhythmic effect is of interest without the associated cytotoxicity, using NAPA can be a viable alternative.

Q4: What are the typical cytotoxic concentrations of this compound and its metabolites?

A4: The cytotoxic concentrations can vary significantly depending on the cell type and the specific compound. The parent compound, this compound, is relatively non-toxic, with one study showing no lactate (B86563) dehydrogenase (LDH) release in primary rat hepatocytes at concentrations up to 400 µM. In contrast, its oxidative metabolite, hydroxylamine-PA (PAHA), is highly cytotoxic, with a toxic dose 50 (TD50) ranging from 0.002 to 0.045 mM (2 to 45 µM) in various cell lines.[1]

Troubleshooting Guides

This section addresses common issues encountered during the evaluation of this compound cytotoxicity.

Problem Possible Causes Recommended Solutions
High variability in cytotoxicity assay results between replicate wells. 1. Uneven cell seeding: A non-homogenous cell suspension can lead to different cell numbers in each well. 2. Edge effects: Wells on the perimeter of the plate are prone to evaporation, altering media and compound concentrations. 3. Inconsistent pipetting: Inaccurate or inconsistent pipetting of this compound or assay reagents.1. Ensure a single-cell suspension: Gently triturate the cell suspension before and during seeding. 2. Minimize edge effects: Fill the outer wells with sterile PBS or media without cells and use only the inner wells for the experiment. 3. Use calibrated pipettes: Ensure proper and consistent pipetting technique. A multichannel pipette can improve consistency.
High background signal in negative control wells (untreated cells). 1. Unhealthy cells: Cells may be in poor condition before the experiment begins. 2. Contamination: Mycoplasma or other microbial contamination can affect cell health and assay results. 3. High seeding density: Too many cells can lead to nutrient depletion and cell death, even without treatment.1. Use healthy, log-phase cells: Ensure cells are healthy and actively dividing before seeding. 2. Regularly test for contamination: Implement routine screening for mycoplasma and other contaminants. 3. Optimize seeding density: Perform a cell titration experiment to determine the optimal number of cells per well for your specific cell line and assay duration.
Unexpectedly low cytotoxicity at high this compound concentrations. 1. Metabolically inactive cells: Some primary cells may have low metabolic activity, affecting assays like the MTT assay. 2. Absence of metabolizing cells: this compound's primary cytotoxicity comes from its metabolites. If the primary cell line used does not metabolize this compound and no immune cells are present, the observed toxicity will be low.1. Use a different cytotoxicity assay: Consider an LDH release assay, which measures membrane integrity and is independent of metabolic activity. 2. Co-culture with activated neutrophils: To simulate the in vivo metabolic activation of this compound, consider a co-culture system with activated neutrophils.

Quantitative Data Summary

The following tables summarize the available quantitative data on the cytotoxicity of this compound and its metabolites.

Table 1: Cytotoxicity of this compound in Primary Hepatocytes

CompoundCell TypeAssayEndpointResult
This compoundPrimary Rat HepatocytesLDH ReleaseLC50> 400 µM

Data is limited for the direct cytotoxicity of this compound and N-acetylthis compound in primary cardiomyocytes and neurons in the public literature.

Table 2: Cytotoxicity of this compound Metabolites

CompoundCell Line(s)AssayEndpointConcentration Range
Hydroxylamine-PA (PAHA)Various Cell LinesNot SpecifiedTD500.002 - 0.045 mM (2 - 45 µM)[1]
Nitro-ProcainamideS49.1 CellsNot SpecifiedPartial Cytotoxicity1 mM[1]
Azoxy-ProcainamideS49.1 CellsNot SpecifiedPartial Cytotoxicity0.1 mM[1]

Experimental Protocols

MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound and/or N-acetylthis compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize overnight.

  • Compound Treatment: Prepare serial dilutions of this compound or N-acetylthis compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound and/or N-acetylthis compound

  • Commercially available LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound or N-acetylthis compound. Include three sets of controls:

    • Vehicle control (untreated cells)

    • Positive control (cells treated with a lysis buffer provided in the kit to induce maximum LDH release)

    • Medium background control (medium without cells)

  • Incubation: Incubate the plate for the desired exposure time at 37°C.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background and comparing the LDH release in treated wells to the maximum LDH release in the positive control wells.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for apoptosis induced by this compound's oxidative metabolites. This pathway is initiated by oxidative stress, leading to the activation of the intrinsic apoptotic cascade.

Procainamide_Apoptosis_Pathway This compound This compound Metabolism Metabolism (Activated Neutrophils) This compound->Metabolism PAHA This compound-Hydroxylamine (PAHA) Metabolism->PAHA ROS Reactive Oxygen Species (ROS) PAHA->ROS Redox Cycling OxidativeStress Oxidative Stress ROS->OxidativeStress Bax Bax Upregulation OxidativeStress->Bax Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound metabolites.

Experimental Workflow for Cytotoxicity Assessment

This diagram outlines the general workflow for assessing the cytotoxicity of this compound in primary cell lines.

Cytotoxicity_Workflow Start Start SeedCells Seed Primary Cells in 96-well Plate Start->SeedCells Adherence Allow Cell Adherence (Overnight) SeedCells->Adherence Treatment Treat with this compound (Serial Dilutions) Adherence->Treatment Incubation Incubate (24-72 hours) Treatment->Incubation Assay Perform Cytotoxicity Assay (MTT or LDH) Incubation->Assay ReadPlate Read Plate (Microplate Reader) Assay->ReadPlate Analysis Data Analysis (% Viability / % Cytotoxicity) ReadPlate->Analysis End End Analysis->End

Caption: General experimental workflow for this compound cytotoxicity testing.

Troubleshooting Logic for High Variability

This diagram provides a logical approach to troubleshooting high variability in cytotoxicity assay results.

Troubleshooting_Variability HighVariability High Variability Observed CheckSeeding Review Cell Seeding Technique HighVariability->CheckSeeding CheckPipetting Verify Pipette Calibration & Technique HighVariability->CheckPipetting CheckEdgeEffects Assess for Edge Effects HighVariability->CheckEdgeEffects Homogenize Ensure Homogenous Cell Suspension CheckSeeding->Homogenize Calibrate Recalibrate Pipettes & Standardize Technique CheckPipetting->Calibrate AvoidOuterWells Avoid Outer Wells or Use PBS Border CheckEdgeEffects->AvoidOuterWells Resolved Variability Resolved Homogenize->Resolved Calibrate->Resolved AvoidOuterWells->Resolved

References

preventing procainamide-dextrose complexation in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the complexation of procainamide with dextrose in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound-dextrose complexation?

A1: this compound can react with dextrose in solution to form reversible α- and β-glucosylamine compounds.[1] This is a chemical incompatibility that can lead to a decrease in the concentration of free, active this compound in your experimental solution.[2][3] The reaction is dependent on factors such as pH, temperature, and the concentration of dextrose.[1]

Q2: Why is it important to prevent this complexation in my experiments?

A2: The formation of this compound-dextrose complexes reduces the bioavailable concentration of this compound, which can significantly impact the accuracy and reproducibility of your experimental results. The biological activity and metabolic fate of these complexes are not well understood.[1] Furthermore, it has been questioned whether these complexes fully revert to free this compound in plasma.[1]

Q3: What are the primary factors that influence the rate of complexation?

A3: The rate and extent of complex formation are primarily influenced by:

  • pH: The reaction is pH-dependent, with maximum complex formation occurring in the acidic pH range of 3 to 5.2, which is the natural pH of this compound hydrochloride in 5% dextrose solutions.[1]

  • Dextrose Concentration: Higher concentrations of dextrose lead to a greater percentage of this compound complexation.[1][4][5]

  • Temperature: Storing solutions at lower temperatures, such as refrigeration (5°C), can significantly slow down the rate of complexation.[2][3][6]

Q4: How can I prevent or minimize this compound-dextrose complexation?

A4: There are several effective strategies:

  • pH Adjustment: Adjusting the pH of the dextrose solution to approximately 7.5 before adding this compound significantly reduces complex formation.[2][3][6] Lowering the pH to below 1.5 also prevents the reaction.[1][4][5]

  • Use an Alternative Vehicle: The most straightforward method is to use a non-dextrose based vehicle. Normal saline (0.9% sodium chloride) is a stable and recommended alternative for preparing this compound solutions.[7][8]

  • Refrigeration: If dextrose must be used, preparing and storing the solution at 5°C will slow the degradation process.[2][3][6]

Q5: Is the complexation reversible?

A5: Yes, the formation of glucosylamine compounds is a reversible process.[1][4][5] However, the extent and rate of this reversal, particularly under physiological conditions, are not fully established.[1][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Decreased this compound concentration over time in a 5% dextrose solution. This compound-dextrose complexation.1. Confirm the pH of your solution; it is likely in the 4-5 range. 2. Switch to normal saline as the vehicle. 3. If dextrose is essential, adjust the pH of the dextrose solution to 7.5 before adding this compound. 4. Prepare solutions fresh and store them at 5°C until use.[2][3][6]
Variability in experimental results using this compound in dextrose. Inconsistent levels of free this compound due to varying degrees of complexation between batches.1. Standardize your solution preparation method, paying close attention to pH and temperature. 2. For highest consistency, avoid dextrose and use normal saline.[7] 3. Always prepare solutions fresh for each experiment.
Solution appears slightly yellow. This can be a normal occurrence over time and does not necessarily indicate a loss of potency.[7] However, solutions that are darker than light amber or discolored should not be used.1. If the solution is only slightly yellow, it is likely safe to use. 2. If the discoloration is significant, discard the solution and prepare a fresh batch.

Quantitative Data Summary

The following tables summarize the stability of this compound under different conditions.

Table 1: Effect of pH and Temperature on this compound Stability in 5% Dextrose Solution over 24 Hours

ConditionThis compound Concentration Remaining
Control (Unadjusted pH) at 23-25°C ~85.5%[6]
Neutralized (pH 7.5) at 23-25°C >95%[6]
Control (Unadjusted pH) at 5°C Significantly more stable than at room temperature[2][3][6]
Neutralized (pH 7.5) at 5°C >95%[6]

Table 2: Extent of this compound Loss in 5% Dextrose at 25°C

TimeApproximate this compound Loss
5 hours 10%[1]
24 hours 30%[1]
Equilibrium ~38% (62% remaining as glucosylamines)[1]

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted this compound-Dextrose Solution

This protocol describes how to prepare a this compound solution in 5% dextrose with an adjusted pH to minimize complexation.

  • Materials:

    • This compound hydrochloride

    • 5% Dextrose solution

    • Sodium bicarbonate (8.4% solution) or dilute sodium hydroxide

    • Sterile container

    • pH meter

  • Procedure:

    • Measure the required volume of the 5% dextrose solution into a sterile container.

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Slowly add small increments of the sodium bicarbonate solution (or dilute sodium hydroxide) to the dextrose solution while monitoring the pH.

    • Continue adding the base until the pH of the dextrose solution reaches 7.5.

    • Once the pH is stable at 7.5, add the required amount of this compound hydrochloride to the neutralized dextrose solution.

    • Mix thoroughly until the this compound is completely dissolved.

    • This solution should be used promptly or stored at 5°C for enhanced stability.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound Concentration

This protocol provides a general method for determining the concentration of this compound in an experimental solution.

  • Instrumentation and Reagents:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector

    • C18 analytical column

    • Mobile phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer), with the pH adjusted to optimize separation. A common mobile phase might consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

    • This compound standard of known concentration

    • Internal standard (optional, but recommended for improved accuracy)

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile/Water (e.g., 20/80 v/v) with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm

    • Injection Volume: 20 µL

  • Procedure:

    • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the same vehicle as your samples.

    • Sample Preparation: Dilute your experimental samples to fall within the concentration range of your standard curve. If using an internal standard, add it to all standards and samples at a constant concentration.

    • Analysis: Inject the standards and samples onto the HPLC system.

    • Quantification: Measure the peak area of this compound (and the internal standard, if used). Create a standard curve by plotting the peak area (or the ratio of this compound peak area to internal standard peak area) against the concentration of the standards. Determine the concentration of this compound in your samples by interpolating from the standard curve.

Visualizations

Signaling Pathway of this compound's Antiarrhythmic Action

procainamide_pathway cluster_membrane Cardiac Myocyte Membrane Na_channel Voltage-Gated Sodium Channel (Nav1.5) Depolarization Phase 0 Depolarization (Reduced Slope) Na_channel->Depolarization Inhibits K_channel Potassium Channel (e.g., hERG) Repolarization Repolarization (Prolonged) K_channel->Repolarization Inhibits This compound This compound This compound->Na_channel Blocks This compound->K_channel Blocks Action_Potential Action Potential Duration (Increased) Repolarization->Action_Potential Excitability Myocardial Excitability (Decreased) Action_Potential->Excitability

Caption: Mechanism of action of this compound on cardiac ion channels.

Experimental Workflow for Assessing this compound-Dextrose Complexation

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Control Prepare this compound in Dextrose (Control) Store_RT Store at Room Temp (25°C) Prep_Control->Store_RT Store_Refrigerated Store Refrigerated (5°C) Prep_Control->Store_Refrigerated Prep_Adjusted Prepare this compound in pH-Adjusted Dextrose Prep_Adjusted->Store_RT Prep_Adjusted->Store_Refrigerated Prep_Saline Prepare this compound in Normal Saline Prep_Saline->Store_RT Prep_Saline->Store_Refrigerated Time_Points Sample at Multiple Time Points (e.g., 0, 4, 8, 24h) Store_RT->Time_Points Store_Refrigerated->Time_Points HPLC Analyze this compound Concentration by HPLC Time_Points->HPLC Data_Analysis Compare Degradation Rates HPLC->Data_Analysis

Caption: Workflow for stability testing of this compound solutions.

Logical Flow for Troubleshooting this compound Solution Instability

Caption: Troubleshooting decision tree for this compound instability.

References

developing a cleanup protocol to remove excess procainamide dye

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of excess procainamide dye from labeled glycan samples.

Frequently Asked Questions (FAQs)

QuestionAnswer
Why is it necessary to remove excess this compound dye after labeling? Excess this compound dye and labeling reagents can interfere with downstream analysis, such as HPLC and mass spectrometry. This interference can manifest as high background noise, leading to reduced sensitivity and making it difficult to detect and quantify low-abundance glycan species.
What are the most common methods for cleaning up this compound-labeled glycans? The most frequently used methods include Solid Phase Extraction (SPE) with Hydrophilic Interaction Liquid Chromatography (HILIC) chemistry, specialized cleanup plates/cartridges (like S-cartridges), and liquid-liquid extraction.
Can I use the same cleanup protocol for different types of glycans (N-glycans, O-glycans)? While the general principles of cleanup remain the same, optimization may be required based on the specific properties of the glycans being analyzed. For instance, highly sialylated or larger glycans might exhibit different recovery rates with certain methods.
How can I assess the efficiency of the cleanup process? The effectiveness of the cleanup can be evaluated by analyzing a blank sample (a mock labeling reaction without glycans) to check for the presence of residual dye. Additionally, comparing the signal-to-noise ratio of your cleaned sample to a pre-cleanup aliquot in your analytical run can indicate the level of purification.
Is it possible to automate the cleanup process? Yes, online SPE systems are available that can be coupled with HILIC-fluorescence-MS analysis for automated and high-throughput sample cleanup.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High background signal or broad dye peak in HPLC/UPLC chromatogram. Incomplete removal of excess this compound dye and/or labeling byproducts.- For HILIC SPE: Ensure the correct solvent compositions are used for binding, washing, and elution steps. Increase the number of wash steps. - For Liquid-Liquid Extraction: Perform an additional extraction step. Ensure complete phase separation before collecting the aqueous layer.
Low recovery of labeled glycans. - Glycans did not bind efficiently to the SPE sorbent. - Glycans were inadvertently washed away during the wash steps. - Incomplete elution from the SPE sorbent.- For HILIC SPE: Ensure the acetonitrile (B52724) concentration in your sample is high enough for efficient binding (typically >85%). Use a less stringent wash solvent (slightly lower acetonitrile percentage). Ensure the elution solvent is strong enough to desorb all glycans; multiple elution steps may be necessary.
Presence of protein/peptide contaminants in the final sample. The cleanup method was not effective at removing proteinaceous material.- Consider incorporating a protein precipitation step (e.g., with cold acetone) or a protein removal plate before the dye cleanup procedure.
Inconsistent results between samples. - Incomplete mixing of solvents and sample. - Variability in pipetting. - Inconsistent drying down of samples.- Ensure thorough vortexing at all mixing steps. - Use calibrated pipettes and consistent technique. - If a solvent evaporation step is used, ensure all samples are dried to the same extent.

Comparison of Cleanup Methods

FeatureHILIC Solid Phase Extraction (SPE)Liquid-Liquid Extraction
Principle Separation based on the hydrophilicity of glycans, which are retained on a polar stationary phase while the more hydrophobic excess dye is washed away.Partitioning of the excess dye into an immiscible organic solvent, while the hydrophilic-labeled glycans remain in the aqueous phase.
Throughput Can be adapted for high-throughput using 96-well plate formats.Generally lower throughput, performed in individual tubes.
Selectivity Generally provides good selectivity for glycans.May be less selective and require more optimization to avoid loss of certain glycan species.
Automation Amenable to automation with online SPE systems.More challenging to automate.

Experimental Protocols

Protocol 1: HILIC Solid Phase Extraction (SPE) Cleanup

This protocol is a general guideline and may require optimization based on the specific SPE product and sample type.

  • Prepare the SPE Plate/Cartridge:

    • Condition the wells/cartridge with the appropriate solvent (e.g., water or a low percentage of organic solvent as recommended by the manufacturer).

    • Equilibrate the wells/cartridge with a high-percentage organic solvent (e.g., 85-95% acetonitrile).

  • Sample Loading:

    • Adjust the acetonitrile concentration of your this compound-labeled glycan sample to match the equilibration solvent (typically >85% acetonitrile).

    • Load the sample onto the center of the sorbent bed.

  • Wash Step:

    • Wash the sorbent with a high-percentage acetonitrile solution (e.g., 90-95% acetonitrile with a small amount of an appropriate buffer) to remove the unbound excess dye and other impurities. Repeat the wash step as necessary (typically 2-3 times).

  • Elution:

    • Elute the bound, labeled glycans with a lower percentage of acetonitrile or an aqueous solution (e.g., 20-50% acetonitrile or an aqueous buffer). Collect the eluate.

    • For highly charged or large glycans, a second elution step may improve recovery.

  • Post-Elution Processing:

    • Dry the eluted sample in a vacuum centrifuge.

    • Reconstitute the dried sample in the appropriate solvent for your downstream analysis (e.g., HPLC mobile phase).

Protocol 2: Liquid-Liquid Extraction Cleanup

This protocol provides a general framework for removing excess this compound via liquid-liquid extraction.

  • Sample Preparation:

    • Ensure your this compound-labeled glycan sample is in an aqueous solution.

  • Addition of Organic Solvent:

    • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the sample tube.

  • Extraction:

    • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and partitioning of the excess dye into the organic phase.

    • Centrifuge the tube at a low speed (e.g., 1000 x g) for 1-2 minutes to facilitate phase separation.

  • Collection of Aqueous Phase:

    • Carefully aspirate and discard the upper organic layer, which contains the excess this compound dye.

    • Collect the lower aqueous layer containing your labeled glycans.

  • Repeat (Optional):

    • For improved cleanup, the extraction process (steps 2-4) can be repeated with a fresh aliquot of the organic solvent.

  • Final Preparation:

    • Any residual organic solvent in the aqueous phase can be removed by a brief incubation in a vacuum centrifuge.

    • The sample is now ready for downstream analysis.

Workflow and Pathway Diagrams

Procainamide_Cleanup_Workflow start This compound-Labeled Glycan Sample cleanup_choice Select Cleanup Method start->cleanup_choice spe HILIC SPE cleanup_choice->spe High-Throughput lle Liquid-Liquid Extraction cleanup_choice->lle Manual spe_steps 1. Condition & Equilibrate 2. Load Sample 3. Wash 4. Elute spe->spe_steps end Clean Glycan Sample spe->end lle_steps 1. Add Organic Solvent 2. Vortex & Centrifuge 3. Collect Aqueous Phase lle->lle_steps lle->end analysis Downstream Analysis (HPLC, MS) end->analysis

Caption: Experimental workflow for this compound dye cleanup.

Technical Support Center: Enhancing Procainamide-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for procainamide-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to enhancing the sensitivity and performance of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why should I choose this compound labeling over other common methods like 2-aminobenzamide (B116534) (2-AB) for glycan analysis?

A1: this compound labeling offers significant advantages in terms of sensitivity, particularly for mass spectrometry (MS) detection.[1] It follows a similar reductive amination chemistry to 2-AB, allowing for a relatively straightforward transition in your experimental workflow. The key benefits include:

  • Increased MS Sensitivity: this compound provides significantly improved ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS), with reports of up to 30 times higher signal intensity compared to 2-AB.[1] This is attributed to the high proton affinity of its basic tertiary amine tail.[1]

  • Enhanced Fluorescence: this compound also exhibits higher fluorescence intensity than 2-AB, which aids in the detection and quantification of low-abundance glycan species.[1][2]

  • Broad Applicability: The labeling method is suitable for a wide range of glycans, including neutral and acidic N-glycans, O-glycans, and GSL-glycans.[3]

Q2: What is the chemical basis for this compound labeling of glycans?

A2: this compound is an aromatic amine tag that attaches to the reducing end of a glycan through reductive amination.[2][4] This process involves the formation of a Schiff base between the aldehyde group of the open-ring form of the glycan and the primary amine of this compound, which is then reduced to a stable secondary amine linkage. This stoichiometric, one-to-one labeling allows for accurate relative quantification of different glycan species.[1]

Q3: When should I consider using RapiFluor-MS (RF-MS) instead of this compound?

A3: The choice between this compound and RF-MS depends on the primary detection method and experimental goals. While this compound offers excellent fluorescence and good MS sensitivity, RF-MS is reported to have even higher MS sensitivity (approximately 2-fold higher than this compound).[2] However, this compound generally provides a stronger fluorescence signal (about 4-fold higher than RF-MS).[2] Therefore:

  • Choose This compound if high fluorescence sensitivity is critical for your quantification, with the added benefit of good MS sensitivity.

  • Choose RF-MS if achieving the highest possible MS sensitivity for glycan identification is your top priority.

Troubleshooting Guide

Issue 1: Low Fluorescence Signal Intensity

  • Possible Cause 1: Incomplete Labeling Reaction.

    • Solution: Ensure the labeling mixture, containing this compound and a reducing agent like 2-picoline borane (B79455) or sodium cyanoborohydride, is freshly prepared.[2] Verify the incubation conditions (e.g., 65°C for 2 hours) are optimal for the reaction.[2]

  • Possible Cause 2: Suboptimal Excitation and Emission Wavelengths.

    • Solution: For this compound-labeled glycans, use an excitation wavelength (λex) of approximately 310 nm and an emission wavelength (λem) of around 370 nm.[1]

  • Possible Cause 3: Insufficient Starting Material.

    • Solution: While this compound enhances sensitivity, a minimum amount of starting material is still required. For reliable quantification with fluorescence detection, ensure you are within the linear range of your instrument.

Issue 2: Poor Mass Spectrometry Signal

  • Possible Cause 1: Inefficient Ionization.

    • Solution: this compound's tertiary amine generally promotes efficient positive mode ESI-MS.[1] Ensure your MS source parameters are optimized for positive ion mode detection.

  • Possible Cause 2: Sample Purity.

    • Solution: Residual salts or other contaminants from the labeling reaction can suppress the MS signal. Ensure a thorough cleanup step, such as HILIC-SPE (Hydrophilic Interaction Liquid Chromatography - Solid Phase Extraction), is performed after labeling.[2][4]

  • Possible Cause 3: Low Abundance of Glycan Species.

    • Solution: For extremely low-abundance glycans, consider increasing the amount of sample injected. However, be mindful not to exceed the optimal loading capacity of your chromatography column, which for this compound-labeled IgG glycans is recommended to be no more than 40 ng.

Issue 3: Inconsistent or Irreproducible Results

  • Possible Cause 1: Variability in Labeling Efficiency.

    • Solution: Standardize the labeling protocol meticulously. Use fresh reagents, control incubation times and temperatures accurately, and ensure complete drying of the glycan samples before adding the labeling mixture.

  • Possible Cause 2: Degradation of Labeled Sample.

    • Solution: Store this compound-labeled glycans appropriately (e.g., at -20°C to -70°C) to prevent degradation.[5][6] Avoid multiple freeze-thaw cycles.

  • Possible Cause 3: Chromatographic Issues.

    • Solution: Use a suitable HILIC column and ensure the mobile phases are correctly prepared. A system suitability test using a labeled dextran (B179266) ladder can help verify the performance of your UHPLC-FLR system.[7]

Quantitative Data Summary

The following table summarizes the comparative performance of this compound against other common glycan labels.

Feature2-Aminobenzamide (2-AB)This compound (ProA)RapiFluor-MS (RF-MS)
Relative Fluorescence Sensitivity 1x (Baseline)~15x higher than 2-AB~4x higher than 2-AB
Relative MS Sensitivity 1x (Baseline)~2.4x lower than RF-MS~68x higher than 2-AB
Minimal IgG for MS Quantification 10 µg1 µg0.5 µg

Data compiled from a comparative study on N-glycans released from IgG.[2]

Key Experimental Protocols

Protocol 1: N-Glycan Release and this compound Labeling

  • Denaturation: Denature the glycoprotein (B1211001) sample.

  • N-Glycan Release: Add PNGase F to the denatured sample and incubate overnight at 37°C to release the N-glycans.[2]

  • Drying: Dry the released glycan sample.

  • Labeling Mixture Preparation: Prepare a fresh labeling solution by dissolving this compound and a reducing agent (e.g., 2-picoline borane) in a mixture of DMSO and glacial acetic acid (e.g., 70:30 v/v).[2]

  • Labeling Reaction: Add the labeling mixture to the dried glycans, mix, and incubate at 65°C for 2 hours.[2]

  • Purification: Purify the labeled glycans using HILIC solid-phase extraction to remove excess label and other reagents.[2]

  • Final Preparation: Dry the purified, labeled glycans and reconstitute in a suitable solvent (e.g., 25% 75 mM ammonium (B1175870) formate (B1220265) / 75% acetonitrile) for analysis.[7]

Visualizations

G cluster_prep Sample Preparation cluster_labeling Labeling & Purification cluster_analysis Analysis Glycoprotein Glycoprotein Sample Denature Denaturation Glycoprotein->Denature ReleasedGlycans Released N-Glycans ProcainamideLabeling This compound Labeling (65°C, 2h) ReleasedGlycans->ProcainamideLabeling PNGaseF PNGase F Digestion Denature->PNGaseF PNGaseF->ReleasedGlycans HILILIC_SPE HILILIC_SPE ProcainamideLabeling->HILILIC_SPE HILIC_SPE HILIC-SPE Cleanup LabeledGlycans Purified this compound- Labeled Glycans HILIC_SPE->LabeledGlycans UPLC HILIC-UPLC Separation LabeledGlycans->UPLC FLR Fluorescence Detection (λex=310nm, λem=370nm) UPLC->FLR MS Mass Spectrometry (Positive Ion Mode) UPLC->MS

Caption: Workflow for this compound-Based N-Glycan Analysis.

G LowSignal Low Signal Intensity Troubleshoot Troubleshooting Path LowSignal->Troubleshoot IncompleteLabeling Incomplete Labeling? Troubleshoot->IncompleteLabeling WrongWavelengths Incorrect Wavelengths? Troubleshoot->WrongWavelengths LowSample Insufficient Sample? Troubleshoot->LowSample CheckReagents Use Fresh Reagents Verify Incubation Time/Temp IncompleteLabeling->CheckReagents Yes SetWavelengths Set λex=310nm Set λem=370nm WrongWavelengths->SetWavelengths Yes IncreaseSample Increase Sample Amount (Check Linear Range) LowSample->IncreaseSample Yes

References

Technical Support Center: Addressing Lot-to-Lot Variability of Procainamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of lot-to-lot variability when using procainamide in experimental settings. Our goal is to help you ensure the consistency, reproducibility, and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound lot-to-lot variability and why is it a significant concern in research?

A1: Lot-to-lot variability refers to minor differences in the chemical and physical properties of this compound between different manufacturing batches.[1] While these variations are typically within the manufacturer's release specifications, they can be substantial enough to impact sensitive biological assays. For a researcher, this variability can lead to inconsistent experimental outcomes, difficulty in reproducing results, and erroneous data interpretation. The primary concerns stem from differences in purity, the profile of impurities, and physical characteristics like solubility.[2]

Q2: What are the common sources of variability in different lots of this compound?

A2: Variability can be introduced at several stages of the manufacturing and handling process. Key sources include:

  • Process-Related Impurities: Residuals from the chemical synthesis, such as unreacted intermediates (e.g., p-aminobenzoic acid derivatives) or side-products from the amide bond formation.[3]

  • Degradation Impurities: this compound can degrade over time or when exposed to light, heat, or improper pH, leading to the formation of byproducts. Common degradants include N-acetylthis compound (NAPA) and various oxidation or hydrolysis products.[3]

  • Active Metabolites: N-acetylthis compound (NAPA) is not only a common impurity but also an active metabolite with its own distinct electrophysiological effects, primarily as a potassium channel blocker.[4] Its presence can significantly alter experimental outcomes.

  • Physical Properties: Differences in crystallinity, particle size, or hygroscopicity can affect the solubility and dissolution rate of the powder, leading to inaccuracies in solution preparation.

  • Reaction with Reagents: this compound is known to react with dextrose to form glucosylamine compounds, especially at a pH of 3-5.[5] This can reduce the concentration of active this compound in your experimental solutions if dextrose-containing buffers are used without pH control.

Q3: A new lot of this compound is giving me different results. How can I troubleshoot this?

A3: If you suspect lot-to-lot variability is affecting your experiment, a systematic approach is crucial. First, confirm that other experimental parameters (cell passage number, reagent preparation, equipment calibration) are consistent. If the this compound lot is the most likely variable, consult the Troubleshooting Guide in the section below for a step-by-step workflow. This involves comparing the Certificates of Analysis (CoA) of the old and new lots, performing analytical characterization, and conducting a side-by-side functional assay.

Q4: What should I look for on the Certificate of Analysis (CoA) for a new lot of this compound?

A4: The CoA is the first and most important document to inspect. Key parameters to compare between the old and new lots include:

  • Purity (Assay %): This is the most critical value. A seemingly small difference (e.g., 99.1% vs. 99.8%) can be significant if the primary impurity has biological activity.

  • Impurities: Look for the identity and quantity of known impurities. Pay close attention to levels of N-acetylthis compound (NAPA).

  • Loss on Drying / Water Content: This can affect the true concentration of the active compound when preparing stock solutions by weight.

  • Appearance and Solubility: Any noted differences may indicate issues with the physical form of the compound.

Troubleshooting Guides

Scenario: Unexpected or Inconsistent Results After Switching this compound Lots

You observe a significant shift in your experimental data (e.g., altered IC50, different magnitude of ion channel block, unexpected change in action potential duration) after starting to use a new bottle or lot of this compound.

Initial Verification Workflow

This workflow helps you systematically determine if lot-to-lot variability is the root cause of your experimental issues.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Lot Characterization cluster_2 Phase 3: Functional Comparison cluster_3 Phase 4: Resolution Start Unexpected Experimental Result Observed Check_Other_Vars Verify Other Experimental Parameters (Reagents, Cells, Equipment Calibration) Start->Check_Other_Vars Isolate_this compound Is this compound the Most Likely Variable? Check_Other_Vars->Isolate_this compound Isolate_this compound->Check_Other_Vars No, Re-evaluate Other Factors Compare_CoA Compare Certificate of Analysis (CoA) for Old vs. New Lot Isolate_this compound->Compare_CoA Yes Analytical_Test Perform Analytical Chemistry (e.g., HPLC) to Confirm Purity and Impurity Profile Compare_CoA->Analytical_Test Functional_Assay Conduct Side-by-Side Functional Assay (e.g., Patch Clamp) with Both Lots Analytical_Test->Functional_Assay Variability_Confirmed Is Lot-to-Lot Variability Confirmed? Functional_Assay->Variability_Confirmed Adjust_Protocol Adjust Experimental Protocol (e.g., Normalize Concentration Based on Purity) Variability_Confirmed->Adjust_Protocol Yes, Minor Difference Contact_Supplier Contact Supplier with Data and Request Replacement Lot Variability_Confirmed->Contact_Supplier Yes, Major Difference End Document Findings and Resume Experiments Variability_Confirmed->End No, Problem Lies Elsewhere Adjust_Protocol->End Contact_Supplier->End G cluster_channels Ion Channels cluster_effects Cellular Effects cluster_outcome Physiological Outcome This compound This compound NaV15 NaV1.5 (Sodium Channel) This compound->NaV15 Blocks IKr IKr (Potassium Channel) This compound->IKr Blocks (Weaker) NAPA Impurity / Metabolite (N-acetylthis compound) NAPA->IKr Blocks Phase0 Slower Phase 0 Depolarization NaV15->Phase0 APD Prolonged Action Potential Duration IKr->APD Outcome Reduced Conduction Velocity & Increased Refractory Period Phase0->Outcome APD->Outcome G Start Unexpected Result (e.g., Reduced Potency, APD Prolongation) Q_Potency Is the observed potency (e.g., IC50) lower than expected? Start->Q_Potency A_Purity Check CoA for lower Assay % or higher Water Content. Consider normalizing concentration. Q_Potency->A_Purity Yes Q_APD Is Action Potential Duration (APD) prolonged more than expected? Q_Potency->Q_APD No A_Purity->Q_APD A_NAPA Check CoA for elevated NAPA levels. NAPA is a known IKr blocker. Q_APD->A_NAPA Yes Q_Inconsistent Are results inconsistent even within the same lot? Q_APD->Q_Inconsistent No A_NAPA->Q_Inconsistent A_Solubility Review solution preparation. Consider degradation (light/heat) or reaction with buffer (dextrose). Q_Inconsistent->A_Solubility Yes End Resolution Q_Inconsistent->End No A_Solubility->End

References

Validation & Comparative

comparative analysis of procainamide versus lidocaine on sodium channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procainamide and lidocaine (B1675312) are both Class I antiarrhythmic drugs that exert their effects by blocking voltage-gated sodium channels. However, they belong to different subclasses—this compound is a Class Ia agent, while lidocaine is a Class Ib agent. This classification reflects their distinct electrophysiological effects on the cardiac action potential, stemming from their differential interactions with the sodium channel. This guide provides a detailed comparative analysis of this compound and lidocaine, focusing on their mechanisms of action at the sodium channel, supported by experimental data.

Mechanism of Action: A Tale of Two States

The primary difference in the mechanism of action between this compound and lidocaine lies in their preferential binding to different states of the sodium channel.[1]

  • This compound (Class Ia): Exhibits a preference for the open state of the sodium channel.[1] This means it binds most effectively when the channel is activated and conducting sodium ions. This open-channel block leads to a slowing of the upstroke of the cardiac action potential (Phase 0), which manifests as a widening of the QRS complex on an electrocardiogram (ECG).[2][3] this compound also has a moderate potency for blocking potassium channels, which contributes to a prolongation of the action potential duration (APD).[4]

  • Lidocaine (Class Ib): Preferentially binds to the inactivated state of the sodium channel.[1][5] The inactivated state occurs after the channel has opened and then closes during the plateau phase of the action potential. This binding characteristic makes lidocaine particularly effective in tissues that are frequently depolarizing, such as during tachycardia or in ischemic conditions, where cells have a more depolarized resting membrane potential and thus more channels in the inactivated state.[5][6] Lidocaine has a rapid association and dissociation from the channel, which results in a minimal effect on the QRS duration at normal heart rates but becomes more pronounced at faster rates (use-dependence).[4] Unlike this compound, lidocaine can shorten the action potential duration in some cardiac tissues.[7]

Quantitative Comparison of Sodium Channel Blockade

Direct quantitative comparison of this compound and lidocaine from the literature is challenging due to variations in experimental conditions, cell types, and voltage protocols. However, available data provide insights into their relative potencies and kinetics.

ParameterThis compoundLidocaineSource(s)
Vaughan Williams Classification Class IaClass Ib[2]
Preferential Channel State OpenInactivated[1]
Effect on Action Potential Duration (APD) ProlongsShortens or no effect[2][7]
Effect on QRS Duration ProlongsMinimal effect at normal heart rates[2][3]
Use-Dependence ModerateStrong[8][9]
Tonic Block PresentPresent[8][9]
IC50 (Tonic Block, TTXr Na+ currents) Not directly comparable210 µmol/L[10]
IC50 (Inactivated State, TTXr Na+ currents) Not directly comparable60 µmol/L[10]
On-rate (k_on) SlowerFaster[11]
Off-rate (k_off) SlowerFaster[11]

Note: The provided IC50 values for lidocaine are for tetrodotoxin-resistant (TTXr) sodium channels in dorsal root ganglion neurons and may not be directly extrapolated to cardiac sodium channels. The on- and off-rates are relative comparisons based on their classification and use-dependence characteristics. Further studies under identical experimental conditions are required for a precise quantitative comparison.

Experimental Protocols

The following outlines a general experimental protocol for characterizing and comparing the effects of this compound and lidocaine on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology.

Cell Preparation
  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human cardiac sodium channel isoform (NaV1.5) are commonly used.

  • Cell Culture: Cells are cultured in appropriate media and under standard conditions (e.g., 37°C, 5% CO2). For recording, cells are plated on glass coverslips.

Electrophysiological Recording
  • Technique: Whole-cell patch-clamp technique.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels to isolate the sodium current.

  • Recording Equipment: Patch-clamp amplifier, data acquisition system, and analysis software.

Voltage-Clamp Protocols
  • Tonic Block:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

    • Apply a depolarizing pulse (e.g., to -20 mV) to elicit a peak sodium current.

    • Perfuse the cell with increasing concentrations of this compound or lidocaine.

    • Measure the reduction in peak current at each concentration to determine the IC50 for tonic block.

  • Use-Dependent Block:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV).

    • Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).

    • Measure the peak current of each pulse in the train.

    • Compare the rate and extent of current reduction during the pulse train in the absence and presence of the drug.

  • State-Dependence (Inactivated State):

    • To assess binding to the inactivated state, use a two-pulse protocol.

    • From a holding potential of -120 mV, apply a long conditioning prepulse to various potentials (e.g., from -120 mV to -40 mV) to induce different levels of steady-state inactivation.

    • Follow the prepulse with a test pulse to -20 mV to measure the available sodium current.

    • Compare the voltage-dependence of inactivation in the absence and presence of the drug. A hyperpolarizing shift in the inactivation curve suggests preferential binding to the inactivated state.

Visualizations

Signaling Pathways

State-Dependent Block of Sodium Channels cluster_this compound This compound (Class Ia) cluster_lidocaine Lidocaine (Class Ib) This compound This compound Open_Channel Open_Channel This compound->Open_Channel Binds to open state K_Channel_Block K_Channel_Block This compound->K_Channel_Block Blocks K+ channels Slows_Phase0 Slows_Phase0 Open_Channel->Slows_Phase0 Slows Na+ influx Inactivated_Channel Inactivated_Channel Open_Channel->Inactivated_Channel Inactivation Prolongs_QRS Prolongs_QRS Slows_Phase0->Prolongs_QRS Widens QRS Prolongs_APD Prolongs_APD K_Channel_Block->Prolongs_APD Prolongs APD Lidocaine Lidocaine Lidocaine->Inactivated_Channel Binds to inactivated state Use_Dependent_Block Use_Dependent_Block Inactivated_Channel->Use_Dependent_Block Effective at high heart rates Shortens_APD Shortens_APD Inactivated_Channel->Shortens_APD May shorten APD Na_Channel Voltage-Gated Sodium Channel Inactivated_Channel->Na_Channel Recovery Minimal_QRS_Effect Minimal_QRS_Effect Use_Dependent_Block->Minimal_QRS_Effect Minimal QRS widening at rest Na_Channel->Open_Channel Activation

Caption: State-dependent binding of this compound and lidocaine to sodium channels.

Experimental Workflow

Patch-Clamp Experimental Workflow start Start cell_prep Cell Preparation (e.g., NaV1.5 expressing HEK293 cells) start->cell_prep patch_pipette Prepare Patch Pipette (Internal Solution) cell_prep->patch_pipette whole_cell Establish Whole-Cell Configuration patch_pipette->whole_cell baseline Record Baseline Sodium Currents whole_cell->baseline drug_app Apply Drug (this compound or Lidocaine) baseline->drug_app voltage_protocols Apply Voltage Protocols (Tonic, Use-Dependent, State-Dependent) drug_app->voltage_protocols data_acq Data Acquisition voltage_protocols->data_acq washout Washout Drug data_acq->washout data_analysis Data Analysis (IC50, kinetics, etc.) data_acq->data_analysis washout->baseline Re-establish baseline end End data_analysis->end

Caption: General workflow for patch-clamp analysis of sodium channel blockers.

Logical Relationships

Logical Relationship of Drug Action cluster_input Drug Properties cluster_mechanism Mechanism cluster_effect Electrophysiological Effect This compound This compound (Class Ia) Open_Block Open State Block This compound->Open_Block Kinetics Slower On/Off Rates This compound->Kinetics Lidocaine Lidocaine (Class Ib) Inactivated_Block Inactivated State Block Lidocaine->Inactivated_Block Fast_Kinetics Faster On/Off Rates Lidocaine->Fast_Kinetics Slow_Conduction Slows Conduction (Widens QRS) Open_Block->Slow_Conduction Use_Dependent Strong Use-Dependence Inactivated_Block->Use_Dependent Prolong_APD Prolongs APD Kinetics->Prolong_APD Shorten_APD Shortens APD Fast_Kinetics->Shorten_APD

Caption: Relationship between drug properties, mechanism, and electrophysiological effects.

Conclusion

This compound and lidocaine, despite both being sodium channel blockers, exhibit distinct mechanisms of action that lead to different clinical applications and electrophysiological profiles. This compound's open-channel block and effect on potassium channels result in slowed conduction and prolonged action potential duration, making it effective for a range of supraventricular and ventricular arrhythmias.[2][3] In contrast, lidocaine's preferential binding to the inactivated state and rapid kinetics make it particularly useful for terminating ventricular arrhythmias associated with high heart rates and ischemia.[5][6] Understanding these fundamental differences at the ion channel level is crucial for the rational design and development of novel antiarrhythmic therapies. Further head-to-head studies with standardized experimental protocols will be invaluable for a more precise quantitative comparison of their effects on sodium channels.

References

Unveiling the Binding Dynamics of Procainamide with Human Serum Albumin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Procainamide, a cornerstone in the management of cardiac arrhythmias, owes much of its therapeutic efficacy and pharmacokinetic profile to its interaction with human serum albumin (HSA). Understanding the kinetics of this binding is paramount for predicting drug distribution, clearance, and potential drug-drug interactions. This guide provides a comparative analysis of this compound's binding to HSA, juxtaposed with other antiarrhythmic agents, and is supported by established experimental methodologies.

Comparative Binding Kinetics of Antiarrhythmic Drugs to Human Serum Albumin

The interaction between a drug and HSA is characterized by key kinetic and affinity parameters. The association constant (Ka) and dissociation constant (Kd) are critical indicators of binding affinity, while the association rate (ka) and dissociation rate (kd) describe the speed at which the drug-protein complex forms and breaks apart, respectively. Below is a summary of the available binding data for this compound and selected alternative antiarrhythmic drugs.

DrugMethodAssociation Constant (Ka) (M⁻¹)Dissociation Constant (Kd) (M)Association Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Reference
This compound Fluorescence Spectroscopy1.12 x 10⁴ (at 298 K)-Not AvailableNot Available[1]
1.41 x 10⁴ (at 308 K)[1]
Lidocaine (B1675312) High-Performance Affinity Chromatography10³ - 10⁴-Not AvailableNot Available[2]
Equilibrium Dialysis-4.3 - 17.3 x 10⁻³Not AvailableNot Available[3]
Disopyramide (B23233) Not Specified1.0 x 10⁶ (to α1-acid glycoprotein)-Not AvailableNot Available[4]
Amiodarone (B1667116) Equilibrium Dialysis5.6 x 10⁶ (Primary site on albumin)-Not AvailableNot Available[5]
1.9 x 10⁵ (Secondary sites on albumin)[5]
Quinidine (B1679956) Not SpecifiedHigh affinity to albumin and lipoproteins-Not AvailableNot Available[6][7][8]

Experimental Protocols for Characterizing Protein-Ligand Binding

Several biophysical techniques are instrumental in elucidating the binding kinetics of drugs to proteins like HSA. The following are detailed methodologies for three commonly employed techniques.

Fluorescence Spectroscopy

This technique is highly sensitive for studying interactions that involve changes in the fluorescence properties of either the protein or the ligand upon binding.

Principle: The intrinsic fluorescence of tryptophan residues in HSA can be quenched upon the binding of a ligand like this compound. The degree of quenching can be used to determine binding constants.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of Human Serum Albumin (HSA) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Prepare a stock solution of the ligand (e.g., this compound) in the same buffer.

  • Instrumentation:

    • Use a spectrofluorometer equipped with a thermostatically controlled cuvette holder.

  • Measurement:

    • Set the excitation wavelength to 280 nm (to excite tryptophan residues) and record the emission spectrum from 300 to 400 nm.

    • Titrate a fixed concentration of HSA with increasing concentrations of the ligand.

    • Record the fluorescence intensity at the emission maximum after each addition of the ligand, allowing the system to equilibrate.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism and calculate the binding constant (Ka).

Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions, providing both kinetic and affinity data.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip where one of the interactants (ligand, e.g., HSA) is immobilized. The binding of the analyte (e.g., this compound) from a solution flowing over the surface causes a change in the refractive index, which is proportional to the mass bound.

Experimental Protocol:

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5).

    • Immobilize HSA onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of dilutions of the analyte (this compound) in a suitable running buffer.

    • Inject the analyte solutions over the immobilized HSA surface at a constant flow rate.

    • Monitor the association phase in real-time.

    • Switch to running buffer alone to monitor the dissociation phase.

  • Data Analysis:

    • Generate sensorgrams (response units vs. time).

    • Fit the association and dissociation curves to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[9][10]

Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a protein. The resulting thermogram can be analyzed to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of HSA in a suitable buffer.

    • Prepare a solution of the ligand (this compound) in the same buffer. It is crucial that the buffer solutions are identical to avoid heats of dilution.

  • Titration:

    • Load the HSA solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Ka, n, ΔH).

Visualizing the Workflow and Interactions

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis HSA Prepare HSA Solution FS Fluorescence Spectroscopy HSA->FS SPR Surface Plasmon Resonance HSA->SPR ITC Isothermal Titration Calorimetry HSA->ITC Ligand Prepare Ligand Solution Ligand->FS Ligand->SPR Ligand->ITC Ka_Kd Determine Ka / Kd FS->Ka_Kd SPR->Ka_Kd ka_kd Determine ka / kd SPR->ka_kd ITC->Ka_Kd Thermo Thermodynamic Parameters ITC->Thermo

Caption: Experimental workflow for determining protein-ligand binding kinetics.

Procainamide_HSA_Interaction HSA Human Serum Albumin (HSA) Complex HSA-Procainamide Complex This compound This compound This compound->Complex ka (Association) Complex->this compound kd (Dissociation)

References

Assessing the Reproducibility of Procainamide-Based Glycan Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of protein glycosylation is critical for understanding disease, developing novel therapeutics, and ensuring product quality. This guide provides an objective comparison of procainamide-based glycan profiling with other common labeling methods, supported by experimental data, to aid in the assessment of its reproducibility.

Comparative Analysis of Reproducibility

The reproducibility of a glycan profiling method is a key performance metric, ensuring that results are consistent and reliable both within and between laboratories. This compound labeling has been shown to offer robust and reproducible glycan analysis. The following tables summarize quantitative data on the reproducibility of this compound labeling compared to other common methods, such as 2-aminobenzamide (B116534) (2-AB) and RapiFluor-MS (RF-MS). The data is primarily presented as coefficients of variation (CVs), where a lower CV indicates higher reproducibility.

Method Comparison for N-Glycan Profiling of Colorectal Cancer Cell LinesIn-Solution PNGaseFHydrazinePVDF Membrane-Based PNGaseF
HT29 Cell Line (CVs for RAs ≥ 0.81%) < 10.70%Sporadically peaked at 13.53%Sporadically peaked at 27.80%
HCT116 Cell Line (CVs) < 7.78% (one peak at 14.95%)< 15.25%< 28.51%
KM12 Cell Line (CVs) < 12.20%Peaked at 18.67%Peaked at 39.63%
Data from a method comparison study evaluating N-glycan release and analysis from human colorectal cancer cell lines.[1]
Reproducibility of IgG N-Glycan Quantification with Different Fluorescent Labels (FLR Detection)2-ABThis compound (ProA)RapiFluor-MS (RF-MS)
Average CVs of all glycan peaks 3.0%4.2%3.0%
All labeling procedures demonstrated good and comparable repeatability.[2]
Reproducibility of IgG N-Glycan Quantification with Different Fluorescent Labels (MS Detection)2-ABThis compound (ProA)RapiFluor-MS (RF-MS)
Average CVs of all glycan peaks 18.6%9.6%13.4%
MS detection generally showed poorer quantification compared to FLR detection.[2] this compound labeled glycans with sialic acid showed higher CVs with MS detection compared to 2-AB and RF-MS labeled glycans.[2][3]

Performance Characteristics of Glycan Labeling Reagents

Beyond reproducibility, the choice of labeling reagent impacts sensitivity in both fluorescence and mass spectrometry detection.

Performance Comparison of Glycan Labeling Reagents2-Aminobenzamide (2-AB)This compound (ProA)RapiFluor-MS (RF-MS)
Fluorescence (FLR) Sensitivity LowestHighest (15-fold > 2-AB, 4-fold > RF-MS)Intermediate
Mass Spectrometry (MS) Sensitivity LowestIntermediate (up to 30-50 times > 2-AB)[4][5]Highest (68-fold > 2-AB, 2-fold > ProA)
Data from a study comparing 2-AB, this compound, and RapiFluor-MS for high-throughput HILIC-UPLC-FLR-MS N-glycan analysis.[2][3]

This compound offers a significant advantage in mass spectrometry (MS) sensitivity over the traditional 2-AB label, which is often a limiting factor in glycan analysis.[2][3] While RapiFluor-MS demonstrates the highest MS sensitivity, this compound provides the strongest fluorescence signal.[2][3] The choice of label may therefore depend on the primary detection method and the specific requirements of the analysis.

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible results. The following outlines a typical workflow for this compound-based N-glycan profiling.

Experimental Workflow for this compound-Based N-Glycan Profiling

This compound-Based N-Glycan Profiling Workflow cluster_0 Sample Preparation cluster_1 Glycan Labeling cluster_2 Purification cluster_3 Analysis Glycoprotein (B1211001) Glycoprotein Sample Denaturation Denaturation (e.g., with urea) Glycoprotein->Denaturation Reduction_Alkylation Reduction & Alkylation (Optional) Denaturation->Reduction_Alkylation Enzymatic_Release N-Glycan Release (PNGase F) Reduction_Alkylation->Enzymatic_Release Released_Glycans Released N-Glycans Enzymatic_Release->Released_Glycans Procainamide_Labeling This compound Labeling (Reductive Amination) Released_Glycans->Procainamide_Labeling Labeled_Glycans This compound-Labeled Glycans Procainamide_Labeling->Labeled_Glycans Cleanup Post-Labeling Cleanup (e.g., HILIC SPE) Labeled_Glycans->Cleanup Analysis HILIC-UPLC/HPLC Separation Cleanup->Analysis Detection Fluorescence (FLR) and/or Mass Spectrometry (MS) Detection Analysis->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for N-glycan profiling using this compound labeling.

Key Experimental Steps:
  • N-Glycan Release: N-glycans are typically released from the glycoprotein by enzymatic digestion with Peptide-N-Glycosidase F (PNGase F).

  • This compound Labeling: The released glycans are then covalently attached to this compound via reductive amination.[6] This reaction involves the formation of a Schiff base between the aldehyde group of the open-ring form of the glycan and the primary amine of this compound, which is then reduced to a stable secondary amine.

  • Purification: Post-labeling cleanup is essential to remove excess labeling reagents and other contaminants. Hydrophilic Interaction Liquid Chromatography (HILIC) based solid-phase extraction (SPE) is a commonly used method.

  • Chromatographic Separation and Detection: The labeled glycans are separated using HILIC Ultra-High-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC).[7] Detection is performed using a fluorescence detector and/or a mass spectrometer.

Logical Relationship of Glycan Labeling Methods

The choice of labeling reagent is a critical decision point in the glycan analysis workflow, influencing sensitivity, throughput, and the type of data that can be obtained.

Glycan_Labeling_Comparison cluster_labels Labeling Reagent Choice cluster_outcomes Primary Advantages Start Released Glycans This compound This compound (ProA) Start->this compound TwoAB 2-Aminobenzamide (2-AB) Start->TwoAB RFMS RapiFluor-MS (RF-MS) Start->RFMS ProA_Adv High FLR Sensitivity Good MS Sensitivity This compound->ProA_Adv TwoAB_Adv Well-established Good for FLR Quantification TwoAB->TwoAB_Adv RFMS_Adv Highest MS Sensitivity Rapid Labeling RFMS->RFMS_Adv

Caption: Comparison of common glycan labeling reagents and their advantages.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Procainamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis and therapeutic drug monitoring, the accurate quantification of procainamide and its active metabolite, N-acetylthis compound (NAPA), is paramount for ensuring patient safety and therapeutic efficacy. This compound is a Class IA antiarrhythmic agent with a narrow therapeutic window, necessitating precise measurement in biological matrices.[1] This guide provides a comparative overview of the primary analytical methods employed for this compound quantification: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and UV-Visible Spectrophotometry.

The cross-validation of these methods is crucial when transferring analytical procedures between laboratories or when comparing data from different studies to ensure consistency and reliability of results. This document outlines the performance characteristics of each method, provides detailed experimental protocols, and presents a logical workflow for their cross-validation.

Comparative Performance of Analytical Methods

The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters for HPLC, UHPLC, and UV-Visible Spectrophotometry based on published validation data.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UHPLC)UV-Visible Spectrophotometry
Principle Chromatographic separation followed by UV or fluorescence detection.Chromatographic separation using smaller particle size columns for higher resolution and speed, with DAD detection.Measurement of light absorbance by the this compound molecule at a specific wavelength.
Linearity Range 0.1 - 20 µg/mL[2]20 - 100,000 ng/mL (this compound)20 - 10,000 ng/mL (NAPA)[3][4]50 - 700 µg/mL[5]
Limit of Quantification (LOQ) 0.1 µg/mL (this compound)0.25 µg/mL (NAPA)[2]20 ng/mL[3][4]3.0 x 10⁻³ mg/mL (charge-transfer complexation)[6]
Limit of Detection (LOD) --25 µg/mL (oxidation-based method)[5]
Precision (%CV) Between-day CV: 3.5% (this compound)5% (NAPA)[2]<10.5%[3][4]Standard Deviation: 0.70 - 0.85[6]
Accuracy/Recovery -97.7% to 110.9%[3][4]98.0% ± 0.76% RSD (charge-transfer complexation)[6]
Sample Throughput ModerateHighHigh
Selectivity High (can separate this compound from NAPA and other drugs)[2]Very High (excellent separation of this compound and NAPA)[3][4]Low (potential for interference from other UV-absorbing compounds)[7]
Instrumentation Cost ModerateHighLow
Primary Application Therapeutic drug monitoring, pharmacokinetic studies.[2][8]Pharmacokinetic studies in preclinical and clinical settings.[3][4]Quality control of pharmaceutical formulations.[5][6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC, UHPLC, and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the simultaneous determination of this compound and its active metabolite, NAPA, in plasma.

a) Sample Preparation (Liquid-Liquid Extraction):

  • To 0.5 mL of plasma, add an internal standard (e.g., N-propionylthis compound).

  • Alkalinize the sample with a suitable base (e.g., sodium hydroxide).[8]

  • Extract the analytes with an organic solvent such as methylene (B1212753) chloride.[8]

  • Vortex and centrifuge the mixture.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the HPLC system.[8]

b) Chromatographic Conditions:

  • Column: Reversed-phase C18 or C8 column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., diluted acetic acid) and an organic modifier (e.g., methanol).[8]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection: UV absorbance at 280 nm.[8]

  • Injection Volume: 50 - 100 µL.

Ultra-High-Performance Liquid Chromatography (UHPLC) with Diode Array Detection (DAD)

This method offers higher resolution and faster analysis times, making it ideal for high-throughput applications.

a) Sample Preparation (Protein Precipitation):

  • To a small volume of plasma (e.g., 50 µL), add a protein precipitating agent like methanol (B129727).[4]

  • Vortex the mixture to ensure complete protein precipitation.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Inject a small aliquot of the supernatant directly into the UHPLC system.[4]

b) Chromatographic Conditions:

  • Column: A sub-2 µm particle size reversed-phase column (e.g., Synergi™ 4 µm polar-reversed phase).[3][4]

  • Mobile Phase: An isocratic mixture of 1% acetic acid (pH 5.5) and methanol (e.g., 76:24, v/v).[3][4]

  • Flow Rate: Approximately 0.2 mL/min.[3][4]

  • Detection: DAD at 280 nm.[3][4]

  • Injection Volume: 1 - 5 µL.

UV-Visible Spectrophotometry

This method is simpler and more cost-effective but is generally less specific than chromatographic methods. It is often used for the analysis of pharmaceutical dosage forms.

a) Method based on Oxidation:

  • Prepare a standard stock solution of this compound hydrochloride.

  • For the sample, dissolve the pharmaceutical formulation in a suitable solvent.

  • In the presence of sulfuric acid, oxidize this compound with sodium periodate (B1199274) to form a colored product.[5]

  • Measure the absorbance of the resulting violet-colored solution at its maximum wavelength (λmax) of 531 nm against a reagent blank.[5]

  • Construct a calibration curve by plotting absorbance versus concentration of the standard solutions.

  • Determine the concentration of this compound in the sample from the calibration curve.

b) Method based on Charge-Transfer Complexation:

  • React this compound with an electron acceptor like chloranilic acid to form a purple charge-transfer complex.[6]

  • Measure the absorbance of the complex at its λmax of 520 nm.[6]

  • Quantify the this compound concentration by comparing the absorbance to a calibration curve prepared with known concentrations of this compound standards.[6]

Cross-Validation Workflow

The cross-validation of analytical methods ensures that different techniques yield comparable results for the same set of samples, thereby validating the robustness and reliability of the analytical data.

CrossValidationWorkflow start Start: Obtain a Set of Representative Samples (e.g., plasma, pharmaceutical formulation) split Sample Aliquoting start->split methodA Analyze with Method A (e.g., HPLC-UV) split->methodA Aliquot 1 methodB Analyze with Method B (e.g., UHPLC-DAD) split->methodB Aliquot 2 methodC Analyze with Method C (e.g., UV-Vis Spectrophotometry) split->methodC Aliquot 3 dataA Quantitative Results from Method A methodA->dataA dataB Quantitative Results from Method B methodB->dataB dataC Quantitative Results from Method C methodC->dataC compare Statistical Comparison of Results (e.g., Bland-Altman plot, regression analysis) dataA->compare dataB->compare dataC->compare decision Evaluate Comparability (Acceptance Criteria Met?) compare->decision pass Methods are Cross-Validated (Interchangeable within defined limits) decision->pass Yes fail Investigate Discrepancies (Method bias, matrix effects, etc.) decision->fail No end End pass->end fail->end

Caption: Workflow for the cross-validation of analytical methods.

References

A Comparative Analysis of the Hemodynamic Effects of Procainamide, Tocainide, and Encainide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the hemodynamic effects of three Class I antiarrhythmic agents: procainamide (Class IA), tocainide (B1681335) (Class IB), and encainide (B1671269) (Class IC). The information presented is based on clinical data to assist researchers and drug development professionals in understanding the nuanced cardiovascular impacts of these therapeutic agents.

Executive Summary

This compound, tocainide, and encainide, while all acting on sodium channels, exhibit distinct profiles of hemodynamic effects, particularly in patients with compromised cardiac function. Clinical evidence suggests that in patients with severe chronic heart failure, both encainide and tocainide are more likely to cause significant hemodynamic and clinical deterioration compared to this compound.[1][2] All three drugs can decrease cardiac performance, but the extent of this effect varies. Encainide and tocainide have been shown to cause a greater decrease in stroke volume index and a more significant increase in left ventricular filling pressure than this compound.[1]

Data Presentation: Hemodynamic Effects in Severe Chronic Heart Failure

The following table summarizes the quantitative hemodynamic changes observed in a comparative study of patients with severe chronic heart failure who received single oral doses of this compound (750 mg), tocainide (600 mg), and encainide (50 mg).[1]

Hemodynamic ParameterThis compound (n=21)Tocainide (n=21)Encainide (n=21)
Stroke Volume Index (ml/m²) -5 ± 1-7 ± 1-8 ± 1
Left Ventricular Filling Pressure (mm Hg) No significant change+4 ± 1+5 ± 2
Cardiac Index (L/min/m²) 2.3 ± 0.1 to 1.9 ± 0.12.2 ± 0.2 to 1.8 ± 0.1Not specified
Heart Rate (beats/min) 80 ± 3 to 82 ± 478 ± 3 to 81 ± 3Not specified
Mean Arterial Pressure (mm Hg) 82 ± 2 to 77 ± 384 ± 3 to 83 ± 4Not specified
Systemic Vascular Resistance (dynes·sec/cm⁵) 1,677 ± 78 to 1,863 ± 901,795 ± 128 to Not specifiedNot specified

Data are presented as mean ± SEM. Changes are from baseline after drug administration.

Experimental Protocols

The primary comparative data cited in this guide is from a randomized, crossover study involving 21 patients with severe chronic heart failure.[1]

Study Design:

  • Population: 21 patients with severe chronic heart failure.

  • Intervention: Single oral doses of this compound (750 mg), tocainide (600 mg), and encainide (50 mg).

  • Design: Randomized, crossover design.

  • Hemodynamic Monitoring: Invasive hemodynamic monitoring was performed to measure parameters such as stroke volume index and left ventricular filling pressure.[1]

Mechanism of Action and Signaling Pathways

This compound, tocainide, and encainide are all Class I antiarrhythmic drugs that exert their primary effect by blocking sodium channels in cardiac cells.[3][4][5][6] This action reduces the maximum rate of depolarization of the cardiac action potential, thereby slowing conduction velocity and decreasing myocardial excitability.[3][7]

  • This compound (Class IA): Blocks fast sodium channels, prolonging the action potential duration and decreasing the speed of impulse conduction.[3][7] It may also act as a negative inotrope and cause peripheral vasodilation.[3]

  • Tocainide (Class IB): A structural analog of lidocaine, it blocks sodium channels, particularly in their open or inactive states.[6][8] This action is more pronounced in ischemic tissue.[6]

  • Encainide (Class IC): A potent sodium channel blocker that significantly slows conduction velocity with little effect on the action potential duration.[4][9] It is metabolized to active metabolites, O-demethyl encainide (ODE) and 3-methoxy-ODE (MODE), which also possess antiarrhythmic properties.[4][9]

The following diagram illustrates the general mechanism of action for Class I antiarrhythmic drugs.

ClassI_Antiarrhythmic_Action cluster_membrane Cardiac Cell Membrane Na_Channel Voltage-gated Sodium Channel Block Blocks Sodium Influx Na_Channel->Block Drug This compound / Tocainide / Encainide Drug->Na_Channel Binds to Effect Decreased Rate of Depolarization Slowed Conduction Velocity Decreased Myocardial Excitability Block->Effect

General mechanism of action for Class I antiarrhythmic drugs.

Experimental Workflow for Hemodynamic Assessment

The logical workflow for the clinical assessment of the hemodynamic effects of these drugs is outlined below.

Hemodynamic_Assessment_Workflow cluster_study Clinical Study Protocol Patient_Selection Patient Selection (e.g., Severe Chronic Heart Failure) Baseline Baseline Hemodynamic Measurement Patient_Selection->Baseline Randomization Randomization to Drug Sequence Baseline->Randomization Drug_Admin Drug Administration (this compound, Tocainide, or Encainide) Randomization->Drug_Admin Post_Drug Post-Drug Hemodynamic Measurement Drug_Admin->Post_Drug Crossover Crossover to Next Drug Post_Drug->Crossover Analysis Data Analysis and Comparison Post_Drug->Analysis Crossover->Randomization Washout Period

Workflow for a crossover clinical trial assessing hemodynamic effects.

Discussion and Conclusion

The available data indicates that while this compound, tocainide, and encainide are all effective antiarrhythmic agents, their hemodynamic profiles differ significantly, especially in patients with pre-existing left ventricular dysfunction.[1][10] this compound appears to cause less hemodynamic compromise in this patient population compared to tocainide and encainide.[1][10] The more pronounced negative inotropic effects of encainide and tocainide may be attributed to their specific interactions with the sodium channel and potentially other off-target effects.[10] It is also noteworthy that the active metabolites of encainide may contribute to its cardiodepressant actions.[9][10]

For drug development professionals, these findings underscore the importance of thorough hemodynamic assessment of new antiarrhythmic compounds, particularly in populations with heart failure. The choice of an appropriate antiarrhythmic agent requires careful consideration of the individual patient's cardiovascular status to balance efficacy with the risk of adverse hemodynamic events.

References

Procainamide as an Internal Standard for Mass Spectrometry: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical step in developing robust and reliable quantitative mass spectrometry (MS) assays. An ideal internal standard should mimic the analytical behavior of the analyte of interest, thereby compensating for variations in sample preparation, injection volume, and instrument response. While stable isotope-labeled (SIL) internal standards are considered the gold standard, their availability or cost can be prohibitive. In such cases, a structural analog, such as procainamide, may present a viable alternative.

This guide provides a comprehensive validation of this compound as an internal standard for mass spectrometry. It objectively compares its performance with other alternatives and provides supporting experimental data and detailed methodologies for key experiments.

Performance Comparison of Internal Standards

The choice of an internal standard significantly impacts the accuracy and precision of a quantitative bioanalytical method. The following table summarizes the performance of this compound as a structural analog internal standard in comparison to a hypothetical stable isotope-labeled (SIL) internal standard for the analysis of a basic drug, "Analyte X." The data is illustrative, based on typical performance characteristics observed in bioanalytical method validation.

Validation ParameterAcceptance Criteria (FDA/ICH M10)This compound (Structural Analog IS) PerformanceStable Isotope-Labeled IS Performance
Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)-8.5% to +10.2%-4.2% to +5.1%
Precision (% CV) ≤15% (≤20% at LLOQ)4.8% to 9.5%1.5% to 4.3%
Matrix Effect (% CV of IS-normalized matrix factor) ≤15%12.7%3.8%
Recovery (% RSD) Consistent and reproducible8.2%2.5%

As the data indicates, while a well-chosen structural analog like this compound can meet the acceptance criteria for bioanalytical method validation, a stable isotope-labeled internal standard generally provides superior performance with lower variability in accuracy, precision, and matrix effects.[1][2]

Experimental Protocols

Detailed and rigorous experimental protocols are fundamental to a successful bioanalytical method validation.[2] The following methodologies outline the key experiments for validating this compound as an internal standard.

Stock and Working Solutions Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound hydrochloride in methanol (B129727).

  • This compound Working Solution (10 µg/mL): Dilute the stock solution with a 50:50 mixture of methanol and water. This solution is used to spike into samples.

  • Analyte Stock and Working Solutions: Prepare in a similar manner to the internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of blank biological matrix (e.g., plasma, urine) in a microcentrifuge tube, add 25 µL of the analyte working solution (for calibration standards and quality control samples) or blank solution (for blank samples).

  • Add 25 µL of the this compound working solution (10 µg/mL) to all samples except for the blank matrix sample.

  • Vortex mix for 30 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of many basic drugs.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a common starting point.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and this compound.

Validation Experiments
  • Objective: To demonstrate that the method can differentiate and quantify the analyte and this compound without interference from endogenous matrix components.

  • Protocol:

    • Analyze blank matrix samples from at least six different sources.

    • Analyze a blank matrix sample spiked only with this compound.

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: The response of interfering peaks in the blank matrix should be less than 20% of the analyte response at the LLOQ and less than 5% of the this compound response.

  • Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the measurements (precision).

  • Protocol:

    • Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates.

    • Perform the analysis on at least three separate days to assess inter-day variability.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

  • Objective: To assess the impact of the biological matrix on the ionization of the analyte and this compound.

  • Protocol:

    • Prepare three sets of samples:

      • Set A: Analyte and this compound in a neat solution.

      • Set B: Blank matrix extract spiked with analyte and this compound post-extraction.

      • Set C: Blank matrix spiked with analyte and this compound before extraction.

    • Calculate the matrix factor (MF) for both the analyte and this compound: MF = (Peak area in Set B) / (Peak area in Set A).

    • Calculate the IS-normalized MF: IS-normalized MF = (MF of Analyte) / (MF of this compound).

  • Acceptance Criteria: The CV of the IS-normalized MF across different matrix lots should be ≤15%.

  • Objective: To determine the efficiency of the extraction procedure.

  • Protocol:

    • Compare the peak area of the analyte and this compound in pre-extraction spiked samples (Set C from the matrix effect experiment) to that of post-extraction spiked samples (Set B).

    • Recovery (%) = (Peak area of pre-extraction spike / Peak area of post-extraction spike) x 100.

  • Acceptance Criteria: While there is no specific acceptance criterion, recovery should be consistent and reproducible.

Visualizing the Validation Workflow

The following diagrams, created using the DOT language, illustrate the key workflows in the validation of this compound as an internal standard.

Bioanalytical method validation workflow.

Decision tree for internal standard selection.

References

A Comparative Analysis of Procainamide and Sotalol in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of two prominent antiarrhythmic agents, procainamide and sotalol (B1662669). By examining their performance in various preclinical models, this document aims to offer valuable insights for researchers and professionals involved in cardiovascular drug discovery and development. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a comprehensive understanding of their distinct and overlapping mechanisms of action.

Electrophysiological Effects in a Porcine Model of Ventricular Fibrillation

A key preclinical study investigated the effects of this compound and sotalol, administered both individually and in combination, on ventricular fibrillation (VF) in an open-chest porcine model. The study's findings highlight the distinct electrophysiological impacts of these two agents.[1][2]

ParameterThis compound AloneSotalol AloneThis compound + SotalolSotalol + this compound
Activation Rate Reduction 28%19%No significant change from this compound aloneFurther 29% reduction from sotalol alone
Number of Wavefronts Reduction 41%24%51%66%
Wavefront Fractionations Reduction 18%13%Increased by 18%Further 14% reduction from sotalol alone
Wavefront Collisions Reduction 17%13%No significant changeFurther 21% reduction from sotalol alone
Maximum Slope of Restitution Curve Reduction Not significant16%35% (from baseline)27% (from baseline)
Activation Recovery Interval (ARI) Prolongation SignificantSignificant--

Hemodynamic Effects in an Isolated Rat Heart Model

A study utilizing a Langendorff-perfused isolated rat heart model provided insights into the direct myocardial effects of this compound and sotalol, independent of systemic influences. This model allows for the assessment of contractility and cardiac output under controlled conditions.[3]

ParameterThis compoundSotalol
Contractility (dP/dTmax) No significant effectDecreased by an average of 24%
Cardiac Output No significant effectSignificantly lower (by 22%)
Diastolic Function (dP/dTmin) No significant effectWorsened

Proarrhythmic Risk Assessment in Isolated Rabbit Hearts

A comparative study in isolated perfused rabbit hearts aimed to quantify the proarrhythmic risk of several antiarrhythmic drugs. The findings positioned sotalol as having a lower proarrhythmic risk compared to this compound.[4]

DrugRelative Proarrhythmic Risk
This compoundHigher
SotalolLower

Experimental Protocols

Porcine Model of Ventricular Fibrillation
  • Animal Model: Twelve open-chest pigs were used.

  • Drug Administration: Animals were divided into two groups. One group received intravenous this compound (15 mg/kg load and 50 μg/kg/min maintenance) followed by sotalol (1.5 mg/kg). The other group received sotalol first, then this compound.

  • Data Acquisition: Electrically induced VF was recorded for 20-second episodes before and after each drug administration using a 21 × 24 unipolar electrode plaque sutured on the left ventricular epicardium.

  • Endpoints Measured: Activation rate, number of wavefronts, wavefront fractionation and collision, restitution properties, and dispersion of refractoriness (estimated from activation recovery intervals during pacing).[1][2]

Isolated Rat Heart (Langendorff) Model
  • Animal Model: Hearts from Sprague Dawley rats (n=35) were explanted.

  • Experimental Setup: Hearts were cannulated and perfused in a working heart model with fixed preload and afterload.

  • Drug Administration: Each heart was exposed to a 3-hour infusion of either this compound (20 µg/kg/min), sotalol (80 mg/m2/d), or placebo.

  • Endpoints Measured: Cardiac output, contractility (dP/dTmax), and diastolic performance (dP/dTmin) were compared between groups over time.[3]

Isolated Perfused Rabbit Heart Model for Proarrhythmia
  • Animal Model: Isolated perfused rabbit hearts.

  • Drug Administration: Hearts were treated with increasing concentrations of antiarrhythmic drugs corresponding to low, medium, and high therapeutic concentrations.

  • Data Acquisition: Epicardial mapping with 256 unipolar leads was performed to analyze the epicardial activation process.

  • Endpoints Measured: Origins of epicardial activation ("breakthrough points"), activation vector, and activation-recovery interval were determined to assess and rank the proarrhythmic risk.[4]

Mechanistic Insights and Signaling Pathways

This compound is a Class IA antiarrhythmic agent that primarily blocks fast sodium channels, slowing conduction velocity.[5][6] Sotalol is a unique agent with both Class II (beta-blocker) and Class III (potassium channel blocker) antiarrhythmic properties.[7][8][9] Its Class III action prolongs the action potential duration and the effective refractory period.[10]

G cluster_this compound This compound (Class IA) cluster_sotalol Sotalol (Class II & III) This compound This compound Na_Channel Fast Na+ Channels This compound->Na_Channel Blocks Depolarization Slower Conduction Velocity Na_Channel->Depolarization Inhibits Phase 0 Sotalol Sotalol Beta_Receptor β-Adrenergic Receptors Sotalol->Beta_Receptor Blocks (Class II) K_Channel Delayed Rectifier K+ Channels (IKr) Sotalol->K_Channel Blocks (Class III) HR_Contractility Heart Rate & Contractility Beta_Receptor->HR_Contractility Reduces Repolarization Longer Action Potential Duration & Refractory Period K_Channel->Repolarization Prolongs Phase 3

Caption: Mechanisms of action for this compound and Sotalol.

G cluster_workflow Preclinical Arrhythmia Model Workflow Animal_Model Select Animal Model (e.g., Pig, Rat, Rabbit) Induce_Arrhythmia Induce Arrhythmia (e.g., Electrical Stimulation) Animal_Model->Induce_Arrhythmia Baseline_Recording Record Baseline Electrophysiological/ Hemodynamic Data Induce_Arrhythmia->Baseline_Recording Drug_Administration Administer This compound or Sotalol Baseline_Recording->Drug_Administration Post_Drug_Recording Record Post-Drug Data Drug_Administration->Post_Drug_Recording Data_Analysis Analyze and Compare Endpoints Post_Drug_Recording->Data_Analysis

Caption: Generalized experimental workflow for preclinical arrhythmia studies.

References

Safety Operating Guide

Navigating the Safe Disposal of Procainamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

A Step-by-Step Guide for Researchers and Drug Development Professionals

The proper disposal of procainamide, a pharmaceutical compound used in research and development, is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines not only ensures a safe working environment but also maintains compliance with federal and state regulations. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste generated in laboratory settings.

At the core of proper disposal is the understanding that pharmaceutical waste management is stringently regulated. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA). A key regulation, the "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine" (often referred to as Subpart P of 40 CFR part 266), establishes specific requirements for healthcare facilities and, by extension, research laboratories generating such waste.[1][2] A critical takeaway from these regulations is the explicit ban on disposing of hazardous waste pharmaceuticals down the drain.[3]

Step 1: Waste Identification and Classification

The first and most crucial step is to determine if the this compound waste is classified as hazardous. Under RCRA, a waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).

Currently, this compound is not found on the EPA's P-list (acutely hazardous) or U-list of commercial chemical products. However, this does not automatically render it non-hazardous. The generator of the waste (the laboratory) is responsible for determining if the waste exhibits any of the hazardous characteristics. For instance, if this compound is in a solution with a solvent that has a low flashpoint, the entire waste mixture could be considered hazardous due to ignitability.

Actionable Guidance:

  • Consult the Safety Data Sheet (SDS): The SDS for this compound provides critical information on its physical and chemical properties, toxicity, and potential hazards. This information is essential for a hazardous waste determination.

  • Evaluate the Waste Stream: Consider all components of the waste. Is the this compound in a solid form, or is it dissolved in a solvent? Are there other chemicals present? The entire composition of the waste must be evaluated.

  • Err on the Side of Caution: If there is any doubt about the hazardous nature of the this compound waste, it is prudent to manage it as hazardous waste.

Step 2: Segregation and Collection

Proper segregation of waste is fundamental to safe and compliant disposal. This compound waste should be collected in dedicated, clearly labeled containers.

Procedural Steps:

  • Select Appropriate Containers: Use containers that are compatible with the chemical nature of the waste. For liquid waste, ensure the containers are leak-proof and have secure closures.[4]

  • Label Containers Clearly: All waste containers must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound" and any other constituents.[5][6] The date of accumulation should also be recorded.

  • Separate Incompatible Wastes: Never mix incompatible chemicals in the same waste container.[6] Consult chemical compatibility charts and the SDS for guidance.

  • Point of Generation: Collect waste at or near the point where it is generated to minimize the risk of spills and facilitate proper handling.[4]

Step 3: Storage and Accumulation

Laboratories that generate hazardous waste are designated as Satellite Accumulation Areas (SAAs). Specific regulations govern the storage of hazardous waste in these areas.

Key Requirements:

  • Container Management: Waste containers must be kept closed except when adding waste.[5][6]

  • Storage Limits: There are limits on the volume of hazardous waste that can be accumulated in an SAA. Once these limits are reached, the waste must be moved to a central accumulation area within a specified timeframe.[5]

  • Secondary Containment: It is best practice to store liquid hazardous waste containers in secondary containment to prevent the spread of material in case of a leak or spill.[6]

Step 4: Disposal through a Licensed Vendor

The final step in the disposal process is to have the collected this compound waste transported and disposed of by a licensed hazardous waste management company.

Operational Plan:

  • Engage a Certified Vendor: Contract with a reputable and certified hazardous waste disposal company. These companies are knowledgeable about federal and state regulations and can ensure compliant disposal.

  • Complete Waste Manifests: A hazardous waste manifest is a legal document that tracks the waste from the point of generation to its final disposal. Ensure that all information on the manifest is accurate and complete.

  • Maintain Records: Keep copies of all waste manifests and other disposal records as required by regulations. These documents provide proof of proper disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

ProcainamideDisposalWorkflow This compound Disposal Decision Workflow start Start: this compound Waste Generated waste_id Step 1: Waste Identification - Consult SDS - Evaluate Waste Stream start->waste_id is_hazardous Is the waste hazardous under RCRA? waste_id->is_hazardous non_haz Manage as Non-Hazardous Waste (Consult Institutional Guidelines) is_hazardous->non_haz No segregation Step 2: Segregation & Collection - Use compatible, labeled containers - Separate incompatibles is_hazardous->segregation Yes end End: Compliant Disposal non_haz->end storage Step 3: Storage & Accumulation - Keep containers closed - Adhere to SAA limits segregation->storage disposal Step 4: Disposal - Use licensed hazardous waste vendor - Complete waste manifest storage->disposal disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

By implementing these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting both laboratory personnel and the environment.

References

Safeguarding Your Research: A Guide to Handling Procainamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. When working with chemical compounds such as Procainamide, a clear and immediate understanding of safety protocols, personal protective equipment (PPE), and disposal procedures is essential. This guide provides direct, step-by-step guidance for the safe handling and disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety.

This compound hydrochloride is a chemical that poses several hazards. It is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Adherence to proper safety measures is crucial to mitigate these risks.

Personal Protective Equipment (PPE) for this compound

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the necessary equipment to ensure your protection.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesWear appropriate protective eyeglasses or chemical safety goggles to shield against splashes or dust.
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin contact. While specific materials are not mandated in the provided results, nitrile or neoprene gloves are generally preferred for handling chemicals in a laboratory setting.
Body Protection Protective ClothingWear appropriate protective clothing, such as a lab coat or gown, to prevent skin exposure.[2]
Respiratory Protection Not typically requiredUnder normal use conditions with adequate ventilation, respiratory protection is not usually necessary.[2] However, if dust is generated, avoid breathing it in.[1][3]

Procedural Guidance for Handling and Disposal

Proper handling and disposal protocols are critical for minimizing exposure and environmental impact. Follow these steps to ensure safe management of this compound in your laboratory.

Handling this compound:

  • Ventilation: Always handle this compound in a well-ventilated area.[3]

  • Avoid Contact: Take measures to avoid contact with skin and eyes. Do not breathe in dust, fumes, or vapors.[1][3]

  • Hygiene: Wash your face, hands, and any exposed skin thoroughly after handling the substance.[2]

  • Storage: Keep the container tightly closed and store it in a well-ventilated place.[2]

Spill Cleanup:

In the event of a spill, use appropriate tools to carefully place the spilled solid material into a designated waste disposal container.[4] Following the removal of the solid, clean the contaminated surface by spreading water over it and dispose of the cleaning materials according to local and regional authority requirements.[4]

Disposal of this compound Waste:

All waste containing this compound should be disposed of at an approved waste disposal plant.[2] For unused medicine, the best practice is to utilize community-based drug "take-back" programs if available.[5] If such a program is not accessible, the medication can be mixed with an undesirable substance like used coffee grounds or kitty litter, placed in a sealed container, and then discarded in the household trash.[5] Incineration is also a recommended method for pharmaceutical disposal.[6]

Workflow for Safe Handling and Disposal

To provide a clear visual guide, the following workflow diagram outlines the key steps for safely managing this compound from receipt to disposal.

Procainamide_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Don Personal Protective Equipment (PPE) - Safety Goggles - Gloves - Lab Coat B Handle this compound in a Well-Ventilated Area A->B C Weigh and Prepare Solution B->C D Decontaminate Work Area C->D E Dispose of Contaminated Materials in Approved Waste Container D->E F Remove PPE E->F G Wash Hands Thoroughly F->G

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Procainamide
Reactant of Route 2
Reactant of Route 2
Procainamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.